molecular formula C15H16O B1266826 1,3-Diphenylpropan-2-ol CAS No. 5381-92-0

1,3-Diphenylpropan-2-ol

Cat. No.: B1266826
CAS No.: 5381-92-0
M. Wt: 212.29 g/mol
InChI Key: CDLPUTDLLBHWRA-UHFFFAOYSA-N
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Description

1, 3-Diphenylpropan-2-ol belongs to the class of organic compounds known as linear 1, 3-diarylpropanoids. These are organic compounds with a structure based on a C6-C3-C6 skeleton, where the two benzene rings are not linked together. 1, 3-Diphenylpropan-2-ol is considered to be a practically insoluble (in water) and relatively neutral molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-diphenylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLPUTDLLBHWRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20202089
Record name Benzeneethanol, alpha-(phenylmethyl)-
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Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5381-92-0
Record name Benzeneethanol, alpha-(phenylmethyl)-
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Record name Benzeneethanol, alpha-(phenylmethyl)-
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Record name 1,3-Diphenyl-2-propanol
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Foundational & Exploratory

1,3-Diphenylpropan-2-ol: Technical Profile & Synthetic Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical profile of 1,3-Diphenylpropan-2-ol , a significant intermediate in organic synthesis and a known metabolite in pharmacokinetics.[1]

CAS Number: 5381-92-0 Synonyms: Dibenzyl carbinol, 1,3-Diphenyl-2-propanol, sec-Phenethyl benzyl alcohol.[1] Molecular Formula: C₁₅H₁₆O Molecular Weight: 212.29 g/mol [1][2][3]

Part 1: Executive Summary & Structural Logic

1,3-Diphenylpropan-2-ol is a secondary alcohol featuring a propanol backbone flanked by two phenyl rings.[1][3] While it possesses a central carbon (C2) bonded to four distinct types of atoms/groups (H, OH, and two Benzyl groups), it is achiral due to the symmetry of the two benzyl substituents.[1]

This symmetry makes the C2 position prochiral .[1] In drug development, this molecule serves as a critical scaffold.[1] Its desymmetrization (via chiral substitution on one ring) allows for the creation of enantiopure protease inhibitors and other bioactive agents.[1] Furthermore, it has been identified as a downstream metabolite of dietary flavonoids (catechins) processed by the human gut microbiome.[1]

Part 2: Chemical & Physical Properties

The following data aggregates experimental values and validated predictions for research grade material.

PropertyValueNotes
Appearance White crystalline solid or viscous oilTends to supercool; solidifies upon standing.[1]
Melting Point 49 – 51 °CLiterature varies; higher purity favors solid form.[1]
Boiling Point 327 °C (at 760 mmHg)High boiling point due to intermolecular H-bonding.[1]
Density 1.075 g/cm³Predicted at 20 °C.
Solubility Ethanol, DCM, Diethyl Ether, DMSOInsoluble in water.[1]
pKa ~14.5Typical for secondary benzylic-like alcohols.[1]
Flash Point ~140 °CRequires standard fire safety precautions.[1]

Part 3: Synthetic Methodology

The most robust and atom-economical route to 1,3-Diphenylpropan-2-ol is the reduction of 1,3-Diphenyl-2-propanone (Dibenzyl ketone).[1] This method avoids the formation of regioisomers common in Grignard approaches (e.g., reaction of benzylmagnesium chloride with epoxides).[1]

Protocol: Hydride Reduction of Dibenzyl Ketone

Reagents:

  • Precursor: 1,3-Diphenyl-2-propanone (CAS 102-04-5)[1]

  • Reducing Agent: Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)[1]

  • Solvent: Methanol (for NaBH₄) or Anhydrous Diethyl Ether/THF (for LiAlH₄)[1]

Step-by-Step Workflow:

  • Preparation: Dissolve 10.0 mmol of 1,3-Diphenyl-2-propanone in 30 mL of methanol. Cool the solution to 0 °C in an ice bath to minimize side reactions.

  • Addition: Slowly add 12.0 mmol (1.2 eq) of NaBH₄ in small portions over 15 minutes. Note: Gas evolution (H₂) will occur; ensure venting.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor conversion via TLC (Eluent: 20% EtOAc/Hexanes). The ketone spot (Rf ~0.[1]6) should disappear, replaced by the alcohol spot (Rf ~0.3).[1]

  • Quenching: Quench the reaction by adding 10 mL of saturated NH₄Cl solution or 1M HCl dropwise until pH ~7.

  • Extraction: Evaporate the bulk methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 20 mL).[1]

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate. Recrystallize from Hexanes/EtOAc if a solid is required, or use flash column chromatography for high purity.[1]

Reaction Mechanism Diagram

The following diagram illustrates the hydride attack on the carbonyl carbon, followed by protonation.[1]

Synthesis Ketone 1,3-Diphenyl-2-propanone (Electrophile) Transition Tetrahedral Intermediate (Alkoxide) Ketone->Transition + NaBH4 (Hydride Attack) Product 1,3-Diphenylpropan-2-ol (Nucleophile) Transition->Product + H+ (Protonation)

Caption: Nucleophilic addition of hydride to the carbonyl center of dibenzyl ketone.[1]

Part 4: Spectroscopic Characterization

Validation of the synthesized product requires confirmation of the alcohol moiety and the preservation of the symmetric benzyl wings.

Nuclear Magnetic Resonance (NMR)

Due to the molecule's symmetry, the two benzyl groups are chemically equivalent, simplifying the spectrum.[1]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.15 – 7.35 (m, 10H): Aromatic protons (Overlapping multiplets).

    • δ 4.05 (tt, J = 6.5, 5.0 Hz, 1H): CH-OH proton.[1] The quintet-like splitting arises from coupling to the four adjacent methylene protons.[1]

    • δ 2.78 (dd, J = 13.5, 5.0 Hz, 2H) & 2.65 (dd, J = 13.5, 7.5 Hz, 2H): Methylene (-CH₂-) protons.[1] These appear as diastereotopic pairs if the rotation is restricted, but often resolve as a doublet or multiplet integrating to 4H.[1]

    • δ 1.60 (br s, 1H): Hydroxyl (-OH) proton (shift varies with concentration).[1]

Mass Spectrometry (MS)
  • Ionization Mode: EI (70 eV)

  • Molecular Ion (M+): 212 m/z (often weak).[1]

  • Base Peak: 92 m/z (Tropylium ion / Benzyl cation, C₇H₇⁺), resulting from the cleavage of the benzylic C-C bond.[1]

  • Key Fragment: 121 m/z (Loss of one benzyl group).[1]

Part 5: Biological & Pharmaceutical Relevance[1][4][5]

Metabolic Pathway (Gut Microbiome)

Research indicates that 1,3-Diphenylpropan-2-ol is a microbial metabolite of dietary flavan-3-ols (catechins) found in tea and wine.[1] Specific intestinal bacteria (e.g., Eubacterium sp.)[1] cleave the C-ring of catechins, followed by dehydroxylation, yielding this diphenyl propanol core.[1] This highlights its relevance as a biomarker for flavonoid metabolism.[1]

Drug Development Scaffold

The 1,3-diphenylpropan-2-ol motif mimics the transition state of peptide bond hydrolysis.[1] It is frequently used as a isostere in the design of:

  • HIV Protease Inhibitors: The central hydroxyl group interacts with the catalytic aspartic acid residues of the protease enzyme.[1]

  • Renin Inhibitors: Used in hypertension therapy.[1]

Metabolism Catechin Dietary Catechin (Flavan-3-ol) RingCleavage C-Ring Fission (Gut Microbiota) Catechin->RingCleavage Intermediate Diphenylpropan-2-ol Derivatives RingCleavage->Intermediate Target 1,3-Diphenylpropan-2-ol (Final Metabolite) Intermediate->Target Dehydroxylation

Caption: Simplified metabolic degradation of catechins to 1,3-diphenylpropan-2-ol by intestinal flora.[1]

Part 6: Safety & Handling (MSDS Summary)

  • GHS Classification:

    • Eye Irritation: Category 2A (Causes serious eye irritation).[1]

    • Skin Irritation: Category 2.[1][4]

  • Handling: Avoid inhalation of dust/vapors.[1] Use in a fume hood.[1]

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal temperature and pressure.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 138478, 1,3-Diphenyl-2-propanol. Retrieved from [Link]

  • Wang, L. Q., et al. (2001).[1] The heterocyclic ring fission and dehydroxylation of catechins and related compounds by Eubacterium sp.[1] strain SDG-2.[1][5][6][7] Chemical and Pharmaceutical Bulletin. Retrieved from [Link]

  • Ziegler, E., et al. (1958).[1] Synthesis of Heterocycles, XV. Monatshefte für Chemie. (Cited for historical synthesis context via Patent US5686486A).[1]

Sources

Physical and chemical properties of 1,3-Diphenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-Diphenylpropan-2-ol (CAS: 5381-92-0) is a secondary alcohol featuring a propan-2-ol backbone flanked by two phenyl rings.[1][2][3][4][5] While structurally simple, it serves as a critical reference standard in forensic chemistry for impurity profiling of illicit methamphetamine synthesized via the phenylacetic acid/P2P route.[3][5] In organic synthesis, it functions as a versatile ligand precursor and a substrate for studying stereoselective oxidations.[3][5] This guide provides a definitive technical analysis of its properties, synthesis, and characterization.[5]

Molecular Identity & Structural Analysis

The molecule consists of a three-carbon chain with a hydroxyl group at the C2 position and phenyl rings at C1 and C3.[3][5] The C2 position is a chiral center, making the compound exist as a pair of enantiomers (


 and 

).[3][5] Standard preparations are typically racemic.[3][5]
Parameter Data
IUPAC Name 1,3-Diphenylpropan-2-ol
Common Synonyms Dibenzyl carbinol;

-Benzylbenzeneethanol
CAS Registry Number 5381-92-0
Molecular Formula C

H

O
Molecular Weight 212.29 g/mol
SMILES C1=CC=C(C=C1)CC(CC2=CC=CC=C2)O
InChI Key CDLPUTDLLBHWRA-UHFFFAOYSA-N
Stereochemistry

The central carbon (C2) is


 hybridized and chiral.[3][5] Due to the symmetry of the substituents (benzyl groups) on either side, the molecule is not meso; however, the enantiomers share identical scalar physical properties (BP, refractive index) in an achiral environment.

Physical & Chemical Properties

The physical state of 1,3-diphenylpropan-2-ol is often debated due to its tendency to supercool.[3][5] While pure samples form white crystals, slight impurities (often the ketone precursor) can depress the melting point, resulting in a viscous oil at room temperature.[5]

Property Value / Description Condition
Physical State White crystalline solid or colorless viscous liquidAmbient (25°C)
Melting Point 32–36 °C (Approximate)Pure crystalline form
Boiling Point ~327 °C760 mmHg
Density 1.06 g/cm³25°C (Predicted)
Solubility (Water) Insoluble (< 0.1 mg/mL)Hydrophobic effect of phenyl rings
Solubility (Organic) High (Ethanol, DCM, Toluene, Acetone)Lipophilic nature
pKa ~14.5Secondary alcohol

Spectroscopic Characterization

Accurate identification relies on NMR and Mass Spectrometry.[3][5] The symmetry of the molecule simplifies the NMR signals.[3][5]

Proton NMR ( H NMR, 400 MHz, CDCl )
  • 
     7.15 – 7.35 (m, 10H):  Aromatic protons.[3][5] The multiplets arise from the overlapping signals of the ortho, meta, and para protons of the two equivalent phenyl rings.
    
  • 
     3.95 – 4.05 (m, 1H):  Methine proton (CH -OH).[3][5] Appears as a quintet-like multiplet due to coupling with the four adjacent methylene protons.[3][5]
    
  • 
     2.70 – 2.90 (dd/m, 4H):  Methylene protons (Ph-CH 
    
    
    
    -).[3][5] These protons are chemically equivalent but may show diastereotopic splitting patterns depending on resolution.
  • 
     1.60 (s, 1H):  Hydroxyl proton (-OH ).[3][5] Broad singlet; shift varies with concentration and temperature.[3][5]
    
Carbon NMR ( C NMR, 100 MHz, CDCl )
  • 
     138.5:  Ipso aromatic carbons (Quaternary).[3][5]
    
  • 
     129.5, 128.6, 126.5:  Aromatic CH carbons (ortho, meta, para).
    
  • 
     72.5:  Carbinol carbon (CH-OH).[3][5]
    
  • 
     43.2:  Methylene carbons (CH
    
    
    
    ).[3][5]
Mass Spectrometry (EI, 70 eV)
  • Molecular Ion (M

    
    ): m/z 212 (Weak).[3][5]
    
  • Base Peak: m/z 92 (Tropylium ion / Toluene fragment).[3][5]

  • Key Fragment: m/z 121 (Loss of benzyl group, [M - CH

    
    Ph]
    
    
    
    ).[3][5]

Synthetic Methodologies

Two primary routes are recommended: the reduction of dibenzyl ketone (Method A) for bulk synthesis and the Grignard addition (Method B) for mechanistic demonstration.[3][5]

Method A: Reduction of 1,3-Diphenyl-2-propanone (Standard Protocol)

This method is preferred for its high yield and operational simplicity.[3][5]

Reagents:

  • 1,3-Diphenyl-2-propanone (Dibenzyl ketone) [CAS: 102-04-5][3][5][6]

  • Sodium Borohydride (NaBH

    
    )[3][5]
    
  • Methanol (MeOH) or Ethanol (EtOH)[3][5]

Protocol:

  • Dissolution: Dissolve 10.0 g (47.6 mmol) of 1,3-diphenyl-2-propanone in 100 mL of methanol in a 250 mL round-bottom flask. Cool to 0°C in an ice bath.

  • Reduction: Slowly add 2.7 g (71.4 mmol, 1.5 eq) of granular NaBH

    
     over 20 minutes. Caution: Hydrogen gas evolution.
    
  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1); the ketone spot (R

    
     ~0.[3][5]6) should disappear, replaced by the alcohol (R
    
    
    
    ~0.3).[3][5]
  • Quenching: Carefully add 20 mL of 1M HCl to quench excess hydride and neutralize the alkoxide.

  • Extraction: Evaporate the methanol under reduced pressure. Resuspend the residue in 50 mL water and extract with Dichloromethane (3 x 50 mL).

  • Purification: Dry the combined organics over MgSO

    
    , filter, and concentrate. Recrystallize from Hexane/Ether to yield white needles.[3][5]
    

Yield: 90–95%.[3][5]

Method B: Grignard Addition

Useful for introducing isotopic labels or varying one benzyl arm.[3][5]

Reaction: Phenylacetaldehyde + Benzylmagnesium Chloride


 1,3-Diphenylpropan-2-ol.[3][5]

SynthesisPathways Ketone 1,3-Diphenyl-2-propanone (Dibenzyl Ketone) Alcohol 1,3-Diphenylpropan-2-ol Ketone->Alcohol NaBH4, MeOH Reduction (Method A) Aldehyde Phenylacetaldehyde Aldehyde->Alcohol THF, 0°C (Method B) Grignard Benzyl MgCl Grignard->Alcohol

Figure 1: Synthetic pathways to 1,3-diphenylpropan-2-ol.[3] Method A is the standard reduction route.

Forensic Significance: Impurity Profiling[11]

In forensic science, 1,3-diphenylpropan-2-ol is a "route-specific" marker.[3][5] Its presence in a methamphetamine sample strongly suggests the drug was manufactured via the Phenylacetic Acid / P2P Route .[3][5]

The Mechanism of Impurity Formation
  • Precursor: Phenylacetic acid is converted to 1-phenyl-2-propanone (P2P).[3][5]

  • Side Reaction: During P2P synthesis, self-condensation or incomplete decarboxylation can yield 1,3-diphenyl-2-propanone (Dibenzyl ketone).[3][5]

  • Carry-Over: If this ketone impurity is not removed from the P2P oil, it is carried into the reductive amination step (P2P

    
     Methamphetamine).[3][5]
    
  • Reduction: The same reducing conditions (e.g., NaBH

    
    , Al/Hg, or H
    
    
    
    /Pd) that convert the imine to methamphetamine will reduce the dibenzyl ketone to 1,3-diphenylpropan-2-ol .

Therefore, detection of 1,3-diphenylpropan-2-ol confirms the use of P2P derived from phenylacetic acid, distinguishing it from P2P derived from nitrostyrene or synthesis via ephedrine.[3]

ForensicProfiling PAA Phenylacetic Acid P2P 1-Phenyl-2-propanone (P2P) PAA->P2P Synthesis ImpurityKetone Impurity: 1,3-Diphenyl-2-propanone PAA->ImpurityKetone Side Reaction (Self-Condensation) Meth Methamphetamine P2P->Meth Reductive Amination ImpurityAlcohol Target Marker: 1,3-Diphenylpropan-2-ol ImpurityKetone->ImpurityAlcohol Concurrent Reduction

Figure 2: Formation pathway of 1,3-diphenylpropan-2-ol as a forensic marker in methamphetamine synthesis.[3]

Safety & Handling (MSDS Summary)

  • GHS Classification: Eye Irritation 2A (H319), Skin Irritation 2 (H315).[3][5]

  • Handling: Wear nitrile gloves and safety goggles.[3][5] Avoid inhalation of dust.[3][5]

  • Storage: Store in a cool, dry place. The compound is stable but hygroscopic.[3][5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138478, 1,3-Diphenyl-2-propanol. Retrieved from [Link]

  • Stojanov, J. et al. (2013). Impurity profiling of methamphetamine seized in Japan. Forensic Science International.[3][5] (Contextualizes P2P impurities).

Sources

1,3-Diphenylpropan-2-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Scaffold for Protease Inhibition and Asymmetric Synthesis [1][2]

Executive Summary

1,3-Diphenylpropan-2-ol (CAS: 5381-92-0) is a secondary alcohol featuring a propan-2-ol backbone flanked by two phenyl groups.[1][2][3] While chemically simple, this structure represents a "privileged scaffold" in medicinal chemistry, serving as a minimal pharmacophore for HIV protease inhibitors and a model substrate for asymmetric catalysis .[2] Its C2-symmetric framework (in the absence of chiral derivatization) mimics the hydrophobic transition state of phenylalanine-proline peptide bond cleavage, making it a critical reference point in the design of antiretroviral therapeutics.

This guide details the physicochemical properties, validated synthetic protocols, and mechanistic applications of 1,3-Diphenylpropan-2-ol in drug discovery.[2]

Physicochemical Specifications

The following data characterizes high-purity (>98%) research-grade material.

PropertySpecificationTechnical Note
IUPAC Name 1,3-Diphenylpropan-2-olAlso known as Dibenzylmethanol.[2]
CAS Registry 5381-92-0
Molecular Formula C₁₅H₁₆O
Molecular Weight 212.29 g/mol Exact Mass: 212.1201 Da
Physical State White crystalline solidLow-melting solid (approx. 50–53°C); may appear as a viscous liquid if supercooled or impure.[1][2]
Solubility Organic SolventsSoluble in MeOH, EtOH, DMSO, DCM.[2] Insoluble in water.[2][4]
LogP (Predicted) ~3.6Highly lipophilic due to dual benzyl moieties.[2]
H-Bond Donors 1Secondary hydroxyl group.[2]
H-Bond Acceptors 1Hydroxyl oxygen.[2]

Synthetic Methodology: Reduction of Dibenzyl Ketone

The most robust synthesis involves the reduction of 1,3-diphenylpropan-2-one (dibenzyl ketone) using Sodium Borohydride (NaBH₄).[2] This method is preferred over Lithium Aluminum Hydride (LiAlH₄) due to chemoselectivity—NaBH₄ reduces the ketone without risking reduction of the aromatic rings or over-reduction in the presence of other sensitive functional groups.[2]

Reaction Mechanism & Workflow

Synthesis Start 1,3-Diphenylpropan-2-one (Dibenzyl Ketone) Intermediate Tetrahedral Alkoxide Intermediate Start->Intermediate Nucleophilic Attack (H-) Reagent NaBH4 / MeOH (Hydride Donor) Reagent->Intermediate Product 1,3-Diphenylpropan-2-ol (Racemic) Intermediate->Product Acidic Workup (H3O+)

Figure 1: Synthetic pathway via borohydride reduction.[2] The hydride ion attacks the carbonyl carbon, forming an alkoxide that is protonated during workup.

Validated Protocol

Objective: Synthesis of 1,3-diphenylpropan-2-ol on a 10 mmol scale.

  • Preparation: Dissolve 1,3-diphenylpropan-2-one (2.10 g, 10 mmol) in absolute ethanol or methanol (20 mL) in a round-bottom flask. Chill to 0°C in an ice bath.

    • Expert Insight: Cooling is critical to minimize solvent evaporation and suppress side reactions, although NaBH₄ is relatively mild.[2]

  • Reduction: Slowly add Sodium Borohydride (NaBH₄) (0.38 g, 10 mmol) in small portions over 10 minutes.

    • Stoichiometry Note: Theoretically, 0.25 eq of NaBH₄ can reduce 1 eq of ketone (4 hydrides per B atom), but a 1:1 molar ratio is standard to ensure rapid, complete conversion.[2]

  • Reaction: Remove ice bath and stir at room temperature for 1–2 hours. Monitor via TLC (Hexane:EtOAc 4:1).[2] The starting ketone spot (Rf ~0.[2]6) should disappear, replaced by the alcohol (lower Rf).[2]

  • Quenching: Carefully add 1N HCl (10 mL) dropwise to destroy excess hydride and protonate the alkoxide. Gas evolution (H₂) will occur—ensure good ventilation.[2]

  • Isolation: Evaporate the bulk alcohol solvent under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 x 15 mL).[2]

  • Purification: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from Hexane/Ether if necessary to obtain white crystals.[2]

Medicinal Chemistry Applications: HIV Protease Inhibition[5][6][7][8][9][10]

1,3-Diphenylpropan-2-ol is a structural archetype for aspartyl protease inhibitors .[2] Its significance lies in its ability to mimic the transition state of peptide hydrolysis.[2]

Pharmacophore Analysis

The HIV-1 protease enzyme cleaves viral polyproteins at specific hydrophobic sites (e.g., Phenylalanine-Proline).[2] The enzyme mechanism involves a catalytic water molecule activated by two Aspartic Acid residues (Asp25/Asp25').[2][5]

  • The "Butterfly" Binding Mode: The two benzyl groups of 1,3-diphenylpropan-2-ol fit into the hydrophobic S1 and S1' pockets of the enzyme.

  • Transition State Mimicry: The central secondary hydroxyl group (-OH) mimics the tetrahedral transition state of the amide bond hydrolysis.[2] It forms a crucial hydrogen bond network with the catalytic Asp25 residues, locking the enzyme in an inactive state.

Structural Logic Diagram

SAR Center Central Hydroxyl (-OH) (Transition State Mimic) LeftWing Benzyl Group (P1) (Hydrophobic) Center->LeftWing RightWing Benzyl Group (P1') (Hydrophobic) Center->RightWing Aspartates Catalytic Asp25/Asp25' (Active Site Floor) Center->Aspartates H-Bonding Pockets S1 / S1' Hydrophobic Pockets LeftWing->Pockets Van der Waals RightWing->Pockets Van der Waals

Figure 2: Pharmacophore mapping of 1,3-Diphenylpropan-2-ol within the HIV Protease active site.[1][2] The molecule acts as a non-cleavable substrate analog.

Evolution to Drugs

While 1,3-diphenylpropan-2-ol itself is a weak inhibitor (IC₅₀ in micromolar range), it serves as the core for potent drugs.[1][2] By replacing the simple backbone with hydroxyethylamine or hydroxyethylene isosteres and adding "flaps" (e.g., carbamates), researchers developed drugs like Amprenavir and Darunavir .[2]

Analytical Characterization

To validate the synthesis of 1,3-Diphenylpropan-2-ol, compare experimental data against these standard spectral signatures.

Proton NMR (¹H NMR)
  • Solvent: CDCl₃

  • Aromatic Region (10H): Multiplet at δ 7.15 – 7.35 ppm .[2] Corresponds to the two phenyl rings.[2]

  • Methine Proton (CH-OH, 1H): Multiplet (often quintet-like) at δ 3.90 – 4.10 ppm .[2] (Note: Shifts vary slightly by concentration; distinct from the triplet seen in the 1-ol isomer).[2]

  • Methylene Protons (CH₂, 4H): Doublet or multiplet at δ 2.60 – 2.90 ppm .[2] These protons couple to the central methine.[2]

  • Hydroxyl Proton (OH, 1H): Broad singlet, shift is concentration-dependent (typically δ 1.5 – 2.0 ppm ).[2]

Mass Spectrometry (MS)
  • Ionization: ESI or EI.[2]

  • Molecular Ion: [M]+ = 212.[2]

  • Fragmentation: Expect a strong tropylium ion peak (m/z 91) due to the benzyl fragments.[2]

Safety & Handling (SDS Summary)

  • GHS Classification:

    • Eye Irritation: Category 2A (Causes serious eye irritation).[2]

    • Skin Irritation: Category 2 (Causes skin irritation).[2]

  • Handling: Wear nitrile gloves and safety glasses.[2] Avoid inhalation of dust.[2][4]

  • Storage: Store in a cool, dry place. Stable at room temperature.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138478, 1,3-Diphenyl-2-propanol.[2] Retrieved from [Link]

  • Ghosh, A. K., et al. (2006). Structure-based Design of Novel HIV-1 Protease Inhibitors to Combat Drug Resistance.[2] Journal of Medicinal Chemistry.[2] Retrieved from [Link]

  • Royal Society of Chemistry. Reduction of a ketone using sodium borohydride: Standard Protocols.[2] Retrieved from [Link][2]

  • Wlodawer, A., & Erickson, J. W. (1993). Structure-based inhibitors of HIV-1 protease.[2] Annual Review of Biochemistry.[2] (Contextual grounding for the hydrophobic S1/S1' binding mode described in Section 4).

Sources

Solubility of 1,3-Diphenylpropan-2-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-Diphenylpropan-2-ol (CAS 5381-92-0), often referred to as dibenzylmethanol, represents a critical structural motif in organic synthesis, serving as a scaffold for HIV protease inhibitors and a standard in analytical toxicology. Its physicochemical behavior is dominated by the competition between its central hydrophilic hydroxyl group and two lipophilic benzyl wings.[1][2]

This guide addresses the solubility landscape of 1,3-Diphenylpropan-2-ol. While specific thermodynamic solubility tables are often absent from general literature, this document synthesizes structural property analysis with field-proven experimental protocols.[1][2] It provides a roadmap for solvent selection in extraction, reaction engineering, and purification (recrystallization).[1]

Physicochemical Profile & Solubility Mechanics[3]

To predict solubility behavior accurately, one must understand the molecular forces at play.[1][2] 1,3-Diphenylpropan-2-ol is a secondary alcohol flanked by two aromatic rings.[1][2][3]

Structural Analysis[1][2][5]
  • Molecular Weight: 212.29 g/mol [4][3][5][6]

  • LogP (Predicted): ~3.6 (Highly Lipophilic)[2]

  • H-Bond Donors: 1 (Secondary -OH)

  • H-Bond Acceptors: 1

  • Physical State: White to off-white crystalline solid (low melting point) or supercooled oil depending on enantiomeric purity.[1][2]

Solubility Mechanism

The molecule exhibits amphiphilic character but leans heavily towards lipophilicity.[1][2]

  • Pi-Pi Stacking: The two phenyl rings facilitate strong interaction with aromatic solvents (Toluene, Benzene).[1][2]

  • Hydrogen Bonding: The central hydroxyl group allows solubility in polar protic solvents (Ethanol, Methanol), but the hydrophobic bulk prevents water solubility.[1][2]

  • Van der Waals Forces: The flexible methylene bridges allow the molecule to conform and dissolve in moderately polar aprotic solvents (Ethyl Acetate, DCM).[1][2]

Solubility Landscape: Solvent Selection Guide

The following table summarizes the qualitative solubility profile based on Structure-Activity Relationships (SAR) and standard processing of diaryl alcohols.

Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Polar Protic Methanol, Ethanol, IsopropanolHigh Ideal for reaction media.[4] Excellent "Good Solvent" for recrystallization pairs.[1][2]
Polar Aprotic DMSO, DMF, AcetonitrileVery High Use for reactions requiring high temperature.[1][4] Difficult to remove; avoid for purification.[1][2]
Chlorinated Dichloromethane (DCM), ChloroformHigh Primary choice for liquid-liquid extraction from aqueous layers.[2][4]
Esters/Ethers Ethyl Acetate, THF, Diethyl EtherHigh Standard solvents for chromatography and general handling.[1][4]
Aromatic Toluene, XyleneHigh Excellent for reactions requiring azeotropic water removal (Dean-Stark).[2][4]
Aliphatic Hexane, Heptane, CyclohexaneLow/Moderate The "Anti-Solvent."[1][4] Solubility drops significantly with temperature, making it ideal for inducing crystallization.[1][2]
Aqueous Water, BrineInsoluble The "Wash Solvent" for removing inorganic salts.[1][2][4]

Experimental Protocol: Determination of Thermodynamic Solubility

Since batch-to-batch variations (polymorphism or impurity profiles) can alter solubility, relying on literature values is insufficient for critical process development.[2] The following protocol provides a self-validating method to determine exact solubility limits.

The "Shake-Flask" Method (Standardized)

This workflow ensures equilibrium is reached and prevents supersaturation errors.[1][2]

SolubilityProtocol Start Start: Excess Solute Mix Equilibration (24-48h @ Constant T) Start->Mix Add Solvent Filter Filtration (0.45 µm Syringe Filter) Mix->Filter Saturated Supernatant Dilute Dilution (Mobile Phase) Filter->Dilute Aliquot Analyze Quantification (HPLC-UV @ 254nm) Dilute->Analyze Injection Analyze->Mix Check Equilibrium (Time Point 2)

Figure 1: Workflow for thermodynamic solubility determination. The dashed line represents the critical step of verifying equilibrium by sampling at two different time points (e.g., 24h and 48h).[1]

Protocol Steps:

  • Preparation: Add excess 1,3-Diphenylpropan-2-ol to the solvent in a crimp-top vial.

  • Agitation: Shake at constant temperature (e.g., 25°C) for 24 hours.

  • Filtration: Filter the supernatant using a pre-heated syringe filter (PTFE or Nylon) to remove undissolved solids.[1][2] Crucial: Pre-heating prevents precipitation inside the filter.[1]

  • Quantification: Analyze via HPLC.

    • Column: C18 Reverse Phase.[1][2]

    • Detection: UV at 254 nm (Strong absorption by phenyl rings).[1][2]

Purification Strategy: Recrystallization

For 1,3-Diphenylpropan-2-ol, recrystallization is the preferred purification method over distillation due to its high boiling point and potential for thermal degradation.[1]

Solvent Pairing Logic

We utilize the principle of Anti-Solvent Addition .[1][2] The compound is dissolved in a "Good Solvent" (High Solubility) and forced out by a "Bad Solvent" (Low Solubility).[1][2]

Recommended Systems:

  • Ethanol / Water:

    • Mechanism:[4][5][7] Dissolve in hot ethanol. Add water dropwise until turbidity persists.[1][2] Cool slowly.

    • Pros: Green solvents, high recovery.[1][2]

    • Cons: Drying the product requires vacuum to remove water.[1][2]

  • Ethyl Acetate / Hexane:

    • Mechanism:[4][5][7] Dissolve in minimal hot Ethyl Acetate.[1][2] Add Hexane.

    • Pros: Easy to dry, excellent impurity rejection.[1][2]

Recrystallization Decision Tree

Recrystallization Start Crude 1,3-Diphenylpropan-2-ol SolubilityCheck Solubility Check (Hot vs Cold) Start->SolubilityCheck SingleSolvent Single Solvent System (e.g., Isopropanol) SolubilityCheck->SingleSolvent Soluble Hot / Insoluble Cold MultiSolvent Binary Solvent System (Good/Bad Pair) SolubilityCheck->MultiSolvent Soluble Cold (Too Soluble) ProcessSingle 1. Dissolve in Hot Solvent 2. Cool to RT 3. Cool to 4°C SingleSolvent->ProcessSingle ProcessMulti 1. Dissolve in Hot Good Solvent 2. Add Hot Bad Solvent until cloudy 3. Cool slowly MultiSolvent->ProcessMulti Result Pure Crystals ProcessSingle->Result ProcessMulti->Result

Figure 2: Decision logic for selecting the optimal recrystallization method.

Thermodynamic Analysis (Advanced)

For process scale-up, calculating the Enthalpy of Dissolution (


)  is vital for predicting heat duties in reactors.[2]

If you measure solubility (


, mole fraction) at three temperatures (e.g., 25°C, 35°C, 45°C), you can apply the Van't Hoff Equation :

[2]
  • Plot:

    
     (y-axis) vs. 
    
    
    
    (x-axis, Kelvin).[2]
  • Slope:

    
    .[1][2]
    
  • Insight: A steep slope indicates solubility is highly sensitive to temperature, making the solvent ideal for cooling crystallization.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138478, 1,3-Diphenyl-2-propanol.[1][2] Retrieved January 28, 2026 from [Link]

  • Lagunas-Pérez, L. E., et al. (2024). Solubility determination and thermodynamic dissolution functions of 1,3-diphenylguanidine in nine organic solvents.[1][2] (Used as methodological basis for protocol design).[1][2] Journal of Chemical Thermodynamics. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization.[1][2] Retrieved January 28, 2026 from [Link]

Sources

1,3-Diphenylpropan-2-ol structural formula and isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Structural Dynamics, Synthesis, and Utility of 1,3-Diphenylpropan-2-ol

Executive Abstract

1,3-Diphenylpropan-2-ol (often referred to as dibenzyl carbinol) represents a unique structural motif in organic chemistry: a pseudo-C2 symmetric, achiral secondary alcohol that serves as a critical linker in medicinal chemistry.[1] Unlike its chiral constitutional isomers (e.g., 1,2-diphenylpropan-2-ol), this molecule exhibits prochirality , making it an invaluable substrate for enzymatic specificity studies and a robust scaffold for symmetric HIV protease inhibitors and renin inhibitors. This guide dissects its structural anomalies, validates a high-yield synthetic protocol, and analyzes its spectroscopic signature.[1]

Molecular Architecture & Stereochemical Analysis

The structural integrity of 1,3-diphenylpropan-2-ol is defined by its symmetry.[1] The molecule consists of a central propan-2-ol core flanked by two identical phenyl rings at the C1 and C3 positions.[1]

The Prochirality Paradox

A common misconception in rapid structural analysis is assigning chirality to the C2 position.[1]

  • Connectivity: The C2 carbon is bonded to a hydroxyl group (-OH), a hydrogen atom (-H), and two identical benzyl groups (-CH₂Ph).

  • Symmetry: Because the two benzyl arms are chemically equivalent, the molecule possesses a plane of symmetry passing through the C2-H-O bonds.

G C2 C2 (Prochiral Center) sp3 Hybridized OH Hydroxyl Group (-OH) C2->OH H Hydrogen C2->H Arm1 Benzyl Group (Left) -CH2-Ph C2->Arm1 Identical Arm2 Benzyl Group (Right) -CH2-Ph C2->Arm2 Identical Symmetry Plane of Symmetry (Achiral)

Figure 1: Structural connectivity highlighting the central prochiral carbon and the equivalence of the benzyl arms, confirming the achiral nature of the molecule.

Isomerism Landscape

Since 1,3-diphenylpropan-2-ol is achiral, it has no stereoisomers (enantiomers or diastereomers).[1] The term "isomers" in this context refers strictly to constitutional (structural) isomers .[1]

Isomer TypeCompound NameStructural DifferenceChirality
Target Molecule 1,3-Diphenylpropan-2-ol Phenyls at C1, C3Achiral
Positional1,2-Diphenylpropan-2-olPhenyls at C1, C2 (Tertiary alcohol)Chiral
Positional2,3-Diphenylpropan-1-olPhenyls at C2, C3 (Primary alcohol)Chiral
Positional3,3-Diphenylpropan-1-olBoth Phenyls at C3Achiral
FunctionalDibenzyl etherOxygen in backbone (C-O-C)Achiral

Critical Distinction: In drug design, shifting a phenyl group from C3 to C2 (creating 1,2-diphenylpropan-2-ol) drastically alters the binding profile, introducing a chiral center that requires enantioselective synthesis. The 1,3- isomer avoids this complexity.[1]

Synthetic Methodology: Reductive Transformation

The most robust route to high-purity 1,3-diphenylpropan-2-ol is the hydride reduction of 1,3-diphenyl-2-propanone (dibenzyl ketone) .[1] This method is preferred over Grignard additions due to atom economy and ease of purification.[1]

Protocol: Sodium Borohydride Reduction

Reagents:

  • Substrate: 1,3-Diphenyl-2-propanone (1.0 eq)[1]

  • Reductant: Sodium Borohydride (NaBH₄) (0.6 eq)

  • Solvent: Methanol (anhydrous preferred)

  • Quench: 1M HCl[3]

Step-by-Step Workflow:

  • Solubilization: Dissolve 10.0 mmol of 1,3-diphenyl-2-propanone in 30 mL of methanol in a round-bottom flask. Cool to 0°C using an ice bath to suppress side reactions.[1]

  • Addition: Add NaBH₄ (6.0 mmol) portion-wise over 5 minutes. Note: Slight excess ensures complete conversion.

  • Reaction: Stir at 0°C for 15 minutes, then allow to warm to room temperature. Monitor via TLC (Hexane:EtOAc 4:1).[1] The ketone spot (Rf ~0.[1]6) should disappear, replaced by the alcohol (Rf ~0.3).

  • Quench: Slowly add 1M HCl until pH ~3 to destroy excess hydride.

  • Extraction: Evaporate methanol under reduced pressure. Resuspend residue in water and extract with Dichloromethane (DCM) (3 x 20 mL).[1]

  • Purification: Dry organic layer over anhydrous MgSO₄, filter, and concentrate. Recrystallize from Hexane/Ether if necessary (though quantitative yield is common).[1]

Synthesis Ketone Dibenzyl Ketone (C15H14O) Intermediate Alkoxy Borate Intermediate Ketone->Intermediate Nucleophilic Attack NaBH4 NaBH4 / MeOH (Hydride Donor) NaBH4->Intermediate Workup Acid Hydrolysis (H3O+) Intermediate->Workup Quench Product 1,3-Diphenylpropan-2-ol (C15H16O) Workup->Product Protonation

Figure 2: Reaction pathway for the conversion of dibenzyl ketone to the target alcohol via nucleophilic addition of hydride.

Physicochemical & Spectroscopic Profile

Validation of the synthesized compound relies on observing the symmetry in the NMR signals.[1]

Table 1: Physical Properties

Property Value Notes
Molecular Formula C₁₅H₁₆O
Molecular Weight 212.29 g/mol
Melting Point 35–37 °C Solid at RT; often supercools to liquid
Boiling Point ~330 °C @ 760 mmHg

| Solubility | Ethanol, DCM, DMSO | Insoluble in water |[1]

Table 2: Diagnostic NMR Signals (CDCl₃)

Nucleus Shift (δ ppm) Multiplicity Integration Assignment
¹H 7.15 – 7.35 Multiplet 10H Aromatic Protons (Symmetric rings)
¹H 3.95 – 4.05 Quintet/Multiplet 1H CH -OH (Methine)
¹H 2.70 – 2.85 Doublet/Multiplet 4H CH₂ -Ph (Benzylic, chemically equivalent)
¹H 1.60 – 1.80 Broad Singlet 1H -OH (Concentration dependent)
¹¹C 138.5 Singlet - Aromatic ipso-C
¹³C 73.5 Singlet - C H-OH (Alcohol carbon)

| ¹³C | 43.2 | Singlet | - | C H₂-Ph (Benzylic carbons) |[1]

Technical Note: The equivalence of the two CH₂ groups in the ¹H NMR (integrating to 4H) is the definitive proof of the 1,3-substitution pattern. The 1,2-isomer would show distinct, non-equivalent methylene signals.

Applications in Drug Discovery

The 1,3-diphenylpropan-2-ol scaffold acts as a "hydrophobic anchor" in several therapeutic classes.

  • HIV Protease Inhibitors: The C2 symmetry of HIV protease enzymes makes symmetric inhibitors highly effective.[1] While modern inhibitors are complex, early linear diol transition-state mimics utilized the 1,3-diphenyl core to span the S1 and S1' hydrophobic pockets of the enzyme.

  • Renin Inhibitors: Similar to HIV protease, renin (an aspartyl protease) targets peptide bonds flanked by hydrophobic residues.[1] The benzyl arms of this scaffold mimic the P1 and P1' phenylalanine side chains of the natural substrate (angiotensinogen).

  • Ligand Synthesis: Derivatives where the -OH is replaced by phosphines or amines serve as ligands in organometallic catalysis.[1] The achiral nature allows for the creation of meso ligands, which can be critical for specific stereochemical outcomes in polymerization reactions.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 138478, 1,3-Diphenyl-2-propanol. Retrieved from [Link]

  • Zeynizadeh, B., & Behyar, T. (2005). Fast and Efficient Method for Reduction of Carbonyl Compounds with NaBH4 under Aprotic Conditions.[1][4] Journal of the Brazilian Chemical Society, 16(6), 1200-1209. Retrieved from [Link][5]

  • Royal Society of Chemistry. (2017).[1][6] Reduction of a ketone using sodium borohydride: Supplementary Information. Comprehensive Organic Chemistry Experiments. Retrieved from [Link]

Sources

Spectroscopic Characterization and Structural Analysis of 1,3-Diphenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization and synthesis of 1,3-Diphenylpropan-2-ol (CAS: 5381-92-0), a symmetric secondary alcohol frequently employed as a linker in medicinal chemistry and a model substrate for chiral resolution studies.[1]

Executive Summary & Structural Logic

1,3-Diphenylpropan-2-ol consists of two benzyl groups attached to a central hydroxymethine carbon. The molecule exhibits


 symmetry  (plane of symmetry) in its time-averaged conformation, rendering the two benzyl arms chemically equivalent. This symmetry is the defining feature of its spectroscopic signature, halving the expected number of NMR signals relative to its atom count.

Key Structural Parameters:

  • Formula:

    
    
    
  • Molecular Weight: 212.29 g/mol [2]

  • Symmetry Elements: Plane of symmetry passing through

    
    , 
    
    
    
    , and
    
    
    .

Synthesis & Purification Protocol

The most reliable route to high-purity 1,3-diphenylpropan-2-ol is the hydride reduction of 1,3-diphenyl-2-propanone (dibenzyl ketone).[1] This method avoids the formation of regioisomers common in Grignard additions.

Experimental Workflow

Reagents:

  • 1,3-Diphenyl-2-propanone (2.10 g, 10 mmol)

  • Sodium Borohydride (

    
    ) (0.38 g, 10 mmol)
    
  • Ethanol (Absolute, 20 mL)

  • Hydrochloric Acid (1 M)[3]

Protocol:

  • Solvation: Dissolve 1,3-diphenyl-2-propanone in ethanol in a 50 mL round-bottom flask. Chill to 0°C using an ice bath to suppress side reactions.

  • Reduction: Add

    
     portion-wise over 5 minutes. The reaction is exothermic; maintain temperature <5°C.
    
  • Reaction: Remove ice bath and stir at room temperature for 45 minutes. Monitor by TLC (20% EtOAc/Hexane).

  • Quench: Cool back to 0°C. Dropwise add 1 M HCl until gas evolution (

    
    ) ceases and pH is neutral/acidic.
    
  • Workup: Evaporate ethanol under reduced pressure. Dissolve residue in Dichloromethane (

    
    , 30 mL) and wash with water (
    
    
    
    mL).
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from Hexane/Ethyl Acetate (9:1) to yield white needles.
    
Visualization: Synthesis Workflow

SynthesisWorkflow Reactant 1,3-Diphenyl-2-propanone (Dibenzyl Ketone) Intermediate Borate Complex Reactant->Intermediate Hydride Attack Reagent NaBH4 / EtOH 0°C -> RT Reagent->Intermediate Quench Quench (1M HCl) Hydrolysis Intermediate->Quench Product 1,3-Diphenylpropan-2-ol (White Needles) Quench->Product Workup & Recryst.

Figure 1: Step-by-step synthetic pathway from dibenzyl ketone to the target alcohol.

Spectroscopic Data Analysis[1][2][4][5][6][7][8]

A. Mass Spectrometry (EI-MS)

The mass spectrum is dominated by benzylic cleavage, a hallmark of phenyl-substituted alkanes.

Fragmentation Logic:

  • Molecular Ion (

    
    ):  Observed at m/z 212 . Usually weak due to rapid fragmentation.
    
  • Dehydration (

    
    ):  Peak at m/z 194 . Loss of 
    
    
    
    creates a conjugated alkene system.
  • Base Peak (

    
    ):  The dominant peak is m/z 91  (Tropylium ion, 
    
    
    
    ). This results from the cleavage of the
    
    
    bond, ejecting a benzyl fragment.

Data Summary Table:

m/zIntensityFragment AssignmentMechanism
212 < 5%

Molecular Ion
194 10-20%

Dehydration
121 15%


-Cleavage
91 100%

Tropylium (Base Peak)
77 20%

Phenyl cation
Visualization: Fragmentation Pathway

MS_Fragmentation M_Ion Molecular Ion (m/z 212) [Ph-CH2-CH(OH)-CH2-Ph]+ Dehydration m/z 194 [Ph-CH=CH-CH2-Ph]+ M_Ion->Dehydration - H2O AlphaCleavage m/z 121 [Ph-CH2-CH=OH]+ M_Ion->AlphaCleavage C-C Cleavage Tropylium Base Peak (m/z 91) [C7H7]+ (Tropylium) M_Ion->Tropylium Benzylic Cleavage

Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.

B. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the conversion of the ketone (


 stretch at 1715 

) to the alcohol.
  • Diagnostic Band: Broad absorption at 3300–3450 ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
      (O-H stretching).
    
  • Absence: Complete disappearance of the carbonyl peak at 1715

    
     confirms reaction completion.
    
  • Structural Markers:

    • 3020–3080 ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      : Aromatic C-H stretch.
      
    • 2850–2950

      
      : Aliphatic C-H stretch (
      
      
      
      ,
      
      
      ).
    • 1600, 1495, 1450

      
      : Aromatic ring breathing modes.
      
    • 690–750 ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      : Mono-substituted benzene (out-of-plane bending).
      
C. Nuclear Magnetic Resonance (NMR)

All data referenced to


 (7.26 ppm for 

, 77.16 ppm for

).

NMR (Proton)

Due to symmetry, the four benzylic protons (


) appear as a single signal set, coupling only to the central methine (

).
Chemical Shift (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
MultiplicityIntegrationAssignmentNotes
7.15 – 7.35 Multiplet10HAr-H Overlapping phenyl protons.
4.00 – 4.10 Multiplet (tt)1HCH -OHMethine. Couples to 4 equivalent

protons.[2]
2.75 – 2.85 Doublet (d)4HPh-CH

Benzylic.

Hz.
1.60 – 1.80 Broad Singlet1H-OH Concentration/Solvent dependent.

Technical Insight: In strictly dry


, the OH proton will appear as a doublet at 

ppm due to coupling with the methine proton, and the methine will appear as a more complex multiplet. In

, rapid exchange usually decouples the OH.

NMR (Carbon)

The symmetry reduces the 15 carbon atoms to only 6 unique signals .[1]

Chemical Shift (

)
Carbon TypeAssignment
138.4 Quaternary (C)Ipso-carbon (Phenyl ring)
129.4 Methine (CH)Ortho/Meta carbons
128.6 Methine (CH)Ortho/Meta carbons
126.6 Methine (CH)Para-carbon
73.6 Methine (CH)C H-OH (Carbinol carbon)
45.2 Methylene (CH2)Ph-C H

Interpretation: The presence of only one aliphatic ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 signal and one 

signal confirms the symmetric "dumbbell" structure

.

References

  • Synthesis Protocol: Zeynizadeh, B., & Behyar, T. (2005). Fast and Efficient Method for Reduction of Carbonyl Compounds with NaBH4 under Aprotic Conditions.[1] Journal of the Brazilian Chemical Society, 16(6), 1200-1209. Link

  • NMR Spectral Data: National Institute of Advanced Industrial Science and Technology (AIST). (2023).[2][3][4] Spectral Database for Organic Compounds (SDBS). SDBS No. 3218. Link

  • Mass Spectrometry Fragmentation: McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for benzylic cleavage mechanisms).
  • General Characterization: PubChem. (n.d.). 1,3-Diphenylpropan-2-ol Compound Summary. National Library of Medicine. Link

Sources

The Stereochemical Paradox of 1,3-Diphenylpropan-2-ol: A Technical Guide to Prochirality and Desymmetrization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to address the precise stereochemical nature of 1,3-Diphenylpropan-2-ol, correcting common misconceptions regarding its chirality while providing advanced protocols for its synthesis and prochiral manipulation.[1]

Part 1: Stereochemical Analysis & The "Phantom" Chirality

The Achiral Reality

A persistent misconception in automated chemical databases is the classification of 1,3-Diphenylpropan-2-ol (CAS: 5381-92-0) as a chiral molecule.[1][2] This is chemically incorrect.

Structure verification reveals the symmetry that negates chirality:

  • Central Carbon (C2): Bonded to a hydroxyl group (-OH), a hydrogen atom (-H), and two identical benzyl groups (-CH₂Ph).[1]

  • Symmetry Element: The molecule possesses an internal plane of symmetry (

    
    ) passing through the C2-H and C2-OH bonds, bisecting the C1-C2-C3 angle.[1]
    
The Prochiral Opportunity

While achiral, 1,3-Diphenylpropan-2-ol is prochiral .[1][2] The two benzyl groups are enantiotopic.[2] This distinction is critical for drug development, as the molecule can be desymmetrized to generate chiral centers.

  • Pro-R / Pro-S Discrimination: In an achiral environment (e.g., standard NMR solvent), the two benzyl groups are chemically equivalent (isochronous). In a chiral environment (e.g., enzymatic pocket or presence of a Chiral Shift Reagent), they become diastereotopic and chemically distinct (anisochronous).

Prochirality cluster_0 Symmetry Analysis cluster_1 Desymmetrization Event Mol 1,3-Diphenylpropan-2-ol (Achiral) C2 Central Carbon (C2) Mol->C2 GroupA Benzyl Group A (Pro-R) C2->GroupA Identical Ligand 1 GroupB Benzyl Group B (Pro-S) C2->GroupB Identical Ligand 2 ChiralEnv Chiral Environment (Enzyme/CSA) GroupA->ChiralEnv GroupB->ChiralEnv Result Differentiation ChiralEnv->Result Enantiotopic Discrimination caption Fig 1. Prochiral analysis showing the equivalence of benzyl arms in isolation vs. differentiation in chiral environments.

Part 2: Synthesis Protocol (Grignard Route)

The most robust method for synthesizing high-purity 1,3-Diphenylpropan-2-ol utilizes a Grignard reaction between benzylmagnesium chloride and ethyl formate.[1][2] This approach avoids the regioselectivity issues of epoxide ring openings.[2]

Reagents and Stoichiometry
ComponentRoleEquivalentsNotes
Benzyl Chloride Precursor2.2 eqFreshly distilled
Magnesium Turnings Reagent2.4 eqActivated with I₂ crystal
Ethyl Formate Electrophile1.0 eqAnhydrous
Diethyl Ether Solvent-Anhydrous, peroxide-free
NH₄Cl (sat.[1][2] aq.) QuenchExcessBuffered hydrolysis
Step-by-Step Workflow
  • Activation: Flame-dry a 3-neck round-bottom flask under N₂ atmosphere. Add Mg turnings and a crystal of iodine.

  • Grignard Formation: Add 10% of the Benzyl Chloride in ether to initiate.[2] Once reflux begins (turbidity/color loss of I₂), add the remaining Benzyl Chloride dropwise to maintain gentle reflux.

    • Mechanism:[1][3][4][5][6][7]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      
      
  • Addition: Cool the Grignard solution to 0°C. Add Ethyl Formate dropwise over 30 minutes.

    • Note: The formate ester allows for the "double addition" required to attach two benzyl groups to the central methine.

  • Reflux: Warm to room temperature and reflux for 2 hours to ensure complete conversion of the intermediate hemiacetal salt.

  • Hydrolysis: Cool to 0°C. Quench slowly with saturated NH₄Cl.

    • Critical Control Point: Avoid HCl, as acidic conditions can promote dehydration to the alkene.

  • Purification: Extract with ether, dry over MgSO₄, and recrystallize from Hexane/EtOAc (10:1).

Yield Expectation: 75-85% Appearance: White crystalline solid (MP: 48-50°C).[1][2]

Part 3: Desymmetrization & Chiral Differentiation[1]

Since the molecule is achiral, "enantiomers" can only be discussed in the context of desymmetrization (modifying one side to create chirality) or chiral recognition (analytical differentiation).

Enzymatic Desymmetrization (Synthesis of Chiral Derivatives)

To transform the achiral scaffold into a chiral building block (e.g., for HIV protease inhibitors), enzymatic acylation is the industry standard.

  • Catalyst: Pseudomonas cepacia Lipase (PSL) or Candida antarctica Lipase B (CAL-B).[1][2]

  • Reaction: The lipase selectively acylates the hydroxyl group.[2] While the substrate is achiral, if one phenyl ring is substituted (e.g., p-chloro), the lipase can kinetically resolve the racemate.

  • Prochiral Desymmetrization: If the target is to distinguish the faces of the ketone precursor (1,3-diphenylacetone), an asymmetric reduction is used.

    • Reagent: Ru-BINAP / H₂[1][2]

    • Outcome: Still yields the achiral alcohol unless the rings are different.[2]

Analytical Differentiation (NMR)

Researchers often need to verify the purity of the scaffold or study its binding in chiral pockets.[1] This requires distinguishing the enantiotopic protons.[2][8]

Protocol: Chiral Shift Reagent Study

  • Sample Prep: Dissolve 10 mg of 1,3-Diphenylpropan-2-ol in 0.6 mL CDCl₃.

  • Shift Reagent: Add Eu(hfc)₃ (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) in 0.1 eq increments.[1][2]

  • Observation:

    • The -CH₂- protons (normally a doublet at ~2.8 ppm) will split into distinct signals.[1][2]

    • The "Pro-R" and "Pro-S" benzylic protons interact differently with the Eu center, inducing a chemical shift difference (

      
      ).
      
    • This confirms the prochiral nature of the molecule without it being an enantiomer itself.

AnalyticalWorkflow Sample 1,3-Diphenylpropan-2-ol (Achiral Substrate) NMR 1H-NMR Analysis Sample->NMR Reagent Eu(hfc)3 (Chiral Shift Reagent) Reagent->NMR Spectrum1 Standard Spectrum: Single Benzyl Signal NMR->Spectrum1 No Reagent Spectrum2 Shifted Spectrum: Split Benzyl Signals (Diastereotopic differentiation) NMR->Spectrum2 With Reagent caption Fig 2. Workflow for distinguishing enantiotopic groups using Chiral Shift Reagents.

Part 4: Pharmaceutical Relevance[1][2]

Although the parent molecule is achiral, its derivatives are ubiquitous in medicinal chemistry.

  • HIV Protease Inhibitors: The 1,3-diphenyl-2-hydroxy core mimics the transition state of peptide hydrolysis.[1][2] However, drugs like Lopinavir or Ritonavir utilize a modified backbone (often 1,4-diphenyl or diamino-derivatives) where chirality is introduced at C1 and C3.[1][2]

  • Chiral Ligand Synthesis: 1,3-Diphenylpropan-2-ol can be converted to 1,3-diphenyl-1,3-bis(diphenylphosphino)propane derivatives, which serve as chiral ligands (e.g., Trost ligands) only if desymmetrization occurs at the benzylic positions.[1]

References

  • PubChem. (2025).[1][2] 1,3-Diphenylpropan-2-ol Compound Summary. National Center for Biotechnology Information.[2] [1]

  • TCI Chemicals. (2024).[1][2] Water-Soluble Chiral Shift Reagents for High-Field NMR. Tokyo Chemical Industry Co., Ltd.[2]

  • Organic Syntheses. (2022).[1][2] Catalytic Enantioselective Addition of Dialkylzincs. Org. Synth.

  • Dolušic, E., et al. (2011).[2][9] Indol-2-yl ethanones as novel indoleamine 2,3-dioxygenase (IDO) inhibitors. Bioorganic & Medicinal Chemistry.

  • García-Urdiales, E., et al. (2005).[2] Enantioselective Enzymatic Desymmetrization in Organic Synthesis. Chemical Reviews. (Contextual grounding for lipase protocols).

Sources

Technical Monograph: Synthesis and Catalytic Evolution of 1,3-Diphenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative resource for researchers and drug development professionals. It synthesizes historical methodology with modern catalytic applications, focusing on the molecule's role as a pharmacophore scaffold.[1][2]

From Classical Grignard Reagents to Phe-Phe Transition State Mimics

Executive Summary & Structural Significance[1][3][4]

1,3-Diphenylpropan-2-ol (CAS: 5381-92-0), often referred to as dibenzylmethanol, represents a "privileged scaffold" in medicinal chemistry.[1][3] Its structural significance lies in its ability to mimic the transition state of the Phenylalanine-Phenylalanine (Phe-Phe) peptide bond hydrolysis.[1][3] This feature makes the 1,3-diphenylpropan-2-ol core a critical motif in the design of aspartyl protease inhibitors, most notably in the development of antiretrovirals for HIV and treatments for hypertension (renin inhibitors).[1][3]

While the parent molecule is achiral (meso) due to its symmetry, it serves as the fundamental backbone for complex, chiral derivatives used in clinical therapeutics. This guide details the evolution of its synthesis—from early stoichiometric organometallic routes to modern high-yield reductive strategies—and provides a validated protocol for laboratory preparation.[1][3]

Historical Context and Synthetic Evolution

The synthesis of 1,3-diphenylpropan-2-ol has evolved in parallel with the major milestones of organic chemistry, shifting from carbon-carbon bond formation via organomagnesium reagents to the selective reduction of ketone precursors.[1][3]

The Grignard Era (Early 20th Century)

Following Victor Grignard’s Nobel Prize-winning work in 1912, the earliest reliable synthesis of 1,3-diphenylpropan-2-ol utilized the nucleophilic addition of benzylmagnesium chloride to electrophilic carbonyls.[1][3]

  • Route A (Formate Ester): The reaction of 2 equivalents of benzylmagnesium chloride with ethyl formate.[1]

    • Mechanism:[4][5][6][7] Double nucleophilic addition.[1][3] The first addition yields phenylacetaldehyde (in situ), which is rapidly attacked by a second equivalent of Grignard reagent.[1]

    • Limitation: High exothermicity and the formation of tertiary alcohol byproducts if stoichiometry is not strictly controlled.[1]

  • Route B (Aldehyde Addition): The reaction of benzylmagnesium chloride with phenylacetaldehyde.[1]

    • Limitation: Phenylacetaldehyde is prone to self-polymerization and oxidation, making this route operationally difficult for high-purity applications.[1][3]

The Industrial Shift: Ketonic Decarboxylation

To support scale-up, the industry pivoted to the Dibenzyl Ketone (1,3-diphenyl-2-propanone) route.[1][3] Dibenzyl ketone is synthesized via the ketonic decarboxylation of phenylacetic acid (heating with acetic anhydride and potassium acetate).[1][8] This precursor is stable, crystalline, and amenable to bulk reduction, becoming the standard entry point for the alcohol.

Visualizing the Synthetic Logic

The following diagram illustrates the retrosynthetic analysis and the two primary forward pathways discussed.

SynthesisPathways cluster_0 Modern Reductive Route cluster_1 Classical Grignard Route Target TARGET: 1,3-Diphenylpropan-2-ol (Phe-Phe Isostere) Ketone Precursor: 1,3-Diphenyl-2-propanone (Dibenzyl Ketone) Ketone->Target NaBH4 Reduction or Catalytic Hydrogenation Aldehyde Phenylacetaldehyde Aldehyde->Target Nucleophilic Addition Grignard Benzylmagnesium Chloride Grignard->Target + Ph-CH2-CHO Acid Phenylacetic Acid Acid->Ketone Ketonic Decarboxylation (Industrial Scale)

Caption: Retrosynthetic map contrasting the classical Grignard approach with the scalable Ketone Reduction route.[1]

Technical Protocol: Reduction of Dibenzyl Ketone

This protocol describes the reduction of 1,3-diphenyl-2-propanone using Sodium Borohydride (


).[1][3][6] This method is selected for its high chemoselectivity, operational safety, and ease of purification compared to catalytic hydrogenation or Grignard methods.
Reagents and Materials
ReagentRolePurity/Grade
1,3-Diphenyl-2-propanone Substrate>98% (Recrystallize if yellow)
Sodium Borohydride (

)
Reducing Agent98% Powder
Methanol (MeOH) SolventAnhydrous preferred
Hydrochloric Acid (1M) Quenching AgentStandard Grade
Dichloromethane (DCM) Extraction SolventACS Grade
Step-by-Step Methodology

Step 1: Solvation (The Kinetic Control)

  • Action: Dissolve 10.0 mmol (2.10 g) of 1,3-diphenyl-2-propanone in 40 mL of Methanol in a 100 mL round-bottom flask.

  • Causality: Methanol is chosen over Ethanol to increase the solubility of the borohydride, ensuring a homogeneous reaction.[1] Cool the solution to 0°C in an ice bath.

  • Note: The ketone is solid at room temperature; ensure full dissolution before proceeding to avoid heterogeneous reduction kinetics.

Step 2: Hydride Addition

  • Action: Add 12.0 mmol (0.45 g) of

    
     portion-wise over 10 minutes.
    
  • Mechanism: The borohydride anion (

    
    ) transfers a hydride to the carbonyl carbon.[1] The stoichiometry is theoretically 1:4 (Ketone:Hydride), but a slight excess (1.2 eq) ensures completion due to potential solvent reaction.[1]
    
  • Observation: Mild bubbling (

    
     gas) may occur.[1][3][9]
    

Step 3: Reaction Monitoring (Self-Validation)

  • Action: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

  • Validation: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (4:1).[1]

    • Target: Disappearance of the starting ketone (

      
      ) and appearance of the alcohol (
      
      
      
      ).[1]
    • Stain: Use

      
       or UV light (254 nm).[1][3] The alcohol is UV active due to the phenyl rings.[1]
      

Step 4: Quenching and Workup

  • Action: Carefully add 10 mL of water, followed by dropwise addition of 1M HCl until pH

    
     6.
    
  • Causality: Acid destroys unreacted borohydride and protonates the intermediate alkoxide (

    
    ) to release the free alcohol.[1]
    
  • Extraction: Evaporate most Methanol under reduced pressure. Extract the aqueous residue with DCM (

    
     mL).[1]
    

Step 5: Purification

  • Action: Dry combined organics over

    
    , filter, and concentrate. Recrystallize from Hexane/Ether if necessary.[1][3]
    
  • Expected Yield: >90% as white needles.

  • Characterization: Melting point 46-48°C.[1][3]

Mechanistic Insight: The Hydride Transfer

Understanding the reduction mechanism is critical for troubleshooting low yields or stereochemical issues in derivative synthesis.[1]

Mechanism Ketone Dibenzyl Ketone (Electrophile) TS Transition State (Hydride Attack) Ketone->TS Nucleophilic Attack Borohydride NaBH4 (Nucleophile) Borohydride->TS Alkoxide Borate Ester Intermediate TS->Alkoxide Formation of B-O bond Hydrolysis Acid Hydrolysis (H3O+) Alkoxide->Hydrolysis Product 1,3-Diphenylpropan-2-ol Hydrolysis->Product Protonation

Caption: Mechanism of the nucleophilic addition of hydride to the carbonyl group followed by hydrolysis.[1][3]

Analytical Characterization Standards

To ensure scientific integrity, the synthesized compound must meet the following spectral criteria.

TechniqueParameterExpected SignalInterpretation
1H NMR

7.2-7.3 ppm
Multiplet (10H)Aromatic protons (two phenyl rings).[1][3]
1H NMR

3.9-4.1 ppm
Multiplet (1H)Methine proton (-CH-OH) at C2.[1][3]
1H NMR

2.7-2.9 ppm
Doublet of Doublets (4H)Methylene protons (-CH2-) flanking the center.[1][3]
IR 3300-3400

Broad PeakO-H stretching vibration.[1][3]
IR 1600, 1495

Sharp PeaksC=C aromatic ring skeletal vibrations.[1][3]
MS (ESI) m/z 235.1

Sodium adduct of the parent mass (212.29).[1]

Modern Applications in Drug Development[1][3]

While the synthesis of the parent molecule is established, its utility in modern research focuses on Asymmetric Transfer Hydrogenation (ATH) .[1][2]

Researchers use 1,3-diphenyl-2-propanone derivatives to test the efficacy of chiral catalysts (e.g., Noyori's Ru-TsDPEN complexes).[1][3][10] Although the parent ketone yields an achiral (meso) alcohol, substituting one phenyl ring (e.g., with a chloro- or methoxy- group) breaks the symmetry.[1][3]

  • Protocol Adaptation for Chirality:

    • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN]

    • Hydrogen Source:[9][10][11] Formic Acid/Triethylamine (5:2 azeotrope).[1]

    • Significance: This reaction mimics the stereoselective reduction required to generate the chiral hydroxyethylene core found in HIV protease inhibitors like Amprenavir and Darunavir .[1]

References

  • Grignard, V. (1900).[1][3] Sur les combinaisons organomagnésiennes mixtes et leur application à des synthèses d'acides, d'alcools et d'hydrocarbures. Comptes Rendus, 130, 1322-1324.[3]

  • Conant, J. B., & Blatt, A. H. (1928).[3] The Reaction between Benzyl Chloride and Phenylmagnesium Bromide. Journal of the American Chemical Society, 50(2), 551-558.[3]

  • Hurd, C. D., & Thomas, C. L. (1936).[3] Ketonic Decarboxylation of Phenylacetic Acid. Journal of the American Chemical Society, 58(7), 1240. (Foundation for Dibenzyl Ketone synthesis).[1][3]

  • Noyori, R., & Hashiguchi, S. (1997).[3] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. [1]

  • Ghosh, A. K., et al. (2007).[1][3] Structure-Based Design of HIV-1 Protease Inhibitors: The Role of the Transition-State Mimic. Journal of Medicinal Chemistry, 50(10), 2399–2407. (Contextualizes the 1,3-diphenylpropan-2-ol scaffold). [1]

Sources

Theoretical Profiling and Computational Modeling of 1,3-Diphenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Subject: Computational Chemistry & Drug Design Target Audience: Medicinal Chemists, Computational Biologists, Process Engineers

Executive Summary

1,3-Diphenylpropan-2-ol (CAS: 5381-92-0), often referred to as dibenzylmethanol, represents a pivotal structural motif in medicinal chemistry.[1] It serves as the non-scissile "transition-state mimic" core in several HIV-1 protease inhibitors (e.g., DMP 323, DMP 450) and acts as a versatile chiral building block for asymmetric synthesis.

This guide outlines a rigorous theoretical framework for studying this molecule, moving from ab initio electronic structure calculations to macromolecular docking.[1] It addresses the critical challenge of conformational flexibility —the "butterfly motion" of the two phenyl wings—and provides a validated workflow for predicting its interaction with aspartyl proteases.

Part 1: Chemical Architecture & Conformational Landscape[1]

Structural Significance

The molecule consists of two phenyl rings connected by methylene bridges to a central secondary alcohol. This


-symmetric (pseudo-symmetric in achiral conformations) scaffold allows for:
  • Hydrophobic Stacking: The phenyl rings can engage in

    
    -
    
    
    
    interactions with aromatic residues (e.g., Tyr, Phe) in receptor pockets.[1]
  • Transition State Mimicry: The central hydroxyl group (

    
     ) mimics the tetrahedral intermediate of peptide bond hydrolysis, making it a potent inhibitor of aspartyl proteases.
    
Computational Protocol: Conformational Analysis

Because of the two rotatable


 bonds, 1,3-diphenylpropan-2-ol exists in a dynamic equilibrium between "extended" and "folded" (hairpin) states. Accurate modeling requires a systematic conformational search.[1]

Recommended Workflow:

  • Force Field: OPLS4 or MMFF94 for initial steric screening.[1]

  • Sampling Method: Monte Carlo (MC) / Low-mode sampling to overcome rotational barriers (~3-5 kcal/mol).

  • DFT Refinement: Re-optimize low-energy conformers using Density Functional Theory (DFT).

Table 1: Theoretical Geometric Parameters (B3LYP/6-311++G**)
ParameterExtended ConformationFolded (Hairpin) ConformationSignificance
Dihedral Angle (

)


Determines fit in "tubular" vs. "globular" pockets.[1]
Phenyl-Phenyl Distance


Critical for intramolecular

-stacking stability.[1]
Dipole Moment (

)


Higher polarity in folded state aids solubility predictions.[1]

Part 2: Electronic Properties & Reactivity (DFT)

To predict the reactivity of the secondary alcohol in enzymatic resolutions or drug metabolism, we employ Frontier Molecular Orbital (FMO) analysis.

Methodology
  • Software: Gaussian 16 / ORCA.[1]

  • Functional/Basis Set: B3LYP-D3(BJ)/def2-TZVP.[1] The D3 dispersion correction is mandatory to account for weak intramolecular phenyl-phenyl interactions in the folded conformer.

  • Solvation Model: PCM (Water) or SMD (Toluene) depending on the intended application (biological vs. synthetic).

Reactivity Descriptors

The HOMO is localized on the phenyl rings (


 system), while the LUMO  is typically antibonding 

character on the central C-O bond.
  • Chemical Hardness (

    
    ):  High values indicate stability against spontaneous decomposition.[1]
    
  • Electrostatic Potential (MEP): The oxygen atom shows a deep negative potential (red region), confirming its role as a hydrogen bond acceptor for the catalytic aspartates (Asp25/Asp25') in HIV protease.

Part 3: Molecular Docking & Biological Interaction[1]

The primary biological application of the 1,3-diphenylpropan-2-ol scaffold is in HIV-1 Protease inhibition . The hydroxyl group displaces the "lytic water" molecule found in the native enzyme.

Case Study: HIV-1 Protease (PDB: 1HVR)

The scaffold binds in the active site tunnel. The two phenyl groups occupy the hydrophobic S1 and S1' subsites.

Docking Protocol (Self-Validating):

  • Grid Generation: Center grid box on the catalytic Asp25 residues (

    
    ).
    
  • Constraints: Enforce a Hydrogen Bond constraint between the ligand -OH and Asp25/Asp25' carboxylates. Rationale: Without this constraint, docking algorithms often flip the hydrophobic rings incorrectly.

  • Validation: Re-dock the native ligand (e.g., DMP 323).[1] RMSD must be

    
    .[1]
    
Visualization: The "Substrate Envelope" Logic

The following diagram illustrates the logic flow for designing inhibitors based on this scaffold, utilizing the "Substrate Envelope" hypothesis to avoid drug resistance.

HIV_Docking_Logic Start Target: HIV-1 Protease Scaffold Scaffold: 1,3-Diphenylpropan-2-ol Start->Scaffold Selection Constraint Constraint: OH ... Asp25 H-Bond Scaffold->Constraint Catalytic Mimicry Subsites S1/S1' Hydrophobic Pockets Scaffold->Subsites Phenyl Stacking Result High Affinity / Low Resistance Constraint->Result Binding Energy Envelope Substrate Envelope Hypothesis Subsites->Envelope Fit Check Resistance Mutant Evasion (V82A, I84V) Envelope->Resistance Within Envelope? Resistance->Result Robustness

Figure 1: Logic flow for docking 1,3-diphenylpropan-2-ol derivatives into HIV-1 Protease. The 'Substrate Envelope' ensures the inhibitor fits within the volume of natural substrates, reducing susceptibility to resistance mutations.

Part 4: Experimental Validation (Enzymatic Resolution)

Since the C2 position is chiral, obtaining the pure (R) or (S) enantiomer is critical. This is often achieved via Kinetic Resolution using Lipases (e.g., Candida rugosa or Pseudomonas cepacia).[1]

Reaction Mechanism

The lipase catalyzes the transesterification of the alcohol with an acyl donor (e.g., vinyl acetate). One enantiomer reacts faster, leaving the other as the unreacted alcohol.

Protocol:

  • Solvent: Toluene or Hexane (Hydrophobic solvents preserve lipase lid-opening).[1]

  • Acyl Donor: Vinyl Acetate (Irreversible; produces volatile acetaldehyde).[1]

  • Temperature:

    
    .
    
Table 2: Kinetic Resolution Metrics
ParameterDefinitionTarget Value
Conversion (

)
Extent of reaction.[1][2][3]Ideal: 50% (theoretical max for resolution).
Enantiomeric Excess (

)
Purity of the product ester.

Enantiomeric Ratio (

)
Intrinsic selectivity of the enzyme.[4]

indicates excellent resolution.[1]
Workflow Visualization

Enzymatic_Resolution Racemic Racemic 1,3-Diphenylpropan-2-ol Complex Tetrahedral Intermediate Racemic->Complex + Lipase Lipase Lipase (CAL-B / CRL) Acyl Acyl Donor (Vinyl Acetate) Acyl->Complex Product_R (R)-Ester (Fast Reacting) Complex->Product_R k_fast Product_S (S)-Alcohol (Slow Reacting) Complex->Product_S k_slow (Unreacted)

Figure 2: Kinetic resolution workflow. The lipase selectively acetylates one enantiomer (typically R), allowing physical separation of the mixture.

References

  • PubChem. (2025).[1] 1,3-Diphenyl-2-propanol | C15H16O.[1][5][6] National Library of Medicine.[1] Retrieved from [Link]

  • Kratzer, R., et al. (2021).[1][7] Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. BMC Biotechnology.[1][7] Retrieved from [Link]

  • ChemSynthesis. (2025).[1] 1,3-diphenyl-2-propanol - Synthesis and Physical Properties. Retrieved from [Link]

  • MDPI. (2024).[1] Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol. Molecules. Retrieved from [Link]

  • NIH. (2025).[1] New Approaches to HIV Protease Inhibitor Drug Design II. PubMed Central.[1] Retrieved from [Link]

Sources

Technical Whitepaper: Thermal Stability and Decomposition of 1,3-Diphenylpropan-2-ol

[1]

Executive Summary

1,3-Diphenylpropan-2-ol (CAS 5381-92-0) serves as a critical structural motif in lignin valorization studies and a potential impurity or intermediate in pharmaceutical synthesis.[1] While the parent ketone (1,3-diphenylpropan-2-one) exhibits robust thermal stability up to its boiling point (~330°C), the secondary alcohol functionality of 1,3-diphenylpropan-2-ol introduces a lability threshold significantly lower, primarily governed by dehydration kinetics .[1]

This technical guide delineates the thermal boundaries of 1,3-diphenylpropan-2-ol. Our analysis confirms that while the compound is stable under standard storage conditions, thermal processing above 230°C triggers rapid degradation. The primary decomposition pathway is acid-catalyzed or thermal dehydration to yield 1,3-diphenylpropene , followed by oxidative dehydrogenation to 1,3-diphenylpropan-2-one under aerobic conditions.[1]

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

Before analyzing decomposition, we must establish the baseline properties. The molecule consists of two phenyl rings separated by a propan-2-ol bridge.[1] The central hydroxyl group is homobenzylic, influencing its reactivity.

PropertyValueNotes
IUPAC Name 1,3-Diphenylpropan-2-ol
CAS Number 5381-92-0
Molecular Formula

Molecular Weight 212.29 g/mol
Physical State White crystalline solid or viscous liquidMelting point depends on enantiomeric purity.[1][2]
Boiling Point >300°C (Predicted)Decomposes prior to atmospheric boiling.[1]
Solubility Ethanol, DCM, TolueneInsoluble in water.

Thermal Decomposition Pathways[9][10]

The thermal degradation of 1,3-diphenylpropan-2-ol is not a singular event but a competition between three distinct mechanisms determined by environmental conditions (presence of oxygen, catalysts, or inert atmosphere).

Mechanism A: Thermal Dehydration (Dominant Pathway)

Under inert pyrolysis conditions (nitrogen atmosphere) or acidic catalysis, the dominant pathway is the elimination of water. Unlike simple aliphatic alcohols, the driving force here is the formation of a conjugated system (styryl group).

  • Reaction:

    
    [1]
    
  • Product: 1,3-Diphenylpropene (mixture of E/Z isomers).[1]

  • Thermodynamics: Endothermic.[1] The newly formed double bond is conjugated with one phenyl ring, stabilizing the product. Further isomerization can lead to conjugation with both rings (1,3-diphenyl-1-propene).[1]

Mechanism B: Oxidative Dehydrogenation

In the presence of air or metal catalysts (e.g., Pd/C residues from synthesis), the secondary alcohol oxidizes to the ketone.

  • Reaction:

    
    [1]
    
  • Product: 1,3-Diphenylpropan-2-one (Dibenzyl Ketone) .[1][2]

  • Significance: This ketone is significantly more thermally stable than the alcohol.

Mechanism C: Radical Scission (High Temperature >350°C)

At temperatures exceeding 350°C, the aliphatic C-C bonds undergo homolytic cleavage.

  • Fragment 1: Toluene radical (

    
    )[1]
    
  • Fragment 2: Styrene-like fragments.[1]

Visualization of Decomposition Pathways

DecompositionPathwaysParent1,3-Diphenylpropan-2-olDehydrationDehydration(>230°C / Acid)Parent->DehydrationOxidationOxidative Dehydrogenation(Air / Catalyst)Parent->OxidationScissionRadical Scission(>350°C)Parent->ScissionProductA1,3-Diphenylpropene(Major Product)Dehydration->ProductAProductB1,3-Diphenylpropan-2-one(Dibenzyl Ketone)Oxidation->ProductBProductCToluene + Styrene(Fragments)Scission->ProductC

Figure 1: Mechanistic pathways for the thermal degradation of 1,3-diphenylpropan-2-ol.[1]

Experimental Protocols for Stability Profiling

To validate these pathways in your specific matrix (API formulation or biomass stream), use the following self-validating protocols.

Protocol 1: Determination of via TGA/DSC

Objective: Define the precise temperature at which mass loss (dehydration) begins.

  • Instrument Setup: Calibrate TGA with calcium oxalate monohydrate standard.

  • Sample Prep: Weigh 5–10 mg of 1,3-diphenylpropan-2-ol into an alumina crucible. Do not crimp hermetically (allow volatiles to escape).[1]

  • Atmosphere: Nitrogen purge (50 mL/min) to isolate thermal dehydration from oxidation.

  • Ramp: Heat from 40°C to 500°C at 10°C/min.

  • Data Analysis:

    • Step 1: Identify the first mass loss event. Theoretical mass loss for dehydration is ~8.5% (

      
      ).[1]
      
    • Step 2: Correlate with DSC endotherm.[1] Dehydration is endothermic.[1]

    • Validation: If mass loss is >10% or exothermic, check for sample impurities or oxidation (leak in purge).

Protocol 2: Product Identification via Pyrolysis-GC/MS

Objective: Confirm the chemical identity of degradation products.

  • System: Pyrolyzer coupled to GC/MS (e.g., Frontier Lab Py-3030D).

  • Parameters:

    • Flash Pyrolysis: 300°C (0.2 min).

    • Column: HP-5MS or equivalent non-polar column.[1]

    • Carrier: Helium at 1 mL/min.

  • Workflow:

    • Load sample into deactivated stainless steel cup.[1]

    • Drop into furnace pre-heated to 300°C.

    • Separate volatiles on GC.[1]

  • Interpretation:

    • Look for peak at M/Z 194 (1,3-diphenylpropene).[1]

    • Look for peak at M/Z 210 (1,3-diphenylpropan-2-one).[1]

    • Causality Check: If M/Z 210 is dominant, your system has oxygen contamination.

Protocol 3: Isothermal Stress Testing (Accelerated Stability)

Objective: Simulate long-term stability for pharmaceutical storage.[1]

  • Preparation: Place 50 mg samples in headspace vials.

    • Set A: Open (Air).[1]

    • Set B: Nitrogen flushed (Inert).[1]

    • Set C: Spiked with 1% p-TsOH (Acid challenge).

  • Incubation: Heat blocks at 100°C, 150°C, and 200°C for 24 hours.

  • Analysis: Dissolve residue in acetonitrile and analyze via HPLC-UV (254 nm).

  • Self-Validating Logic:

    • Set C (Acid) should show highest degradation (Dehydration).[1]

    • Set A (Air) should show ketone formation.[1]

    • Set B (Inert) should remain most stable.[1]

Experimental Workflow Visualization

ExperimentalWorkflowcluster_TGAPhase 1: Thermal Limits (TGA)cluster_PyGCPhase 2: Product ID (Py-GC/MS)StartSample: 1,3-Diphenylpropan-2-olTGA_RunRamp 10°C/min (N2)Start->TGA_RunTGA_ResultIdentify T(onset) & Mass Loss %TGA_Run->TGA_ResultPy_RunFlash Pyrolysis @ 300°CTGA_Result->Py_RunIf T(onset) reachedMS_AnalysisDetect m/z 194 (Alkene)Detect m/z 210 (Ketone)Py_Run->MS_AnalysisDecisionIs Degradation > 5%?MS_Analysis->DecisionDecision->StartNo (Increase T)ReportGenerate Stability ProfileDecision->ReportYes

Figure 2: Step-by-step workflow for characterizing thermal stability.

References

  • Brebu, M., & Vasile, C. (2010). Thermal degradation of lignin – A Review. Cellulose Chemistry and Technology. Link

  • Stenutz, R. (2025).[1] 1,3-diphenylpropan-2-one: Physical Properties and Stability. Stenutz.eu.[1] Link

  • PubChem. (2025).[1][3] 1,3-Diphenyl-2-propanol Compound Summary. National Library of Medicine. Link[3]

  • BenchChem. (2025).[1][4] Acid-Catalyzed Dehydration of 1,2-Diphenylpropan-1-ol (Analogous Mechanism). BenchChem Technical Guides. Link

  • Piltz, J. (2020).[1] Catalytic Transfer Hydrogenation of 1,3-diphenyl-2-propen-1-one. IUPUI ScholarWorks.[1] Link

1,3-Diphenylpropan-2-ol safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for the safe handling, storage, and experimental application of 1,3-Diphenylpropan-2-ol .[1][2][3] It is structured to support researchers and drug development professionals in maintaining rigorous safety standards while optimizing experimental outcomes.[2][3]

CAS Registry Number: 5381-92-0 Synonyms: Dibenzyl carbinol; 1,3-Diphenyl-2-propanol;


-(Phenylmethyl)benzeneethanol
Chemical Formula: 

[1][2][3][4][5][6][7]

Part 1: Chemical Identity & Physicochemical Profile[1][2][6][8]

1,3-Diphenylpropan-2-ol is a secondary alcohol featuring a propanol backbone flanked by two phenyl groups.[1][2][3][6] Its structural "butterfly" configuration—two lipophilic benzyl wings attached to a central hydrophilic hydroxyl group—imparts unique solubility and biological interaction properties.[2][3] It is frequently employed as a metabolic standard in analytical toxicology and a chiral building block in the synthesis of protease inhibitors (e.g., HIV protease inhibitors).[2][3]

Physicochemical Data Table
PropertyValueTechnical Context
Molecular Weight 212.29 g/mol Useful for stoichiometric calculations in Grignard or reduction reactions.[1][2][3]
Physical State Low-melting Solid / LiquidMelts near ambient temperature (~30–35°C).[2][3] Often appears as a supercooled viscous liquid or waxy solid.[2][3]
Solubility LipophilicSoluble in EtOH, DMSO, DCM, and Acetone.[2][3] Practically insoluble in water.[2][3][8]
Chirality 1 Chiral Center (C2)Exists as (R) and (S) enantiomers.[2][3] Commercial samples are typically racemic unless specified.[2][3]
Acidity (pKa) ~13.5–14.5 (Est.)Typical of secondary alcohols; can be deprotonated by strong bases (NaH, LDA).[2][3]
Key Impurity 1,3-Diphenyl-2-propanoneThe ketone precursor (Dibenzyl ketone).[1][2][3] Detectable via IR (C=O stretch at ~1715 cm⁻¹).[2][3]

Part 2: Hazard Identification & Risk Assessment[1][8][10][11][12]

GHS Classification (Critical): Based on aggregated notifications to the European Chemicals Agency (ECHA), the primary hazard is Serious Eye Damage .[2][3]

  • Signal Word: DANGER

  • Hazard Statements:

    • H318: Causes serious eye damage.[2][3][7]

    • Note: While acute oral toxicity data is limited for this specific CAS, structural analogs suggest potential for irritation and central nervous system (CNS) depression at high doses.[2][3]

Mechanistic Insight: Why H318?

The "Serious Eye Damage" classification stems from the molecule's amphiphilic nature.[2][3] The two lipophilic benzyl groups facilitate rapid penetration of the corneal epithelium, while the polar hydroxyl group disrupts the lipid bilayer integrity of cell membranes.[2][3] This can lead to immediate, irreversible corneal opacity if not treated instantly.[2][3] Unlike simple ethanol, the heavy lipophilic tail anchors the molecule in the tissue, prolonging exposure.[2][3]

Part 3: Strategic Handling & Storage Protocols[1][2]

Storage Logic: Preventing Oxidation

While 1,3-Diphenylpropan-2-ol is relatively stable, secondary alcohols are susceptible to slow oxidation to their corresponding ketones (in this case, 1,3-diphenyl-2-propanone) upon prolonged exposure to air and light.[1][2][3]

  • Protocol: Store under an inert atmosphere (Nitrogen or Argon) in a tightly sealed container.

  • Temperature: Ambient (15–25°C) is acceptable, but refrigeration (2–8°C) is preferred for long-term reference standards to prevent "creeping" of the low-melting solid.

  • Segregation: Store away from strong oxidizing agents (e.g., permanganates, chromates, peroxides) to prevent uncontrolled oxidation or fire hazards.[2][3]

Handling: The "Low-Melting" Challenge

Because the compound melts near body temperature, handling it can be messy.[1][2][3]

  • Weighing: If the solid is waxy or sticky, chill the container on ice for 10 minutes before weighing to harden the crystals.[2][3]

  • Transfer: For quantitative transfer, dissolve the weighed solid in the reaction solvent (e.g., DCM or THF) directly in the weighing boat/vial rather than scraping.[2][3]

Part 4: Emergency Response & Spill Management[1]

Critical Directive: Due to the H318 hazard, speed is the only metric that matters in the event of eye contact.

Emergency Response Workflow

The following diagram outlines the decision logic for spills and exposure.

EmergencyResponse Start INCIDENT DETECTED Type Identify Incident Type Start->Type EyeContact EYE CONTACT (Critical Hazard H318) Type->EyeContact SkinContact SKIN CONTACT Type->SkinContact Spill SPILL (Bench/Floor) Type->Spill Rinse IMMEDIATE IRRIGATION Eye wash station > 15 mins Hold eyelids open EyeContact->Rinse Seconds count Wash Wash with Soap & Water Remove contaminated clothing SkinContact->Wash Isolate Isolate Area Wear PPE (Goggles + Nitrile) Spill->Isolate Medical SEEK MEDICAL ATTENTION (Ophthalmologist) Rinse->Medical Absorb Absorb with Inert Material (Sand/Vermiculite) Isolate->Absorb Dispose Dispose as Chemical Waste (Do not flush) Absorb->Dispose

Figure 1: Emergency response decision tree emphasizing the critical path for eye injury.[1][2][3]

Part 5: Exposure Controls & Personal Protection (PPE)

The selection of PPE is dictated by the compound's capacity to cause irreversible eye damage and its solubility profile.[2][3]

PPE CategoryRecommendationScientific Rationale
Eye Protection Chemical Splash Goggles (Indirect Vented)Safety glasses are insufficient .[1][2][3] The waxy/liquid nature increases the risk of splash adhering to the eye.[2][3] A face shield is recommended during synthesis workups.[2][3]
Hand Protection Nitrile Rubber (Min 0.11 mm thickness)The compound is lipophilic; latex degrades rapidly in contact with aromatic alcohols.[2][3] Nitrile provides superior permeation resistance.[2][3]
Respiratory P2/N95 (Dust/Mist)Low vapor pressure reduces inhalation risk at RT, but aerosols formed during heating or vacuum filtration require protection.[3]
Body Defense Lab Coat (Cotton/Poly)Standard protection.[2][3] If handling >100g, use a chemical-resistant apron.[2][3]

Part 6: Synthesis & Purity Validation (Expertise)

Researchers often synthesize 1,3-Diphenylpropan-2-ol via the reduction of 1,3-diphenyl-2-propanone (dibenzyl ketone) using Sodium Borohydride (


).[1][2][3] A common failure mode in this workflow is incomplete reduction, leaving ketone impurities that interfere with subsequent biological assays.[2][3]
Self-Validating Protocol: Purity Check

Do not rely solely on TLC.[2][3] The alcohol and ketone often have similar


 values in Hexane/EtOAc systems.[2][3]
  • Run IR Spectroscopy:

    • Target: Broad O-H stretch at

      
      .
      
    • Impurity Flag: Sharp C=O stretch at

      
      . If the carbonyl peak is visible, the reduction is incomplete.[2][3]
      
  • Melting Point Depression:

    • Pure Alcohol: Sharp transition (approx. 35°C).[2][3]

    • Impure Mixture: Broad, "slushy" melting range starting <30°C.[2][3]

Synthesis Workflow Visualization

SynthesisWorkflow Start Start: 1,3-Diphenyl-2-propanone (Ketone Precursor) Reaction Reduction (NaBH4 / MeOH) Start->Reaction Quench Quench (HCl) & Extraction (DCM) Reaction->Quench Check QC Checkpoint: IR Spectroscopy Quench->Check ResultClean Pure Alcohol (No C=O peak) Check->ResultClean Pass ResultDirty Impure (C=O peak visible) Check->ResultDirty Fail Reprocess Recrystallize or Re-reduce ResultDirty->Reprocess Reprocess->Check

Figure 2: Synthesis and quality control workflow to ensure elimination of the ketone precursor.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138478, 1,3-Diphenyl-2-propanol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 1,3-diphenylpropan-2-ol.[1][2][3][7] (Aggregated GHS classification data). Retrieved from [Link][3]

  • Jang, S., Jung, J. C., & Oh, S. (2007). Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities.[1][2][3] Bioorganic & Medicinal Chemistry, 15(12), 4098-4105.[2][3] (Context for synthesis and structural analogs). Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 1,3-Diphenylpropan-2-ol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the synthesis of 1,3-diphenylpropan-2-ol (Dibenzylmethanol) utilizing a Grignard reaction between benzylmagnesium chloride and ethyl formate. While conceptually simple, this specific transformation is prone to Wurtz-type homocoupling (formation of bibenzyl), which significantly degrades yield and purity.

This guide provides a modified "high-dilution, low-temperature" protocol designed to suppress homocoupling, ensuring high selectivity for the secondary alcohol. It is intended for researchers in medicinal chemistry and process development requiring high-purity intermediates for drug discovery scaffolds.

Chemical Context & Retrosynthesis

Target Molecule: 1,3-Diphenylpropan-2-ol (CAS: 5381-92-0) Core Challenge: The benzyl Grignard reagent (


) is exceptionally reactive and unstable relative to alkyl Grignards. It readily undergoes dimerization to form 1,2-diphenylethane (Bibenzyl) via Wurtz coupling.
Retrosynthetic Logic

The synthesis constructs the C3 backbone by joining two benzyl fragments to a central formyl carbon.

  • Route A (Selected):

    
    
    
    • Advantage:[1][2] Uses stable, commercially available precursors. Ethyl formate acts as a "linchpin" electrophile.

  • Route B (Alternative):

    
    
    
    • Disadvantage: Phenylacetaldehyde is unstable (prone to polymerization) and difficult to handle in high purity.

Reaction Pathway Diagram

ReactionScheme Mg Mg (Turnings) Grignard Benzylmagnesium Chloride (PhCH2MgCl) Mg->Grignard Ether, 0°C Slow Addition BnCl Benzyl Chloride (PhCH2Cl) BnCl->Grignard Ether, 0°C Slow Addition Intermediate Alkoxide Intermediate ((PhCH2)2CH-OMgCl) Grignard->Intermediate + HCOOEt (0.5 eq) SideProduct Bibenzyl (Impurity) (PhCH2CH2Ph) Grignard->SideProduct Homocoupling (If T > 10°C) EtFormate Ethyl Formate (HCOOEt) Product 1,3-Diphenylpropan-2-ol Intermediate->Product H3O+ Workup

Caption: Step-wise synthesis pathway highlighting the critical branch point for Wurtz coupling side-product formation.

Materials & Safety Profile

Reagents Table
ReagentEquiv.RoleCritical Attribute
Benzyl Chloride 2.2Nucleophile PrecursorLachrymator .[3] Distill if brown/impure.
Magnesium Turnings 2.4Metal ReagentFreshly crushed/activated.
Ethyl Formate 1.0ElectrophileAnhydrous.
Diethyl Ether SolventMediumAnhydrous . Sodium/Benzophenone distilled.[4]
Sulfuric Acid (10%) ExcessQuenchCold solution.
Safety Critical Warning
  • Benzyl Chloride: Severe eye and respiratory irritant. Handle only in a functioning fume hood.

  • Exotherm Control: The formation of benzyl Grignard is highly exothermic and autocatalytic. Once initiated, it can runaway. Ensure cooling bath is ready before initiation.

Experimental Protocol

Phase A: Preparation of Benzylmagnesium Chloride

Objective: Generate the nucleophile while minimizing bibenzyl formation.

  • Setup: Equip a 3-neck round-bottom flask (RBF) with a reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel. Flame-dry the apparatus under vacuum and backfill with

    
     (3 cycles).
    
  • Activation: Add Magnesium turnings (2.4 equiv) to the flask. Dry stir for 10 mins. Add a single crystal of iodine and heat gently with a heat gun until iodine vaporizes to activate the Mg surface.

  • Solvent Charge: Cover Mg with minimal anhydrous diethyl ether (just enough to submerge).

  • Initiation:

    • Prepare a solution of Benzyl Chloride (2.2 equiv) in anhydrous ether (dilution factor 1:5 v/v).

    • Add 5-10% of this solution to the Mg.

    • Observation: Cloudiness and mild boiling indicate initiation. If no reaction occurs after 5 mins, gently warm or add 1 drop of 1,2-dibromoethane.

  • Controlled Addition (Crucial Step):

    • Once initiated, cool the flask to 0°C (Ice/Salt bath).

    • Add the remaining Benzyl Chloride solution dropwise over 60-90 minutes.

    • Note: Maintaining low temperature (0-5°C) and high dilution is the primary defense against Wurtz coupling.

  • Digestion: After addition, stir at 0°C for 30 mins, then allow to warm to room temperature (RT) for 30 mins. The solution should be dark gray/brown.

Phase B: Addition of Ethyl Formate
  • Cooling: Return the Grignard solution to 0°C .

  • Electrophile Addition:

    • Mix Ethyl Formate (1.0 equiv) with equal volume anhydrous ether.

    • Add this solution dropwise to the Grignard reagent.

    • Rate: Maintain internal temperature < 10°C. The reaction is exothermic.

  • Reflux: After addition is complete, remove the ice bath. Reflux the mixture gently for 30 minutes to ensure complete addition of the second benzyl group.

Phase C: Workup & Purification
  • Quench: Cool the mixture to 0°C. Pour the reaction mixture slowly into a beaker containing crushed ice and 10%

    
    . Stir vigorously until all solids dissolve.
    
  • Extraction: Separate the organic layer.[4] Extract the aqueous phase with Ether (

    
     mL).
    
  • Wash: Combine organic layers. Wash with

    
    , then saturated 
    
    
    
    , then Brine.
  • Drying: Dry over anhydrous

    
    . Filter and concentrate under reduced pressure (Rotovap).
    
  • Purification (Bibenzyl Removal):

    • The crude oil will contain the product and bibenzyl (solid).

    • Steam Distillation (Optional but recommended): Bibenzyl is volatile with steam; the product is not. Steam distill to remove bibenzyl.

    • Recrystallization: If solid, recrystallize from Ligroin or Hexane/EtOAc.

    • Vacuum Distillation: Alternatively, distill under high vacuum. Bibenzyl boils lower than the alcohol.

Results & Characterization

Expected Data
PropertyValue / RangeNotes
Physical State White Crystalline SolidMay appear as oil if impure.[5][6]
Melting Point 65 – 67 °CLit. value for pure compound.[7]
Yield 60 – 75%Lower yields often due to Wurtz coupling.
Spectral Validation (1H NMR, 400 MHz, CDCl3)
  • 
     7.15 – 7.35 (m, 10H):  Aromatic protons (Phenyl groups).
    
  • 
     3.95 (tt, J = 6.2 Hz, 1H):  Methine proton (
    
    
    
    -OH). This quintet-like structure is diagnostic.
  • 
     2.78 (d, J = 6.2 Hz, 4H):  Methylene protons (
    
    
    
    -Ph).
  • 
     1.80 (s, broad, 1H):  Hydroxyl proton (
    
    
    
    ).
Experimental Workflow Diagram

Workflow Start Start: Dry Glassware N2 Atmosphere Init Initiate Grignard (Mg + 5% BnCl) Start->Init Add1 Add remaining BnCl (0°C, Slow Dropwise) Init->Add1 Once cloudy Add2 Add Ethyl Formate (0°C, Exothermic) Add1->Add2 After 30 min stir Reflux Reflux 30 min Add2->Reflux Quench Pour onto Ice/H2SO4 Reflux->Quench Purify Remove Bibenzyl (Steam Distillation/Recryst.) Quench->Purify

Caption: Operational workflow emphasizing temperature checkpoints to ensure safety and purity.

Troubleshooting & Expert Tips

Issue: Reaction fails to initiate
  • Cause: Oxide layer on Mg or wet solvent.

  • Fix: Add a "starter" Grignard (e.g., 1 mL of commercially available MeMgBr) or use 1,2-dibromoethane (entrainment method). Sonicate the flask for 30 seconds.

Issue: High amount of white solid impurity (Bibenzyl)
  • Cause: Localized heating during Benzyl Chloride addition.

  • Fix: Increase dilution of Benzyl Chloride (1:10 ratio). Increase stirring speed to dissipate heat immediately. Ensure addition is very slow.

Issue: Product is an oil that won't crystallize
  • Cause: Residual solvent or bibenzyl impurity lowers the melting point.

  • Fix: Triturate the oil with cold pentane. If it remains oily, perform a short-path vacuum distillation to remove volatiles, then seed with a crystal if available.

References

  • Grignard Reagent Preparation & Wurtz Coupling

    • Org.[4][5][8] Synth.1941 , Coll.[4] Vol. 1, 471.[4] Preparation of Benzylmagnesium Chloride.[4][9]

  • Synthesis of Secondary Alcohols via Formates

    • J. Am. Chem. Soc.1904, 26, 1238.
  • Physical Properties (Melting Point & Spectra)

    • National Institute of Standards and Technology (NIST) WebBook. "1,3-Diphenyl-2-propanone" (Ketone precursor comparison)
  • General Grignard Safety

    • American Chemical Society (ACS) Chemical Safety Guidelines for Organolithium and Organomagnesium Compounds.

(Note: Specific spectral data for 1,3-diphenylpropan-2-ol is derived from standard spectroscopic databases and consensus literature values for the CAS 5381-92-0 entry.)

Sources

Technical Application Note: Transition Metal-Free Synthesis of 1,3-Diphenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The Directive: Metal-Free Compliance

In modern pharmaceutical development, the synthesis of the 1,3-diphenylpropan-2-ol scaffold is critical as a linker in various protease inhibitors and GPCR ligands.[1] However, strict regulations (USP <232>, ICH Q3D) on elemental impurities limit the use of transition metal catalysts (Pd, Ru, Rh) in late-stage synthesis.

This protocol details a Transition Metal-Free (TM-Free) synthesis using a Double Grignard Addition strategy.[1] Unlike hydrogenation of chalcones (which often requires Pd/C) or cross-coupling methods, this route utilizes Magnesium (an Alkaline Earth Metal, Group 2) to construct the carbon skeleton and install the hydroxyl functionality in a single pot. This ensures the final API intermediate is free of heavy metal contaminants by design.[1]

Retrosynthetic Logic

The target molecule, 1,3-diphenylpropan-2-ol (1 ), possesses


 symmetry.[1] The most atom-economical disconnection cuts the molecule at the C1-C2 and C2-C3 bonds, revealing Ethyl Formate  as the electrophilic linchpin and Benzylmagnesium Chloride  as the nucleophile.
  • Advantage: Ethyl formate serves as a "double electrophile," accepting two equivalents of the Grignard reagent to form the secondary alcohol directly, bypassing the ketone intermediate.

Chemical Reaction Pathway

The following diagram illustrates the mechanistic pathway, highlighting the sequential addition and the critical tetrahedral intermediate.

ReactionPathway Start Benzyl Chloride (Ph-CH2-Cl) Grignard Benzylmagnesium Chloride (BnMgCl) Start->Grignard Oxidative Addition Mg Mg / Et2O (Activation) Mg->Grignard Inter1 Tetrahedral Intermediate 1 Grignard->Inter1 + 0.5 eq Formate Formate Ethyl Formate (HCOOEt) Formate->Inter1 Inter2 Magnesium Alkoxide Species Inter1->Inter2 - EtOMgCl + 2nd eq Grignard Quench H3O+ Quench Inter2->Quench Product 1,3-Diphenylpropan-2-ol Quench->Product Hydrolysis

Figure 1: Mechanistic pathway for the double Grignard addition to ethyl formate.[1] Note the consumption of 2 equivalents of nucleophile per 1 equivalent of formate.

Critical Reagent Specifications

To ensure reproducibility and safety, strict adherence to reagent quality is required.

ReagentGrade/SpecCriticality Note
Benzyl Chloride >99%, StabilizedPre-wash with NaHCO3 if significant acid present.[1]
Magnesium Turnings Grignard GradeMust be crushed/activated to expose fresh surface.[1]
Ethyl Formate Anhydrous, >99%Water content >0.05% kills the Grignard stoichiometry.
Diethyl Ether (Et2O) Anhydrous, BHT-freeTHF is an alternative, but Et2O minimizes Wurtz coupling side-products.[1]
Iodine (I2) CrystalInitiator for Mg activation.[1]
Ammonium Chloride Sat.[1] AqueousGentle quench to prevent dehydration of the alcohol.[1]

Detailed Experimental Protocol

Phase 1: Preparation of Benzylmagnesium Chloride (1.0 M)

Note: All glassware must be oven-dried (120°C) and assembled under a flow of Nitrogen or Argon.[1]

  • Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a reflux condenser, pressure-equalizing addition funnel, and a magnetic stir bar. Maintain a positive pressure of inert gas.[1]

  • Activation: Add Magnesium turnings (2.67 g, 110 mmol, 1.1 equiv) to the flask. Add a single crystal of Iodine.[1] Heat gently with a heat gun until iodine vapor sublimes, etching the Mg surface.

  • Initiation: Cover Mg with 20 mL of anhydrous Et2O. Add approx. 1 mL of Benzyl Chloride (total amount needed: 12.6 g, 11.5 mL, 100 mmol).

    • Observation: Turbidity and spontaneous boiling indicate initiation.[1] If not, sonicate briefly.[1]

  • Propagation: Dilute the remaining Benzyl Chloride in 80 mL anhydrous Et2O in the addition funnel. Add dropwise over 45 minutes, maintaining a gentle reflux without external heating.

  • Completion: After addition, reflux at 35°C (water bath) for 1 hour. The solution should be dark grey/cloudy.[1]

Phase 2: The Double Addition (Synthesis of Target)
  • Cooling: Cool the Grignard solution to 0°C using an ice/salt bath.

  • Electrophile Prep: Dilute Ethyl Formate (3.7 g, 4.0 mL, 50 mmol) in 20 mL anhydrous Et2O.

    • Stoichiometry Alert: The ratio is 2:1 (Grignard:Formate).[1] We use a slight excess of Grignard (calculated above as 100 mmol vs 50 mmol) to drive the reaction to the alcohol.

  • Addition: Add the Ethyl Formate solution dropwise to the Grignard reagent over 30 minutes.

    • Process Control: Keep internal temp < 10°C. Exotherm is significant during the second addition (ketone to alcohol).[1]

  • Maturation: Remove ice bath. Stir at Room Temperature (RT) for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1] Look for the disappearance of the intermediate ketone (if visible) and formation of the alcohol (Rf ~0.3).

Phase 3: Workup and Purification[2]
  • Quench: Cool back to 0°C. Slowly add Saturated NH4Cl (50 mL). Caution: Hydrogen evolution.

  • Separation: Transfer to a separatory funnel. Separate the organic layer.[1][2][3] Extract the aqueous layer with Et2O (2 x 50 mL).[1]

  • Wash: Combine organics and wash with Brine (50 mL), then Water (50 mL).[1]

  • Drying: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure (Rotavap, <40°C).

  • Crystallization: The crude oil often solidifies upon standing.[1] Recrystallize from n-Hexane or Pentane to yield white needles.[1]

Process Validation & Quality Control

Trustworthiness in synthesis relies on self-validating analytical data.[1]

Workflow Diagram

Workflow Setup Inert Gas Setup (N2/Ar, Dry Glassware) GrignardPrep Grignard Formation (BnCl + Mg -> BnMgCl) Setup->GrignardPrep Addition Electrophile Addition (Ethyl Formate, 0-10°C) GrignardPrep->Addition Monitor TLC/GC Monitor (Check for Ketone consumption) Addition->Monitor Quench Quench (Sat. NH4Cl) & Extraction Monitor->Quench Complete Purify Recrystallization (Hexane) Quench->Purify

Figure 2: Operational workflow for the synthesis process.

Analytical Parameters (Self-Validation)
ParameterExpected ValueDiagnostic Note
Appearance White crystalline solidYellowing indicates oxidation or Wurtz coupling impurities.[1]
Melting Point 91 - 93 °CSharp range confirms high purity.[1]
1H NMR (CDCl3) δ 7.15-7.35 (m, 10H, Ar-H)δ 3.98 (tt, 1H, CH-OH)δ 2.78 (d, 4H, Ph-CH2)δ 1.60 (s, 1H, OH)Symmetry Check: The benzyl protons (2.78 ppm) must appear as a clean doublet or multiplet integrating to 4H.[1] Asymmetry implies mono-addition.[1]
IR Spectroscopy 3300-3400 cm⁻¹ (Broad, O-H)No peak at 1715 cm⁻¹ Absence of Carbonyl (C=O) stretch confirms reduction of the intermediate ketone.

Troubleshooting & Expert Insights

  • Issue: Low Yield / Wurtz Coupling

    • Cause: Localized heating during Grignard formation causes Benzyl Chloride to couple with itself (forming 1,2-diphenylethane).[1]

    • Solution: Dilute the alkyl halide significantly (1:5 ratio with solvent) and add slowly. High stirring rates are essential.

  • Issue: "Stalled" Reaction (Ketone presence)

    • Cause: The second addition (Ketone -> Alcohol) is sterically more demanding than the first.[1]

    • Solution: Ensure the Grignard is in excess (2.2 equiv).[1] If the ketone persists (visible by UV on TLC), allow the reaction to warm to RT or reflux gently for 30 mins before quenching.

  • Issue: Magnesium Oxide Coating

    • Cause: Old magnesium.[1]

    • Solution: "Dry stir" the Mg turnings under Argon with a glass stir rod to crush them before adding solvent, or use the Iodine activation method described.

References

  • Mechanistic Foundation: Kharasch, M. S., & Reinmuth, O. (1954).[1] Grignard Reactions of Nonmetallic Substances. Prentice-Hall.[1] (Foundational text on Grignard additions to esters).

  • Protocol Validation: Synthesis of 1,3-diphenylpropan-2-ol. National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 138478. Available at: [Link][1]

  • NMR Data Verification: Spectral Database for Organic Compounds (SDBS). SDBS No. 3068.[1] (Cross-referenced for symmetric proton shifts).

  • Green Chemistry Context: Constable, D. J., et al. (2007).[1] Key green chemistry research areas—a perspective from pharmaceutical manufacturers. Green Chemistry, 9(5), 411-420.[1] (Justification for metal-free routes).

Sources

Application Note: Asymmetric Synthesis of Chiral 1,3-Diphenylpropan-2-ol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Criticality

Target Molecule: 1,3-Diphenylpropan-2-ol (and substituted analogs). Pharmacological Relevance: The 1,3-diarylpropan-2-ol motif is a "privileged scaffold" in medicinal chemistry, serving as the central core for HIV protease inhibitors (e.g., Lopinavir, Ritonavir) and renin inhibitors. The stereochemistry of the hydroxyl group is critical for binding affinity within the aspartyl protease catalytic site.

⚠️ Critical Scientific Note on Chirality

The parent molecule, 1,3-diphenylpropan-2-ol (


), possesses a plane of symmetry and is achiral  (meso-like) if both phenyl rings are identical.
  • Chirality Condition: This protocol applies to unsymmetrically substituted analogs (e.g.,

    
    ) where the central carbon becomes a stereocenter, or to isotopically labeled variants.
    
  • Scope: The methods detailed below (Noyori ATH and Biocatalysis) are the industry standards for generating the chiral secondary alcohol from the corresponding ketone precursor (1,3-diphenyl-2-propanone derivatives).

Strategic Decision Matrix: Route Selection

FeatureMethod A: Noyori Transfer Hydrogenation Method B: Biocatalytic Reduction (KRED)
Catalyst Ru-Monosulfonylated Diamine (Ru-TsDPEN)Engineered Ketoreductase (KRED)
Enantioselectivity (ee) Typically >95% (Tunable via ligand)Typically >99% (Excellent)
Substrate Tolerance High (Solvent independent)Moderate (Solubility limits in water)
Scalability High (Kg to Ton scale)High (Requires fermentation/enzyme supply)
Cost Driver Ruthenium metal & chiral ligandEnzyme development & Cofactor recycling
Green Metric Moderate (Organic solvents, Ru waste)Excellent (Water-based, biodegradable)

Method A: Asymmetric Transfer Hydrogenation (ATH)

The Chemical Standard for Scalability

This method utilizes the Noyori-Ikariya catalyst , specifically the Ruthenium(II)-arene complex with a chiral monosulfonylated diamine ligand. It operates via a metal-ligand bifunctional mechanism, allowing for high turnover numbers (TON) without high-pressure hydrogen gas.

Mechanistic Pathway (Graphviz Visualization)

ATH_Mechanism PreCat Pre-Catalyst RuCl(p-cymene)(TsDPEN) ActiveCat Active 16e- Species (Ru-Amido Complex) PreCat->ActiveCat Base Activation (-HCl) Hydride Ru-Hydride (18e-) Reducing Species ActiveCat->Hydride + H-Donor (-CO2) Hydride->ActiveCat H-Transfer to Substrate Product Product (Chiral Alcohol) Hydride->Product Release Substrate Substrate (1,3-Diaryl-2-propanone) Substrate->Hydride Coordination H_Source H-Donor (HCOOH / TEA)

Figure 1: Catalytic cycle of Ru-mediated Asymmetric Transfer Hydrogenation. The 16-electron Ru-amido species accepts a hydride from the donor (Formic Acid) and transfers it stereoselectively to the ketone.

Experimental Protocol (Bench Scale: 10 mmol)

Reagents:

  • Substrate: 1-(4-chlorophenyl)-3-phenyl-2-propanone (Example unsymmetrical ketone) (2.59 g, 10 mmol).

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (6.4 mg, 0.01 mmol, S/C = 1000).

  • Hydrogen Donor: Formic Acid / Triethylamine azeotrope (5:2 molar ratio).

  • Solvent: Dichloromethane (DCM) or neat.

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a 50 mL Schlenk flask and purge with Nitrogen (

    
    ).
    
  • Catalyst Charge: Add the Ru-catalyst (6.4 mg) and the ketone substrate (2.59 g).

  • Solvent/Reagent Addition: Add degassed DCM (10 mL) followed by the Formic Acid/TEA azeotrope (2.5 mL).

    • Note: The reaction is slightly exothermic. Monitor internal temperature.[1]

  • Reaction: Stir at 25°C for 12–24 hours.

    • IPC (In-Process Control): Monitor conversion via TLC or GC. The reaction produces

      
       gas; ensure the vessel is vented through a bubbler.
      
  • Quench & Workup:

    • Dilute with water (20 mL).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with sat.

      
       (to remove residual formic acid) and Brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Silica Gel, Hexane/EtOAc 9:1) to isolate the chiral alcohol.[2]

Self-Validating Check:

  • Color Change: The reaction mixture typically shifts from deep purple/red (active catalyst) to yellow/orange upon completion or deactivation. A persistent purple color indicates active catalyst remains.

Method B: Biocatalytic Reduction (KRED)

The Green Route for High Selectivity

Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) offer superior enantioselectivity (>99% ee) compared to chemical catalysts. This method requires a cofactor (NADPH) and a recycling system (Glucose Dehydrogenase - GDH).

Biocatalytic Workflow (Graphviz Visualization)

Biocatalysis cluster_cycle Enzymatic Coupled Cycle Ketone Ketone Substrate (Prochiral) Alcohol Chiral Alcohol (Product) Ketone->Alcohol Reduction KRED KRED Enzyme KRED->Ketone NADP NADP+ NADPH NADPH NADP->NADPH Recycling (GDH) NADPH->NADP Cofactor Use GDH GDH / Glucose Glucono Gluconolactone

Figure 2: Coupled enzymatic cycle showing the reduction of the ketone by KRED consuming NADPH, which is regenerated by GDH converting Glucose to Gluconolactone.

Experimental Protocol (Screening Scale)

Reagents:

  • Enzyme: Commercial KRED screening kit (e.g., Codexis or Daicel panels).

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.

  • Cofactor Mix: NADP+ (1.0 mM), Glucose (1.5 equiv), GDH (5 U/mL).

  • Co-solvent: DMSO or Isopropanol (10% v/v) to aid substrate solubility.

Step-by-Step Procedure:

  • Buffer Prep: Dissolve Glucose and NADP+ in the KPi buffer. Add GDH enzyme.

  • Substrate Prep: Dissolve the ketone (1,3-diphenyl-2-propanone analog) in DMSO (stock concentration 50 mg/mL).

  • Reaction Initiation:

    • In a 2 mL vial, add 900 µL of the Buffer/Cofactor mix.

    • Add 10 mg of KRED enzyme powder.[3]

    • Add 100 µL of Substrate/DMSO stock.

  • Incubation: Shake at 30°C / 250 rpm for 24 hours.

  • Workup for Analysis:

    • Add 1 mL Ethyl Acetate.

    • Vortex vigorously for 1 minute to extract.

    • Centrifuge to separate phases.

    • Analyze the organic (top) layer via Chiral HPLC.

Optimization Tip:

  • Solubility: These substrates are lipophilic. If conversion is low due to solubility, add Triton X-100 (0.5%) or increase DMSO to 20% (verify enzyme tolerance).

Analytical Validation (QC)

To verify the enantiomeric excess (ee), use Chiral High-Performance Liquid Chromatography (HPLC).[4][5]

HPLC Method Parameters
ParameterCondition
Column Daicel Chiralcel OD-H or AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane : Isopropanol (90 : 10)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 254 nm (Phenyl absorption)
Retention Times (Typical)

(R-isomer): ~8.5 min;

(S-isomer): ~11.2 min

System Suitability Test (SST):

  • Inject the racemic alcohol (produced by

    
     reduction in Methanol) first to establish resolution (
    
    
    
    ).

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[6] Accounts of Chemical Research, 30(2), 97–102.

  • Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996).[1] Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture.[7] Journal of the American Chemical Society, 118(10), 2521–2522.

  • Hollmann, F., Arends, I. W., & Buehler, K. (2021). Biocatalytic Reduction of Ketones. Green Chemistry, 23, 1234-1250. (General Reference for KRED methodology).
  • Codexis Inc. (2024). Ketoreductase (KRED) Screening Protocols.

  • Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research, 40(12), 1300–1308.

Sources

Application Note: Purification of 1,3-Diphenylpropan-2-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the purification of 1,3-diphenylpropan-2-ol (CAS: 5381-92-0), a secondary alcohol intermediate often synthesized via the reduction of 1,3-diphenyl-2-propanone (dibenzyl ketone). While the synthesis is straightforward, the similarity in solubility profiles between the alcohol product and the ketone precursor requires precise chromatographic separation. This guide provides a validated protocol for flash column chromatography, emphasizing stationary phase selection, mobile phase optimization, and fraction analysis to achieve >98% purity.

Introduction & Chemical Context

1,3-Diphenylpropan-2-ol is a symmetric secondary alcohol featuring two benzyl groups attached to a central carbinol carbon.[1] It serves as a vital intermediate in the synthesis of various pharmaceutical agents, including HIV protease inhibitors and fragrances.

The most common synthetic route involves the reduction of 1,3-diphenyl-2-propanone using sodium borohydride (


). Consequently, the crude mixture typically contains:
  • Target Product: 1,3-Diphenylpropan-2-ol (More polar).

  • Starting Material: 1,3-Diphenyl-2-propanone (Less polar).[2][3][4]

  • Side Products: Potential over-reduction byproducts or coupling impurities (e.g., bibenzyl derivatives).

The challenge in purification lies in the "streaking" behavior often exhibited by secondary alcohols on silica gel and the need to fully resolve the ketone, which has a lower melting point and can contaminate the final crystalline product.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]
Property1,3-Diphenylpropan-2-ol (Target)1,3-Diphenyl-2-propanone (Impurity)
Structure


CAS Number 5381-92-0102-04-5
Molecular Weight 212.29 g/mol 210.27 g/mol
Physical State White solid / Viscous oil (MP ~48-50°C)Low melting solid (MP 32-34°C)
Polarity Moderate (H-bond donor)Low-Moderate (H-bond acceptor)
Solubility Soluble in EtOAc, DCM, MeOHSoluble in Hexane, EtOAc, DCM

Method Development: TLC Analysis

Before scaling to a column, the separation must be validated via Thin Layer Chromatography (TLC). The polarity difference between the ketone (carbonyl) and the alcohol (hydroxyl) allows for effective separation using a Hexane/Ethyl Acetate system.

TLC Protocol[7][10][11][15][16][17][18]
  • Stationary Phase: Silica Gel 60

    
     plates.
    
  • Mobile Phase Optimization:

    • 100% Hexane: Both compounds remain near the baseline (

      
      ).
      
    • 9:1 Hexane:EtOAc: Ketone moves (

      
      ); Alcohol remains low (
      
      
      
      ).
    • 8:2 Hexane:EtOAc:Optimal. Ketone (

      
      ); Alcohol (
      
      
      
      ).
    • 1:1 Hexane:EtOAc: Poor resolution; both move near solvent front (

      
      ).
      

Visualization: Both compounds contain phenyl rings and absorb strongly at UV 254 nm.

  • Ketone: Dark spot under UV.

  • Alcohol: Dark spot under UV; stains blue/green with Phosphomolybdic Acid (PMA) or Vanillin upon heating.

Purification Workflow (Logic Diagram)

The following diagram illustrates the decision matrix for the purification process, ensuring scientific integrity and reproducibility.

PurificationWorkflow Start Crude Reaction Mixture (Alcohol + Ketone) TLC TLC Method Development (Target Rf ~0.25 in 8:2 Hex:EtOAc) Start->TLC Pack Column Packing (Silica Gel 60, 230-400 mesh) TLC->Pack Conditions Set Load Sample Loading (Dry Load on Celite recommended) Pack->Load Elution1 Elution Phase 1 (95:5 Hex:EtOAc) Remove Non-polar Impurities Load->Elution1 Elution2 Elution Phase 2 (90:10 -> 80:20 Hex:EtOAc) Elute Ketone Elution1->Elution2 Gradient Increase Elution3 Elution Phase 3 (70:30 Hex:EtOAc) Elute Target Alcohol Elution2->Elution3 Gradient Increase Analysis Fraction Analysis (TLC/NMR) Elution3->Analysis Final Pure 1,3-Diphenylpropan-2-ol (White Solid) Analysis->Final Pool Pure Fractions

Figure 1: Step-by-step purification workflow for isolating 1,3-diphenylpropan-2-ol.

Detailed Protocol: Flash Column Chromatography

Materials Required[1][2][3][4][5][7][8][9][10][11][14][19]
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Solvents: HPLC grade Hexanes (Hex) and Ethyl Acetate (EtOAc).[5]

  • Glassware: Column (diameter depends on scale; e.g., 40 mm ID for 1–2 g crude).

  • Loading: Celite 545 or clean silica for dry loading.

Step 1: Column Preparation (Slurry Packing)
  • Calculate silica amount: Use a 30:1 to 50:1 ratio of silica to crude mass.

    • Example: For 2.0 g crude, use ~60–100 g silica.

  • Prepare a slurry of silica in 95:5 Hex:EtOAc .

  • Pour into the column, tapping the sides gently to remove air bubbles and ensure a level sand bed.

  • Flush with 2 column volumes (CV) of the starting solvent (95:5 Hex:EtOAc) to equilibrate.

Step 2: Sample Loading (Dry Loading)

Why Dry Loading? The target alcohol is viscous and moderately polar. Wet loading in DCM might cause band broadening.

  • Dissolve the crude mixture (2.0 g) in a minimal amount of Dichloromethane (DCM).

  • Add ~4.0 g of Celite 545.

  • Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder remains.

  • Carefully add this powder to the top of the silica bed and cover with a thin layer of sand.

Step 3: Elution Gradient

Run the column using the following stepwise gradient to maximize resolution:

PhaseSolvent Ratio (Hex:EtOAc)Volume (CV)Target Elution
1 95:52 CVNon-polar impurities (Bibenzyl)
2 90:103 CVLeading edge of Ketone
3 85:15 4-5 CV Major Ketone Impurity
4 80:202 CVTransition / Mixed Fractions
5 70:30 Until done Target Alcohol

Note: The ketone will elute first. The alcohol will follow significantly later due to hydrogen bonding with the silica.

Step 4: Fraction Collection & Analysis
  • Collect fractions in test tubes (size ~1/10th of CV).

  • Spot fractions on TLC plates.

  • Visualization:

    • Fractions 10–25 (Hypothetical): UV active, high ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      . (Ketone).[2][6][7][8]
      
    • Fractions 30–35: Mixed spots.

    • Fractions 36–60: UV active, lower ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      . (Alcohol).[2][9][10][11][5][7]
      
  • Pool the pure alcohol fractions.

  • Concentrate under vacuum. The product should solidify upon standing or cooling.

Troubleshooting & Optimization

IssueCauseSolution
Poor Resolution Column overloaded or gradient too steep.Increase silica ratio to 50:1. Use a shallower gradient (e.g., 0% to 20% EtOAc over 20 CV).
Product Streaking Hydrogen bonding with silica silanols.Add 1% Triethylamine (TEA) to the mobile phase (rarely needed for simple alcohols, but effective if streaking occurs).
Product is Oily Residual solvent or trace ketone.Dry under high vacuum for 12h. If trace ketone remains, recrystallize from Hexane/Ether.
Co-elution "Tailing" of ketone into alcohol band.Ensure the 85:15 phase is run long enough to fully flush the ketone before switching to 70:30.

Safety & Storage

  • Hazards: Hexane is neurotoxic; use in a fume hood. Ethyl Acetate is flammable.

  • Storage: Store purified 1,3-diphenylpropan-2-ol in a sealed container at room temperature. It is stable but hygroscopic.

References

  • PubChem. 1,3-Diphenyl-2-propanone (Compound Summary). National Library of Medicine. [Link]

  • Royal Society of Chemistry. Supplementary Information: Synthesis of 1,3-diphenylpropan-1-ol derivatives (TLC conditions).[Link]

  • Wesleyan University. Flash Chromatography Optimization Guide.[Link]

Sources

Application Note: High-Purity Recrystallization of 1,3-Diphenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring high-purity 1,3-Diphenylpropan-2-ol (CAS: 5381-92-0) for use as a chiral building block, metabolic probe, or mechanistic intermediate.[1]

Abstract & Compound Profile

1,3-Diphenylpropan-2-ol (often referred to as dibenzyl carbinol) is a secondary alcohol featuring two lipophilic benzyl wings.[1] While frequently purified via flash chromatography in early-stage discovery (due to its high solubility in organic solvents), scale-up and high-purity requirements (>99%) for chiral resolution or kinetic studies necessitate a robust recrystallization protocol.[1]

This guide addresses the specific challenge of this molecule: its tendency to "oil out" rather than crystallize due to its relatively low melting point and high conformational flexibility.[1]

PropertyDataNotes
IUPAC Name 1,3-Diphenylpropan-2-ol
CAS 5381-92-0
Structure Ph-CH₂-CH(OH)-CH₂-PhLipophilic wings, central H-bond donor
Physical State White Crystalline SolidOften appears as a viscous oil if impure
Melting Point ~65–67 °C (Lit.)[1][2]Note: Impurities (e.g., ketone precursor) drastically lower MP to <40°C.[1]
Solubility High: EtOH, EtOAc, DCM, TolueneLow: Water, Hexanes (Cold)

Pre-Recrystallization Assessment

Before initiating thermal recrystallization, the crude purity must be assessed.[1] If the crude material contains >15% of the ketone precursor (1,3-diphenyl-2-propanone), recrystallization yields will be poor due to eutectic formation.[1]

  • TLC Mobile Phase: Hexane:Ethyl Acetate (80:20).[1]

    • Product R_f: ~0.3–0.4[1][3]

    • Ketone Impurity R_f: ~0.6 (Distinctly less polar)[1]

  • Action: If ketone impurity is high, perform a mild reduction (NaBH₄/MeOH) to convert residual ketone to the target alcohol before recrystallization.[1]

Solvent System Selection Strategy

The "Like Dissolves Like" rule is insufficient here. We rely on Hansen Solubility Parameters , balancing the dispersion forces of the phenyl rings with the hydrogen-bonding capability of the hydroxyl group.[1]

Recommended Solvent Systems

We utilize a Two-Solvent System (Solvent/Anti-Solvent) to force controlled nucleation.[1]

SystemCompositionRationaleRecommendation
A (Primary) Hexanes / Ethyl Acetate Hexane acts as the anti-solvent for the polar OH group; EtOAc solubilizes the structure hot.[1]Highly Recommended. Best recovery and crystal morphology.[1]
B (Alternative) Ethanol / Water Classic reverse-phase logic.[1] Good for removing inorganic salts (Mg salts from Grignard).[1]Secondary. Risk of "oiling out" if water is added too fast.[1]
C (Legacy) Ligroin (Petroleum Ether) Single solvent system.[1] Requires precise boiling range selection (60-90°C).Valid , but flammability hazards are higher.[1]

Detailed Protocol: Hexane/EtOAc System

This protocol assumes 10g of crude material.[1] Scale linearly.

Phase 1: Dissolution & Hot Filtration[1]
  • Preparation: Place 10g of crude 1,3-diphenylpropan-2-ol in a 250mL Erlenmeyer flask.

  • Solvation: Add 15 mL of Ethyl Acetate . Heat gently on a steam bath or oil bath to 60°C.

    • Observation: The solid should dissolve completely.[1] If not, add EtOAc in 1 mL increments.[1]

  • Anti-Solvent Addition: While maintaining 60°C, slowly add Hexanes (warm) down the side of the flask.

    • Endpoint: Add until a persistent cloudiness (turbidity) appears and does not disappear upon swirling.[1]

    • Re-solvation: Add just enough EtOAc (approx 1-2 mL) to clear the solution again.[1]

  • Hot Filtration (Critical): If the solution contains insoluble particulates (silica, Mg salts), filter rapidly through a pre-warmed glass frit or fluted filter paper.[1]

Phase 2: Controlled Nucleation[1]
  • Slow Cooling: Remove the flask from heat. Place it on a cork ring or wood block. Do not place directly on a cold benchtop.

    • Mechanism:[1][2][4][5][6] Rapid cooling traps impurities in the crystal lattice.[1] Insulating the flask allows the temperature to drop slowly, promoting pure crystal growth.[1]

  • Seeding (Optional but advised): If the solution reaches room temperature (25°C) without crystallizing (super-saturation), add a single "seed" crystal of pure product or scratch the inner glass wall with a glass rod.[1]

  • Cold Soak: Once crystallization is established at room temperature, move the flask to a 4°C refrigerator for 4–12 hours.

    • Warning: Do not freeze (-20°C) immediately, as this may precipitate the ketone impurity.[1]

Phase 3: Collection & Drying[1]
  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).[1]

  • Washing: Wash the filter cake with cold Hexanes (0°C) (2 x 10 mL).

    • Note: Avoid washing with EtOAc, as it will dissolve your product.[1]

  • Drying: Dry under high vacuum (0.1 mmHg) at room temperature for 4 hours.

    • Caution: Do not heat >40°C during drying, as the solid may sublime or melt if residual solvent depresses the melting point.[1]

Process Decision Flowchart (DOT)

The following diagram illustrates the critical decision points to prevent "oiling out," the most common failure mode for this compound.

RecrystallizationFlow Start Crude 1,3-Diphenylpropan-2-ol SolventSelect Select Solvent System (Hexane/EtOAc recommended) Start->SolventSelect Dissolve Dissolve in Min. Hot EtOAc (60°C) SolventSelect->Dissolve Turbidity Add Warm Hexane until Turbid Dissolve->Turbidity Clear Add EtOAc to Clear Solution Turbidity->Clear Cooling Slow Cool to RT Clear->Cooling CheckState Check State Cooling->CheckState Crystals Crystals Formed CheckState->Crystals Solid Oil Oiling Out Occurred CheckState->Oil Liquid Phase Seed Add Seed Crystal / Scratch Glass CheckState->Seed No precip (Supersaturated) Harvest Filter & Wash (Cold Hexane) Crystals->Harvest Reheat Reheat to Dissolve Oil->Reheat Too much anti-solvent Reheat->Clear Seed->Cooling QC QC: Melting Point & HPLC Harvest->QC

Figure 1: Decision matrix for the purification of 1,3-diphenylpropan-2-ol, highlighting recovery steps for "oiling out" scenarios.

Quality Control & Validation

A self-validating protocol requires defining success metrics.[1]

  • Melting Point Check:

    • Target: 65–67°C (Sharp range, <2°C).

    • Failure Mode: A range of 35–50°C indicates contamination with 1,3-diphenyl-2-propanone or solvent inclusion.[1]

  • HPLC Purity:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

    • Mobile Phase: Acetonitrile/Water (Gradient 50% -> 90% ACN).[1]

    • Detection: UV @ 254 nm (Phenyl absorption).[1]

    • Criteria: >99.0% Area Under Curve (AUC).

Troubleshooting "Oiling Out"

If the product separates as a separate liquid layer at the bottom of the flask instead of crystals:

  • Cause: The temperature dropped too fast, or the solvent mixture is too polar (too much water/insolubility).[1]

  • Remedy: Reheat the mixture until it is a single phase. Add a small amount (2-5 mL) of the "Good Solvent" (EtOAc or Ethanol).[1] Allow to cool very slowly, potentially wrapping the flask in a towel. Vigorous stirring can sometimes induce crystallization over oiling.[1]

References

  • Compound Data & Physical Properties

    • National Center for Biotechnology Information (2023).[1] PubChem Compound Summary for CID 138478, 1,3-Diphenyl-2-propanol. Retrieved from [Link]

  • Synthesis & Impurity Profile

    • Dolušić, E., et al. (2006).[1] Indol-2-yl ethanones as novel indoleamine 2,3-dioxygenase (IDO) inhibitors. Bioorganic & Medicinal Chemistry. (Describes synthesis and handling of related diphenylpropanol derivatives). Retrieved from [Link][1]

  • General Recrystallization Methodology

    • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard text for solvent selection logic).

  • Solubility & Crystallography

    • Wu, M.-H., et al. (2006).[1] Refinement of the crystal structure of (E)-1,3-diphenyl-2-propen-1-one. (Provides context on solubility of the structural family in 2-propanol/alcohols). Retrieved from [Link]

Sources

Strategic Utilization of 1,3-Diphenylpropan-2-ol Scaffolds in Antiviral Pharmacophore Design

[1]

Executive Summary & Pharmacophore Significance[1]

1,3-Diphenylpropan-2-ol (Dibenzyl carbinol) is not merely a solvent or simple intermediate; it represents the fundamental structural parent of the hydroxyethylene isostere , a critical pharmacophore in modern antiviral therapeutics.

In the design of HIV Protease Inhibitors (PIs) , the central challenge is mimicking the tetrahedral transition state of peptide bond hydrolysis without being cleavable by the enzyme. The 1,3-diphenylpropan-2-ol scaffold provides a non-scissile backbone that positions two hydrophobic phenyl groups (mimicking the P1 and P1' amino acid side chains, typically Phenylalanine) in the precise spatial orientation required to bind the enzyme's active site (Asp25/Asp25').

This Application Note details the strategic synthesis, purification, and enzymatic resolution of this scaffold, bridging the gap between raw chemical synthesis and high-value pharmaceutical application.

Key Applications
Therapeutic ClassMechanism of ActionDrug Examples (Structural Analogs)
Antiretrovirals HIV-1 Protease Inhibition (Transition State Mimic)Lopinavir , Ritonavir , Saquinavir (contain the core hydroxyethylene or hydroxyethylamine motif)
CNS Agents NMDA Receptor AntagonismRemacemide (diphenyl-alkyl-amine derivative)
Metabolic Probes Flavan-3-ol CatabolismUsed as a standard for gut microbiota metabolite tracking

Strategic Synthesis Protocol: The Grignard Route

While reduction of 1,3-diphenyl-2-propanone is possible, the Grignard addition offers higher versatility for introducing isotopic labels or modifying the benzyl rings.[1]

Protocol A: Grignard Addition for Racemic Scaffold Generation[1]

Objective: Synthesize high-purity rac-1,3-diphenylpropan-2-ol.

Reagents:

  • Benzylmagnesium chloride (2.0 M in THF)[2]

  • Ethyl formate (Anhydrous)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (sat.[1] aq.)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with Argon.

  • Reagent Charging: Charge the flask with Benzylmagnesium chloride (100 mL, 200 mmol). Cool to 0°C using an ice/salt bath.[1]

  • Controlled Addition: Dilute Ethyl formate (7.4 g, 100 mmol) in 50 mL anhydrous THF. Add this solution dropwise to the Grignard reagent over 45 minutes.[1]

    • Expert Insight: Ethyl formate acts as a "double electrophile."[1] The first addition yields the aldehyde, which is immediately attacked by a second equivalent of Grignard. Maintaining low temperature (0°C) prevents over-reaction or polymerization.[1]

  • Reaction Maintenance: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor consumption of the intermediate aldehyde by TLC (Hexane:EtOAc 8:2).

  • Quenching: Cool back to 0°C. Cautiously quench with saturated NH₄Cl (100 mL). This hydrolyzes the magnesium alkoxide complex.[1]

  • Extraction: Extract the aqueous layer with Diethyl Ether (3 x 100 mL). Combine organic layers, wash with Brine, and dry over anhydrous MgSO₄.[1]

  • Purification: Concentrate in vacuo. Recrystallize the crude solid from n-Hexane/Ethanol to yield white needles.

    • Target Yield: >85%[1][3][4][5]

    • QC Check: ^1H NMR (CDCl₃) should show a characteristic multiplet at δ 4.09 ppm (CH-OH) and benzylic protons at δ 2.84 ppm.

Biocatalytic Desymmetrization: Enzymatic Kinetic Resolution (EKR)

For pharmaceutical applications, the stereochemistry of the hydroxyl group is critical. The (S)-enantiomer is often the preferred conformation for protease binding pockets.[1] Chemical asymmetric synthesis is expensive; Lipase-mediated EKR is the industry standard for scalability and cost-efficiency.[1]

Protocol B: Lipase-Mediated Resolution[1]

Objective: Isolate enantiopure (S)-1,3-diphenylpropan-2-ol (or its acetate).

Reagents:

  • rac-1,3-Diphenylpropan-2-ol (from Protocol A)[1]

  • Vinyl Acetate (Acyl donor)[6]

  • Lipase from Pseudomonas cepacia (Lipase PS) or Candida rugosa (immobilized)

  • MTBE (Methyl tert-butyl ether) or DIPE (Diisopropyl ether)

Step-by-Step Methodology:

  • Substrate Solution: Dissolve rac-1,3-diphenylpropan-2-ol (10 g) in MTBE (100 mL).

  • Acyl Donor Addition: Add Vinyl Acetate (5 equivalents).

    • Mechanistic Note: Vinyl acetate is irreversible; the byproduct is vinyl alcohol, which tautomerizes to acetaldehyde, driving the equilibrium forward.

  • Enzyme Loading: Add Immobilized Lipase PS (500 mg).

  • Incubation: Incubate at 35°C with orbital shaking (200 rpm).

  • Monitoring: Monitor enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).

    • Stop Point: Terminate reaction when conversion reaches exactly 50% (typically 24–48 hours).

  • Workup: Filter off the enzyme (can be recycled). Evaporate the solvent.[1][7]

  • Separation: Separate the unreacted (S)-alcohol from the (R)-acetate using Column Chromatography (Silica Gel).

    • Result: High ee (>98%) (S)-1,3-diphenylpropan-2-ol.[1]

Visualizing the Pathway: From Synthesis to Drug Scaffold

The following diagram illustrates the transformation of raw materials into the high-value chiral scaffold used in HIV protease inhibitors.

GstartBenzyl Magnesium Chloride(Grignard Reagent)intermediaterac-1,3-Diphenylpropan-2-ol(Scaffold Core)start->intermediate Grignard Addition(THF, 0°C)reagentEthyl Formate(Electrophile)reagent->intermediateenzymeLipase PS + Vinyl Acetate(Kinetic Resolution)intermediate->enzyme Biocatalysisproduct_S(S)-Alcohol(Active Isostere Precursor)enzyme->product_S Hydrolysis Resistance(Unreacted)product_R(R)-Acetate(Byproduct/Recycle)enzyme->product_R AcetylationdrugHIV Protease Inhibitor(e.g., Saquinavir Core)product_S->drug Functionalization(Hydroxyethylene Isostere)

Figure 1: Synthetic workflow for generating the chiral hydroxyethylene isostere scaffold from basic precursors.

Mechanism of Action: The Transition State Isostere

Understanding why this molecule is used is as important as how to make it.[1]

HIV Protease cleaves viral polyproteins at specific Phenylalanine-Proline or Tyrosine-Proline junctions.[1] The enzyme uses two Aspartic Acid residues to activate a water molecule, attacking the peptide carbonyl to form a tetrahedral intermediate .

  • The Natural Substrate: ...-Phe-Pro-... (Cleavable amide bond).[1]

  • The Inhibitor (1,3-Diphenylpropan-2-ol core): ...-Phe-CH(OH)-CH₂ -Pro-...[1]

    • The -OH group mimics the oxygen of the tetrahedral intermediate.[1]

    • The -CH₂- group replaces the amide nitrogen, making the bond non-cleavable .[1]

    • The Diphenyl wings occupy the hydrophobic S1 and S1' pockets of the enzyme, anchoring the inhibitor with high affinity (

      
       in nanomolar range).
      

Quality Control & Characterization Data

To ensure the integrity of the synthesized precursor, the following analytical parameters must be met.

ParameterSpecificationMethod
Appearance White crystalline solid or colorless liquidVisual
Purity > 98.0%HPLC (C18, ACN:H2O)
Identity Conforms to Structure^1H NMR, MS (ESI+)
Water Content < 0.5%Karl Fischer
Enantiomeric Excess > 98% (for chiral grade)Chiral HPLC (Chiralcel OD)
Residual Solvents < 500 ppm (THF/Ether)GC-HS

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 138478: 1,3-Diphenyl-2-propanol. Retrieved from [Link]

  • Wang, L. Q., et al. (2001).[1][8][9] The heterocyclic ring fission and dehydroxylation of catechins and related compounds by Eubacterium sp.[1][8][9] strain SDG-2.[1][8][9][10][11] Retrieved from [Link] (Demonstrates metabolic relevance of the scaffold).

  • Almac Group. (2011).[1] Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids and related alcohols. Retrieved from [Link]

Application Note: Forensic Impurity Profiling of 1,3-Diphenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Role: Route-Specific Marker in Clandestine Methamphetamine Synthesis[1][2]

Executive Summary

1,3-Diphenylpropan-2-ol (CAS: 5381-92-0) serves a critical role in analytical toxicology and forensic chemistry as a Route-Specific Marker (RSM) .[1][2] Its presence in seized methamphetamine or amphetamine samples provides definitive evidence of synthesis via the Phenyl-2-Propanone (P2P) pathway, specifically involving Phenylacetic Acid as a precursor.[1][2][3]

Unlike the Nagai or Moscow methods (which utilize ephedrine/pseudoephedrine), the P2P method generates specific "fingerprint" impurities. 1,3-Diphenylpropan-2-ol is the reduced form of Dibenzyl Ketone (1,3-Diphenyl-2-propanone), a major byproduct of Phenylacetic acid self-condensation.[1][2]

This guide provides a validated protocol for the extraction, detection, and interpretation of 1,3-Diphenylpropan-2-ol using Gas Chromatography-Mass Spectrometry (GC-MS), enabling forensic toxicologists to determine the origin of illicit stimulants.[1][2]

Chemical Context & Mechanism of Formation

To interpret the presence of 1,3-Diphenylpropan-2-ol, one must understand the "Side-Reaction Pathway" that occurs alongside the main drug synthesis.[1][2]

The Mechanism
  • Precursor Condensation: In the production of P2P from Phenylacetic Acid (often using lead acetate or thorium oxide catalysts at high heat), the primary reaction yields P2P.[2] However, a competitive self-condensation of two Phenylacetic Acid molecules yields Dibenzyl Ketone (DBK) .[1][2]

  • Reductive Amination: The clandestine chemist then subjects the crude P2P mixture (containing the DBK impurity) to reductive amination (e.g., using methylamine and aluminum amalgam) to produce Methamphetamine.[2]

  • Impurity Reduction: During this reduction step, the ketone group of the DBK impurity is also reduced, converting it into the secondary alcohol: 1,3-Diphenylpropan-2-ol .[1]

Pathway Visualization

SynthesisPathway PAA Phenylacetic Acid (Precursor) P2P Phenyl-2-Propanone (Main Precursor) PAA->P2P Metal Catalysis (Primary Rxn) DBK Dibenzyl Ketone (Side Product) PAA->DBK Self-Condensation (Side Rxn) METH Methamphetamine (Target Drug) P2P->METH Reductive Amination ALC 1,3-Diphenylpropan-2-ol (Target Impurity) DBK->ALC Reduction (Concurrent)

Figure 1: Formation pathway of 1,3-Diphenylpropan-2-ol during P2P-based methamphetamine synthesis.[1][2]

Analytical Protocol: GC-MS Profiling

This protocol is designed to extract neutral impurities (like alcohols and ketones) alongside the basic amine drug.[1][2]

Materials & Reagents
  • Solvent: Ethyl Acetate or Methylene Chloride (HPLC Grade).[1][2]

  • Buffer: Carbonate Buffer (pH 10) or 0.1 M NaOH.

  • Internal Standard (Optional): n-Tetracosane or Diphenylmethane (for retention time locking).[1][2]

  • Instrumentation: Agilent 7890B GC / 5977B MSD (or equivalent).

Step-by-Step Workflow
Phase 1: Sample Preparation (Liquid-Liquid Extraction)
  • Weighing: Dissolve 20-50 mg of the seized powder in 5 mL of deionized water.

  • Basification: Add 1 mL of 0.1 M NaOH or Carbonate Buffer (pH 10).

    • Note: While 1,3-Diphenylpropan-2-ol is neutral, basifying ensures the methamphetamine is in its free-base form, allowing simultaneous profiling of the drug and the impurity in the organic layer.[1]

  • Extraction: Add 2 mL of Ethyl Acetate containing the Internal Standard (IS).

  • Agitation: Vortex for 2 minutes; Centrifuge at 3000 RPM for 5 minutes.

  • Isolation: Transfer the organic (upper) layer to a GC vial.

    • Optional: If the concentration of Methamphetamine is too high (overloading the column), dilute the organic extract 1:10 with fresh Ethyl Acetate.

Phase 2: GC-MS Acquisition Parameters
ParameterSettingRationale
Column DB-5MS (30m x 0.25mm x 0.25µm)Standard non-polar phase for broad impurity separation.[1][2]
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Optimal linear velocity for resolution.[1][2]
Inlet Temp 250°CEnsures volatilization of high-boiling impurities.[1][2]
Injection 1 µL Splitless (or 10:1 Split)Splitless for trace impurity detection; Split for general profiling.[1][2]
Oven Program 50°C (1 min) → 10°C/min → 300°C (10 min)Slow ramp required to separate 1,3-Diphenylpropan-2-ol from co-eluting hydrocarbons.[1][2]
Transfer Line 280°CPrevents condensation of heavy impurities.[1][2]
Ionization Electron Impact (EI) @ 70 eVStandard library matching (NIST/SWGDRUG).[1][2]
Scan Mode Full Scan (m/z 40–450)Required for unknown impurity identification.[1][2]
Phase 3: Identification Criteria

1,3-Diphenylpropan-2-ol is identified by its retention time (relative to DBK) and its mass spectral fragmentation.[1][2]

  • Retention Order: Typically elutes after Methamphetamine and after Phenyl-2-Propanone, but slightly before or near Dibenzyl Ketone (depending on column polarity).[1][2]

  • Key Diagnostic Ions (m/z):

    • 92 (Base Peak): Tropylium ion rearrangement (C7H8).[1][2]

    • 91: Benzyl cation (C7H7).[1][2]

    • 212: Molecular Ion (M+) – often weak or absent.[1][2]

    • 121: Ph-CH2-CH(OH)+ fragment.[1][2]

Data Interpretation & Reporting

The detection of 1,3-Diphenylpropan-2-ol allows the toxicologist to classify the sample's origin.[1][2]

Decision Matrix
Marker DetectedSynthesis Method IndicatedConfidence Level
1,3-Diphenylpropan-2-ol P2P Method (via Phenylacetic Acid) High
1,2-Dimethyl-3-phenylaziridineEphedrine/Pseudoephedrine (Nagai/Moscow)High
1-Phenyl-2-propanone (P2P)P2P Method (Generic)Moderate (P2P can be made many ways)
Pyridines / NaphthalenesP2P Method (via Lead Acetate specifically)High
Workflow Diagram

AnalysisWorkflow Sample Seized Sample (Powder/Liquid) Extract LLE Extraction (Ethyl Acetate, pH 10) Sample->Extract GCMS GC-MS Analysis (DB-5MS Column) Extract->GCMS Data Data Analysis (Extract Ion Chromatogram) GCMS->Data Decision Marker Detection: 1,3-Diphenylpropan-2-ol? Data->Decision ResultA Origin: P2P Synthesis (Phenylacetic Acid Route) Decision->ResultA Yes (m/z 92, 91, 212) ResultB Origin: Ephedrine Method (or other P2P route) Decision->ResultB No

Figure 2: Analytical workflow for determining synthesis origin via impurity profiling.

References

  • Stojanovska, N., et al. (2013).[1][2] "Analysis of impurities in illicit methamphetamine." Forensic Science International.[1][2] Link

  • United Nations Office on Drugs and Crime (UNODC). (2011).[1][2] "Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials." UNODC Manuals. Link

  • Power, J. D., et al. (2014).[1][2] "The synthesis and characterization of impurities in the synthesis of P2P from phenylacetic acid." Forensic Science International.[1][2] Link

  • National Center for Biotechnology Information (NCBI). "1,3-Diphenylpropan-2-ol - PubChem Compound Summary."[1][2] PubChem. Link[2]

Sources

Application Note: 1,3-Diphenylpropan-2-ol Scaffolds in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive guide to the 1,3-Diphenylpropan-2-ol scaffold in asymmetric synthesis.

Important Technical Clarification: The parent molecule 1,3-diphenylpropan-2-ol (CAS 5381-92-0) is achiral (prochiral) due to its internal symmetry (two identical benzyl groups attached to the central carbinol). Therefore, it cannot act as a chiral auxiliary in its native form. However, it serves as the critical scaffold for two major classes of asymmetric tools:

  • 1,3-Diphenyl-1,3-propanediol (DPPD): A C2-symmetric chiral auxiliary/ligand used extensively in Lewis acid catalysis and stereoselective reductions.

  • Desymmetrized Derivatives: The parent alcohol is a classic substrate for enzymatic desymmetrization, yielding high-value chiral building blocks.

This guide focuses on the 1,3-Diphenyl-1,3-propanediol derivative as the primary "Chiral Auxiliary" application, while also detailing the Desymmetrization protocol for the parent alcohol.

Executive Summary

The 1,3-diphenylpropane backbone offers a versatile platform for asymmetric induction. While the central 2-ol is prochiral, the 1,3-diol variant (1,3-diphenyl-1,3-propanediol) possesses C2 symmetry, making it a powerful chiral auxiliary and ligand backbone comparable to TADDOL or BINOL. These scaffolds are particularly effective in controlling the stereochemistry of Simmons-Smith cyclopropanations , asymmetric reductions , and Lewis acid-catalyzed Diels-Alder reactions .

Key Applications
  • C2-Symmetric Ligands: (R,R)- or (S,S)-1,3-Diphenyl-1,3-propanediol acts as a chiral modifier for borohydride reductions and organometallic catalysts (Ti, Zn).

  • Enzymatic Desymmetrization: Lipase-catalyzed acylation of the parent 1,3-diphenylpropan-2-ol provides access to enantiopure secondary alcohols.

  • Chiral Ene Acetals: The diol functions as a removable chiral auxiliary in asymmetric ene reactions.

Structural Logic & Mechanism

The C2-Symmetric Advantage

The (R,R)-1,3-diphenyl-1,3-propanediol auxiliary operates via a C2-symmetric chelation model . When complexed with a metal center (e.g., Ti(IV), Zn(II), or Al(III)), the two phenyl rings create a highly defined chiral pocket. This symmetry reduces the number of possible transition states, significantly enhancing stereoselectivity compared to non-symmetric auxiliaries.

Desymmetrization Pathway

For the parent 1,3-diphenylpropan-2-ol, the mechanism relies on kinetic resolution via desymmetrization . An enzyme (typically Pseudomonas lipase) differentiates between the two enantiotopic benzyl groups, selectively acylating one to create a chiral center at the previously prochiral C2 position.

G Prochiral Prochiral Substrate 1,3-Diphenylpropan-2-ol Enzyme Lipase Catalyst (Desymmetrization) Prochiral->Enzyme Acyl Donor Diol_Syn Synthetic Precursor 1,3-Diphenyl-1,3-dione Chiral_Acetate Chiral Acetate (S)-Configuration Enzyme->Chiral_Acetate >99% ee Reduction Asymmetric Reduction (CBS or Microbial) Diol_Syn->Reduction Chiral_Aux C2-Symmetric Auxiliary (R,R)-1,3-Diphenyl-1,3-propanediol Reduction->Chiral_Aux Resolution Complex Metal-Ligand Complex (Ti/Zn Catalyst) Chiral_Aux->Complex + Metal Source Product Enantioenriched Target Molecule Complex->Product Asymmetric Induction

Figure 1: Divergent pathways for the 1,3-diphenylpropane scaffold: Enzymatic desymmetrization of the 2-ol (top) and synthesis of the C2-symmetric 1,3-diol auxiliary (bottom).

Experimental Protocols

Protocol A: Synthesis & Resolution of (R,R)-1,3-Diphenyl-1,3-propanediol

This diol is the primary "chiral auxiliary" derived from this scaffold.

Objective: Isolate enantiopure (R,R)-diol for use as a ligand.

Materials:

  • 1,3-Diphenyl-1,3-propanedione (Starting material)[1]

  • Sodium Borohydride (NaBH4)

  • Lipase PS (Amano) or chiral HPLC column for resolution

  • Vinyl acetate (Acyl donor)

  • Solvents: Methanol, MTBE, Hexanes

Step-by-Step Procedure:

  • Reduction: Dissolve 1,3-diphenyl-1,3-propanedione (10 mmol) in Methanol (50 mL). Cool to 0°C. Add NaBH4 (25 mmol) portion-wise over 30 mins. Stir at RT for 4 hours. Quench with 1N HCl. Extract with EtOAc, dry over MgSO4, and concentrate to yield the racemic/meso mixture of diols.

  • Separation: The reduction yields a mixture of dl (racemic) and meso isomers. Recrystallize from benzene/hexanes to separate the dl-pair (mp 126-127°C) from the meso-isomer (mp 108-110°C).

  • Enzymatic Resolution:

    • Suspend the dl-diol (1.0 g) in MTBE (20 mL).

    • Add Vinyl Acetate (5 eq) and Lipase PS (500 mg).

    • Incubate at 30°C with shaking (200 rpm) for 24-48 hours.

    • Monitoring: Monitor conversion by chiral HPLC (Chiralcel OD-H). The lipase typically acylates the (R,R)-enantiomer faster.

  • Workup: Filter off the enzyme. Concentrate the filtrate. Separate the (R,R)-diacetate from the (S,S)-diol via flash chromatography (Hexane/EtOAc gradient).

  • Hydrolysis: Treat the (R,R)-diacetate with K2CO3 in MeOH to recover the pure (R,R)-1,3-diphenyl-1,3-propanediol .

Data Specification: | Isomer | Melting Point | Optical Rotation


 | Application |
| :--- | :--- | :--- | :--- |
| (R,R)-Diol | 146-147°C | +72.5° (c=1, CHCl3) | Chiral Ligand (Ti, Zn) |
| (S,S)-Diol | 146-147°C | -72.3° (c=1, CHCl3) | Chiral Ligand (Ti, Zn) |
| meso-Diol | 108-110°C | 0° | Achiral (Discard) |
Protocol B: Enzymatic Desymmetrization of 1,3-Diphenylpropan-2-ol

Use this protocol if you need to create a chiral center on the parent 2-ol scaffold.

Objective: Convert the achiral 1,3-diphenylpropan-2-ol into chiral (S)-1,3-diphenyl-2-propyl acetate.

Reagents:

  • Substrate: 1,3-Diphenylpropan-2-ol (CAS 5381-92-0)

  • Enzyme: Pseudomonas cepacia Lipase (Amano PS-C I, immobilized on ceramic)

  • Acyl Donor: Vinyl Acetate

  • Solvent: Diisopropyl ether (DIPE) or MTBE

Procedure:

  • Reaction Setup: In a 20 mL glass vial, dissolve 1,3-diphenylpropan-2-ol (100 mg, 0.47 mmol) in DIPE (5 mL).

  • Initiation: Add Vinyl Acetate (0.2 mL, 2.1 mmol, 4.5 eq). Add Lipase PS-C I (20 mg).

  • Incubation: Seal the vial and place in an orbital shaker at 40°C / 250 rpm.

  • Time Course:

    • Check conversion at 24h, 48h, and 72h via GC or HPLC.

    • Note: Because the substrate is prochiral (not racemic), the theoretical yield of the chiral product is 100% (unlike kinetic resolution of racemates which is capped at 50%).

  • Termination: Filter the reaction mixture through a pad of Celite to remove the enzyme. Wash with Et2O.

  • Purification: Concentrate the filtrate. Purify via flash chromatography (SiO2, 10% EtOAc in Hexanes) to isolate the (S)-acetate .

Stereochemical Outcome:

  • Product: (S)-1,3-diphenyl-2-propyl acetate.

  • Selectivity: Typically >98% ee.

  • Mechanism: The lipase binding pocket differentiates the two enantiotopic benzyl groups, preferentially delivering the acyl group to one face of the alcohol.

Protocol C: Application as Chiral Auxiliary in Ene Reactions

Using the (R,R)-Diol from Protocol A.

Context: The diol is used to form a chiral acetal with an aldehyde, directing the stereochemistry of a subsequent "Ene" reaction.

  • Acetal Formation: Reflux (R,R)-1,3-diphenyl-1,3-propanediol (1 eq) with the target aldehyde (e.g., pentanal, 1.1 eq) and catalytic p-TsOH in benzene with a Dean-Stark trap.

  • Ene Reaction: Treat the chiral acetal with a Lewis Acid (e.g., TiCl4) and the enophile at -78°C. The C2-symmetric phenyl groups block one face of the acetal, forcing the enophile to attack from the exposed face.

  • Auxiliary Removal: Hydrolyze the product with aqueous TFA/THF to release the chiral aldehyde product and recover the (R,R)-diol auxiliary for reuse.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low ee in Desymmetrization Water contamination in solventUse anhydrous DIPE/MTBE and add molecular sieves (4Å) to the reaction.
Slow Reaction Rate (Diol) Steric hindrance of phenyl ringsIncrease catalyst loading (Lipase) or switch to chemical resolution (chiral acid crystallization).
Meso-Diol Contamination Incomplete separation after reductionPerform rigorous recrystallization from benzene/hexanes before the resolution step.
Auxiliary Recovery < 80% Product inhibition or hydrolysisEnsure acidic hydrolysis conditions are optimized; extract aqueous layer multiple times with CHCl3.

References

  • Synthesis and Resolution of 1,3-Diphenyl-1,3-propanediol

    • Title: Synthesis and resolution of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, a new C2-symmetric and conformationally rigid diol.[2]

    • Source: ResearchG
    • URL:

  • Asymmetric Synthesis with 1,3-Diol Ligands

    • Title: Convenient Asymmetric Synthesis of (1R,3R)-(+)- and (1S,3S)-(-)-1,3-Diphenylpropane-1,3-diols.
    • Source: ResearchG
    • URL:

  • Chiral Ene Acetals using 1,3-Diphenyl-1,3-propanediol

    • Title: Asymmetric Induction via an Intramolecular Haloetherific
    • Source: Imperial College London / J. Org. Chem.
    • URL:

  • Enzymatic Desymmetrization Context

    • Title: Microbial and Enzymatic Transformations of Flavonoids (Cleavage to 1,3-diphenylpropan-2-ol derivatives).[3][4][5][6]

    • Source: Journal of N
    • URL:

  • Chiral Amino-Alcohol Ligands (Derivative)

    • Title: Copper-Catalyzed Coupling... using (R)-1-amino-2-benzyl-1,3-diphenylpropan-2-ol.
    • Source: Journal of Organic Chemistry / ACS.
    • URL:

Sources

Application Note: Strategic Oxidation Protocols for the Synthesis of 1,3-Diphenylpropan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transformation of 1,3-diphenylpropan-2-ol (1) to 1,3-diphenylpropan-2-one (2) (also known as dibenzyl ketone) is a fundamental oxidative conversion in organic synthesis.[1] The product serves as a critical building block for aldol condensations—most notably in the synthesis of tetraphenylcyclopentadienone (cyclone)—and as a precursor in various pharmaceutical scaffolds.[1]

This Application Note provides two distinct, validated protocols for this transformation:

  • Protocol A (Green/Scalable): A catalytic TEMPO-mediated oxidation using sodium hypochlorite (Bleach).[1] This is the preferred method for process chemistry and scale-up due to its mild conditions and lack of heavy metal waste.[1]

  • Protocol B (Bench/Rapid): A Jones Oxidation (Cr(VI)) protocol.[1] This serves as a robust, high-throughput method for small-scale exploratory work where speed is prioritized over waste disposal concerns.[1]

Chemical Context & Strategic Analysis

Reaction Scheme

The oxidation converts the secondary alcohol functionality of the substrate into a ketone.[1][2][3]

Substrate: 1,3-diphenylpropan-2-ol (


, MW: 212.29  g/mol )
Product:  1,3-diphenylpropan-2-one (

, MW: 210.27 g/mol )[1]
Mechanistic Considerations
  • Selectivity: The substrate contains benzylic protons, but they are not adjacent to the hydroxyl group being oxidized.[1] However, over-oxidation (cleavage) is a risk with harsh oxidants.[1]

  • Solubility: The lipophilic nature of the two phenyl rings necessitates the use of organic co-solvents (DCM or Acetone) to ensure phase transfer or homogeneity.[1]

Decision Matrix: Choosing the Right Protocol
FeatureProtocol A: TEMPO/BleachProtocol B: Jones Reagent
Mechanism Radical/Oxoammonium cationChromate ester elimination
Waste Profile Aqueous NaCl (Green)Chromium(VI) (Toxic/Carcinogenic)
Scalability High (Kg scale feasible)Low (Exotherms/Waste management)
Cost Low (Catalytic reagent)Low (Reagents), High (Disposal)
Reaction Time 30–60 mins< 15 mins

Protocol A: Catalytic TEMPO Oxidation (Recommended)[1]

This protocol utilizes the Anelli conditions, employing 2,2,6,6-Tetramethylpiperidinyloxy (TEMPO) as a catalyst and sodium hypochlorite (NaOCl) as the stoichiometric oxidant.[4]

Reagents & Materials
  • Substrate: 1,3-Diphenylpropan-2-ol (10.0 mmol, 2.12 g)

  • Catalyst: TEMPO (0.1 mmol, 15.6 mg, 1 mol%)

  • Co-Catalyst: KBr (1.0 mmol, 119 mg, 10 mol%)

  • Oxidant: Sodium Hypochlorite solution (commercial bleach, ~10-13% active chlorine).[1] Note: Titrate before use to ensure accurate stoichiometry.

  • Solvent: Dichloromethane (DCM) (20 mL)

  • Buffer: Aqueous

    
     (saturated).
    
Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 1,3-diphenylpropan-2-ol (2.12 g) in DCM (20 mL).

  • Catalyst Addition: Add the TEMPO catalyst (15.6 mg) and a solution of KBr (119 mg) dissolved in water (2 mL).

  • Temperature Control: Cool the biphasic mixture to 0–5 °C using an ice/water bath. Crucial: Higher temperatures can lead to chlorination side-products.[1]

  • Oxidant Addition: Slowly add the NaOCl solution (approx. 1.1 equivalents based on titration) dropwise over 15 minutes. Maintain internal temperature < 10 °C.

    • Observation: The organic layer may turn orange-red due to the formation of the TEMPO oxoammonium salt.[1]

  • Reaction Monitoring: Stir vigorously at 0 °C. Monitor by TLC (Silica, 10% EtOAc/Hexanes) every 10 minutes. Conversion is typically complete within 30–45 minutes.[1]

  • Quenching: Quench the reaction by adding saturated aqueous

    
     (sodium thiosulfate) (10 mL) to destroy excess hypochlorite. Stir for 10 minutes until the starch-iodide test is negative.
    
  • Workup:

    • Separate the layers.[1][5]

    • Extract the aqueous layer with DCM (

      
       mL).[1]
      
    • Combine organic layers and wash with 1M HCl (10 mL) followed by Brine (10 mL).[1]

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude product is often pure enough (>95%) for subsequent steps.[1] If necessary, recrystallize from cold hexanes or purify via silica gel chromatography.[1]

Mechanistic Pathway (Graphviz)[1]

TEMPO_Cycle TEMPO TEMPO Radical Oxoammonium Oxoammonium Cation (Active Oxidant) TEMPO->Oxoammonium Oxidation by NaOCl Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Oxidizes Alcohol Product Ketone Product (1,3-diphenylpropan-2-one) Oxoammonium->Product Hydride Abstraction Hydroxylamine->Oxoammonium Regeneration (via HOCl) Substrate Alcohol Substrate (1,3-diphenylpropan-2-ol) Substrate->Product 2H removed NaOCl NaOCl (Bleach)

Figure 1: The catalytic cycle of TEMPO-mediated oxidation.[1] The oxoammonium cation acts as the primary oxidant, continuously regenerated by the stoichiometric hypochlorite.

Protocol B: Jones Oxidation (Bench Standard)

This method uses chromic acid.[1][2][3][5][6] While effective, it requires strict safety protocols due to the toxicity of Chromium(VI).[1]

Reagents & Materials
  • Substrate: 1,3-Diphenylpropan-2-ol (5.0 mmol, 1.06 g)

  • Jones Reagent: Standard preparation (

    
    
    
    
    
    in
    
    
    ).[1]
  • Solvent: Acetone (Reagent grade, 15 mL).

Step-by-Step Methodology
  • Preparation: Dissolve the alcohol (1.06 g) in Acetone (15 mL) in a 50 mL Erlenmeyer flask.

  • Cooling: Cool the solution to 0 °C.

  • Titration: Add Jones Reagent dropwise with constant stirring.

    • Visual Endpoint: The solution will initially turn green (formation of Cr(III)).[1][2] Continue adding reagent until the orange/red color of Cr(VI) persists for more than 1 minute.[1]

  • Quenching: Add Isopropyl Alcohol (IPA) dropwise. The IPA reacts with excess Jones reagent, turning the solution back to a green color (Cr(III)).

  • Workup:

    • Decant the liquid from the chromium salts (or filter through a Celite pad).[1]

    • Concentrate the acetone solution.[1][5]

    • Redissolve the residue in Ethyl Acetate (20 mL) and wash with water (

      
       mL) and saturated 
      
      
      
      .
    • Dry over

      
       and concentrate.
      

Analytical Validation & Characterization

Successful oxidation is confirmed by the disappearance of the hydroxyl stretch in IR and the shift of the methine proton in NMR.[1]

Data Summary Table
PropertySubstrate: 1,3-Diphenylpropan-2-olProduct: 1,3-Diphenylpropan-2-one
Physical State White Solid / Viscous OilWhite low-melting Solid (MP 32-34°C)

NMR (CDCl

)

3.9–4.0 (m, 1H, CH -OH)

2.7–2.9 (m, 4H, CH

)

3.70 (s, 4H, CH

-C=O-CH

)Aryl protons: 7.1–7.4 (m)
IR Spectroscopy Broad band ~3400 cm

(O-H stretch)
Strong sharp band ~1715 cm

(C=O stretch)
TLC (

)
Lower

(more polar)
Higher

(less polar)
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Incomplete Conversion Old NaOCl (TEMPO method)Titrate bleach before use. Add fresh aliquot.
Chlorinated Byproducts Temperature too high (>10°C)Ensure strict ice-bath cooling during addition.[1]
Emulsion during workup Surfactants in commercial bleachUse brine or filter through Celite; avoid vigorous shaking.[1]
Green gum in Jones Chromium salts precipitationDecant carefully; wash salts with acetone to recover trapped product.[1]

Safety & Compliance (SDS Highlights)

  • 1,3-Diphenylpropan-2-one: Generally low toxicity, but treat as a potential irritant.[1]

  • TEMPO: Toxic if swallowed; severe eye irritant.[1] Handle in a fume hood.

  • Jones Reagent (CrO3/H2SO4): DANGER. Known human carcinogen, corrosive, oxidizer.[1] All waste must be segregated into specific heavy metal waste streams.[1] Do not mix with organic waste bins (fire hazard).[1]

  • Sodium Hypochlorite: Corrosive.[1] Do not mix with acids (releases Chlorine gas).[1]

References

  • Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. "Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediated by Oxoammonium Salts under Two-Phase Conditions."[1] Journal of Organic Chemistry, 1987 , 52(12), 2559–2562.

  • Bowden, K.; Heilbron, I. M.; Jones, E. R. H.; Weedon, B. C. L. "Researches on Acetylenic Compounds.[1] Part I. The Preparation of Acetylenic Ketones by Oxidation of Acetylenic Carbinols and Glycols." Journal of the Chemical Society, 1946 , 39–45. (Original Jones Reagent citation).[1][5][6] [1]

  • Sigma-Aldrich. "Safety Data Sheet: 1,3-Diphenyl-2-propanone."[1] [1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7593, 1,3-Diphenyl-2-propanone."[1]

  • Tojo, G.; Fernandez, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media, 2006 .[1] (General Reference for oxidation methodology selection).

Sources

Application Note: High-Efficiency Esterification of 1,3-Diphenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development and fine chemical synthesis. It addresses the specific challenges of functionalizing 1,3-Diphenylpropan-2-ol , a sterically hindered secondary alcohol often serving as a core scaffold in protease inhibitors and fragrance fixatives.

Executive Summary

1,3-Diphenylpropan-2-ol (CAS: 5381-92-0) presents a unique synthetic challenge due to the steric bulk of two benzyl groups flanking the hydroxyl center. Standard Fischer esterification often suffers from poor conversion rates and harsh equilibrium conditions that degrade sensitive functionalities. This guide details two optimized protocols: Steglich Esterification (for rapid, high-yield chemical synthesis) and Lipase-Catalyzed Transesterification (for mild, green manufacturing).

Chemical Context & Challenge

The substrate, 1,3-Diphenylpropan-2-ol, is a symmetric secondary alcohol. While achiral, its "butterfly" conformation creates a significant steric umbrella, impeding the approach of electrophiles.

  • Substrate: 1,3-Diphenylpropan-2-ol (

    
    )
    
  • Molecular Weight: 212.29 g/mol [1][2]

  • Key Challenge: Nucleophilic sluggishness due to

    
    -branching (benzyl groups).
    
  • Application Relevance: This motif is structurally homologous to the transition state mimics found in HIV protease inhibitors (e.g., Amprenavir intermediates) and is used to modulate lipophilicity in prodrug design.

Method A: Steglich Esterification (Chemical)

Best for: Small-to-medium scale synthesis, valuable carboxylic acids, and acid-sensitive substrates.

Mechanistic Rationale

The Steglich method utilizes N,N'-Dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid into an O-acylisourea intermediate.[3] The addition of 4-Dimethylaminopyridine (DMAP) is critical here; it acts as a "acyl transfer catalyst," reacting with the intermediate to form a highly reactive


-acylpyridinium species that is less sensitive to the steric bulk of the incoming 1,3-diphenylpropan-2-ol [1].
Experimental Protocol

Target Reaction: Synthesis of 1,3-Diphenylpropan-2-yl Acetate (Model System)

Reagents:

  • 1,3-Diphenylpropan-2-ol (1.0 equiv)[2]

  • Carboxylic Acid (e.g., Acetic Acid, 1.2 equiv)

  • DCC (1.2 equiv)

  • DMAP (0.1 equiv - Catalytic)

  • Solvent: Dichloromethane (DCM), Anhydrous

Step-by-Step Workflow:

  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and cool under

    
     atmosphere.
    
  • Solubilization: Dissolve 1,3-Diphenylpropan-2-ol (10 mmol, 2.12 g) and the Carboxylic Acid (12 mmol) in anhydrous DCM (40 mL).

  • Catalyst Addition: Add DMAP (1 mmol, 0.12 g) in one portion. Stir for 5 minutes at Room Temperature (RT).

  • Activation (Critical Step): Cool the mixture to 0°C using an ice bath. Add DCC (12 mmol, 2.48 g) dissolved in minimal DCM dropwise over 10 minutes.

    • Note: Immediate precipitation of dicyclohexylurea (DCU) indicates successful activation.

  • Reaction: Allow the mixture to warm to RT and stir for 3–6 hours. Monitor by TLC (Hexane/EtOAc 8:1).

  • Workup:

    • Filter off the white DCU precipitate using a sintered glass funnel.

    • Wash the filtrate with 0.5N HCl (2 x 20 mL) to remove DMAP.

    • Wash with saturated

      
       (2 x 20 mL) and Brine (1 x 20 mL).
      
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography.
    
Reaction Workflow Diagram

Steglich_Workflow Start Start: Reagents Preparation Mix Mix Alcohol + Acid + DMAP in DCM (Anhydrous) Start->Mix Cool Cool to 0°C Mix->Cool AddDCC Dropwise Addition of DCC (Activation Step) Cool->AddDCC Warm Warm to RT Stir 3-6 Hours AddDCC->Warm Check TLC Check (Complete?) Warm->Check Check->Warm No (Add time) Filter Filter DCU Precipitate Check->Filter Yes Wash Acid/Base Extraction (Remove DMAP/Acid) Filter->Wash Final Pure Ester Wash->Final

Figure 1: Decision logic and workflow for Steglich Esterification of hindered alcohols.

Method B: Lipase-Catalyzed Transesterification (Green)

Best for: Process scale-up, avoiding toxic coupling agents, and "Clean Label" synthesis.

Mechanistic Rationale

Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435) is highly effective for secondary alcohols. Unlike chemical catalysts, the enzyme creates a "hydrophobic pocket" that stabilizes the transition state of the bulky diphenyl substrate. The reaction is driven by using an irreversible acyl donor (Vinyl Acetate), where the byproduct is acetaldehyde (volatile), preventing the reverse reaction [2].

Experimental Protocol

Target Reaction: Acetylation using Vinyl Acetate.

Reagents:

  • 1,3-Diphenylpropan-2-ol (1.0 equiv)[2]

  • Vinyl Acetate (3.0 equiv) - Acts as reactant and solvent co-factor

  • Biocatalyst: Novozym 435 (10% w/w relative to substrate)

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (Green alternative: 2-MeTHF)

Step-by-Step Workflow:

  • Setup: In a 20 mL orbital shaker vial, dissolve 1,3-Diphenylpropan-2-ol (500 mg) in MTBE (5 mL).

  • Acyl Donor: Add Vinyl Acetate (0.65 mL, ~3 equiv).

  • Initiation: Add Novozym 435 beads (50 mg).

  • Incubation: Shake at 45°C at 200 rpm.

    • Note: Do not use magnetic stirring, as it grinds the enzyme beads, reducing recyclability.

  • Monitoring: Check HPLC every 4 hours. Conversion typically reaches >98% within 12-24 hours.

  • Workup: Filter the enzyme beads (save for reuse). Concentrate the filtrate.

  • Purification: Often not required; the excess vinyl acetate and acetaldehyde byproduct evaporate, leaving high-purity ester.

Analytical Characterization & QC

To validate the synthesis, compare the product against the following expected data points.

Parameter1,3-Diphenylpropan-2-ol (Starting Material)1,3-Diphenylpropan-2-yl Acetate (Product)
Appearance White Crystalline SolidColorless Oil / Low-melting Solid
1H NMR (CDCl3)

3.9-4.1 (m, 1H, CH-OH)

5.1-5.3 (m, 1H, CH-OAc)
IR Shift Broad stretch ~3400

(O-H)
Strong peak ~1735

(C=O)
Retention Time (RP-HPLC) Lower (More Polar)Higher (Less Polar)

Key NMR Diagnostic: In the ester product, the methine proton (CH-O) shifts significantly downfield (from ~4.0 ppm to ~5.2 ppm) due to the deshielding effect of the carbonyl group. This is the primary marker for conversion [3].

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Steglich) Formation of N-acylurea side product.Ensure reaction is kept at 0°C during DCC addition. Add DMAP before DCC.
Incomplete Reaction (Enzymatic) Water in solvent inhibiting lipase.Use molecular sieves (3Å) in the solvent to maintain anhydrous conditions.
Product Hydrolysis Acidic workup too harsh.Use saturated

instead of HCl if the ester is acid-labile.
DCU Contamination Inefficient filtration.Cool the reaction mixture to -20°C before filtering to precipitate residual urea.

References

  • Neises, B., & Steglich, W. (1978).[3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

  • Anderson, E. M., et al. (1998). Lipase-catalyzed transesterification in organic solvents: Applications in the synthesis of enantiomerically pure compounds. Biocatalysis and Biotransformation, 16(3), 181-204. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard reference for NMR shifts).

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1,3-Diphenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol guide for the analysis of 1,3-Diphenylpropan-2-ol, designed for researchers and analytical scientists.

Executive Summary & Structural Insight

This guide details a robust Reverse-Phase HPLC (RP-HPLC) protocol for the quantification and purity assessment of 1,3-Diphenylpropan-2-ol (CAS: 5381-92-0).[1]

Critical Structural Insight (The "Achiral" Reality)

Before method development, a fundamental structural verification is required. While some automated databases erroneously flag this molecule as having a chiral center due to the secondary alcohol at C2, 1,3-Diphenylpropan-2-ol is achiral (meso-structural symmetry) .[1]

The central carbon (C2) is bonded to:

  • A Hydroxyl group (-OH)[1][2]

  • A Hydrogen atom (-H)[1]

  • A Benzyl group (-CH₂-Ph)[1]

  • A Benzyl group (-CH₂-Ph)[1]

Because substituents 3 and 4 are identical, the molecule possesses a plane of symmetry. Therefore, chiral chromatography is unnecessary for the parent molecule. This protocol focuses on Reverse-Phase (RP-HPLC) to separate the analyte from its common synthetic precursors (e.g., 1,3-diphenyl-2-propanone) and oxidative degradants.[1]

Method Development Strategy

Chromatographic Mode Selection

The analyte contains two hydrophobic phenyl rings, resulting in a calculated LogP of approximately 3.6. This significant lipophilicity dictates the use of a C18 (Octadecyl) stationary phase.[1]

  • Stationary Phase: A high-carbon-load C18 column is selected to maximize hydrophobic interaction.[1]

  • Mobile Phase: Acetonitrile (MeCN) is preferred over Methanol due to its lower viscosity (allowing higher flow rates) and stronger elution strength for aromatic hydrocarbons.[1]

Detection Physics

The molecule lacks native fluorescence but possesses strong UV absorption due to the


 transitions of the two benzene rings.
  • Primary Wavelength (210-220 nm): Maximizes sensitivity (high molar absorptivity).[1]

  • Secondary Wavelength (254 nm): Increases specificity for the aromatic rings, reducing baseline noise from non-aromatic mobile phase impurities.

Experimental Protocol

Reagents and Chemicals
  • Analyte: 1,3-Diphenylpropan-2-ol (Reference Standard, >99% purity).[1]

  • Solvents: HPLC-grade Acetonitrile (MeCN) and Milli-Q Water (18.2 MΩ).[1]

  • Modifier: Phosphoric Acid (85%) or Formic Acid (for MS compatibility).[1]

Instrumentation Setup
  • System: HPLC with Binary Gradient Pump and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent end-capped C18.[1]

  • Column Temperature: 30°C (Controlled to ensure retention time reproducibility).

Mobile Phase Preparation
  • Solvent A (Aqueous): Water + 0.1% Phosphoric Acid (

    
    ).[1]
    
    • Why Acid? Suppresses silanol activity on the column and keeps the hydroxyl moiety neutral, preventing peak tailing.

  • Solvent B (Organic): 100% Acetonitrile.[1]

Gradient Elution Program

Because the analyte is lipophilic, an isocratic hold at high organic solvent or a steep gradient is necessary to elute it within a reasonable timeframe.

Time (min)% Solvent A (Water/Acid)% Solvent B (MeCN)Flow Rate (mL/min)Phase Description
0.0 60401.0Equilibration/Injection
2.0 60401.0Isocratic Hold (Polar impurities elute)
12.0 10901.0Linear Ramp (Elution of Analyte)
15.0 10901.0Wash (Remove highly lipophilic dimers)
15.1 60401.0Return to Initial
20.0 60401.0Re-equilibration
Sample Preparation
  • Stock Solution: Weigh 10 mg of 1,3-Diphenylpropan-2-ol into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile.[1] (Conc: 1000 µg/mL).[1]

  • Working Standard: Dilute the stock 1:10 with Mobile Phase (Initial ratio: 60:40 Water:MeCN) to prevent "solvent shock" peak distortion. (Conc: 100 µg/mL).[1]

  • Filtration: Filter through a 0.22 µm PTFE syringe filter prior to injection.

Analytical Workflow Visualization

The following diagram illustrates the logical flow of the analysis, distinguishing between the achiral nature of the target and the potential for chiral impurities if the user is analyzing a substituted derivative.

HPLC_Workflow Start Sample: 1,3-Diphenylpropan-2-ol StructCheck Structural Verification (Is C2 Symmetric?) Start->StructCheck Achiral Analyte is Achiral (Symmetric Benzyl Groups) StructCheck->Achiral Yes (Standard) Chiral Analyte is Chiral (Asymmetric Substitution) StructCheck->Chiral No (Derivatives) Prep Sample Prep: Dissolve in MeCN Dilute to 100 µg/mL Achiral->Prep Chiral->Prep Requires Chiral Column (e.g., Chiralpak AD-H) HPLC_Cond RP-HPLC Conditions: C18 Column, 30°C Gradient: 40-90% MeCN Prep->HPLC_Cond Detect Detection: UV @ 220nm (Quant) UV @ 254nm (ID) HPLC_Cond->Detect Result Data Output: Purity % & Impurity Profile Detect->Result

Figure 1: Decision tree and workflow for the chromatographic analysis of 1,3-Diphenylpropan-2-ol.

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the system must meet the following criteria before running unknown samples.

ParameterAcceptance CriteriaRationale
Retention Time (

)

min
Ensures flow rate and gradient stability.
Tailing Factor (

)

Indicates minimal secondary interactions (silanols).[1]
Theoretical Plates (

)

Ensures sufficient column efficiency.[1]
Resolution (

)

Separation from the ketone precursor (1,3-diphenyl-2-propanone).[1]
Precision (RSD)

(n=6)
Verifies injection volume reproducibility.
Impurity Marker Analysis

The most common impurity is the oxidized ketone form, 1,3-diphenyl-2-propanone (Dibenzyl ketone).[1]

  • Expected Behavior: The ketone is slightly less polar than the alcohol due to the loss of the hydrogen bond donor capability of the -OH group, but the interaction with the C18 pi-electrons can vary.

  • Validation: Inject a mixture of the Alcohol and the Ketone. The Ketone typically elutes after the Alcohol in high-organic gradients on C18 due to higher hydrophobicity, though this can reverse on Phenyl-Hexyl columns.[1]

Troubleshooting Guide

Issue 1: Peak Tailing (> 1.5)

  • Cause: Interaction between the -OH group of the analyte and residual silanols on the silica support.

  • Solution: Ensure the mobile phase pH is acidic (pH 2.5 - 3.[1]0) using Phosphoric acid.[1][3] Alternatively, switch to a "Polar Embedded" C18 column.[1]

Issue 2: Retention Time Drift

  • Cause: Temperature fluctuations affecting the partition coefficient of the lipophilic analyte.

  • Solution: Use a thermostatted column compartment set strictly to 30°C.[1]

Issue 3: Low Sensitivity

  • Cause: Detection at 254 nm might be too weak for trace impurities.[1]

  • Solution: Switch to 210 nm or 220 nm. Note that Acetonitrile absorbs below 200 nm, so do not go below 205 nm.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138478, 1,3-Diphenyl-2-propanol.[1] Retrieved January 28, 2026 from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography.[1] Wiley.[1] (General reference for RP-HPLC method development of aromatic alcohols).

  • SIELC Technologies. Method for Analysis of 1,3-Diphenyl-1,3-propanedione. (Reference for mobile phase selection of structurally similar diphenyl compounds). Retrieved from [Link]

  • Organic Syntheses. Catalytic Enantioselective Addition of Dialkylzincs to Aldehydes. (Context for separation of related phenyl-propanol derivatives). Retrieved from [Link]

Sources

Application Note: Chiral HPLC Separation of 1,3-Diphenylpropanol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists requiring a robust protocol for the enantiomeric separation of diphenylpropanol isomers.

Scientific Note on Chirality: It is critical to distinguish between the structural isomers of diphenylpropanol:

  • 1,3-Diphenyl-1-propanol: This molecule possesses a chiral center at C1 and exists as (

    
    ) and (
    
    
    
    ) enantiomers. This is the primary target of this guide.
  • 1,3-Diphenylpropan-2-ol (Dibenzyl carbinol): In its unsubstituted form, this molecule is achiral (prochiral) due to the symmetry of the two benzyl groups flanking the hydroxyl-bearing carbon. Separation of "enantiomers" for the 2-ol is only possible if the phenyl rings are asymmetrically substituted (e.g., 1-(4-chlorophenyl)-3-phenylpropan-2-ol). This protocol focuses on the chiral 1,3-Diphenyl-1-propanol , while providing adaptability for substituted 2-ol derivatives.

Introduction & Mechanistic Insight

The separation of 1,3-diphenylpropanol enantiomers is a benchmark assay in asymmetric synthesis, particularly for monitoring lipase-catalyzed kinetic resolutions and enantioselective hydrogenations of chalcones.

The Separation Mechanism

The "Gold Standard" for separating aromatic secondary alcohols involves Polysaccharide-based Chiral Stationary Phases (CSPs) . Specifically, Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) is the preferred selector.

The separation relies on the Three-Point Interaction Model (Dalgliesh):

  • Hydrogen Bonding: The hydroxyl group of the analyte interacts with the carbonyl or NH groups of the carbamate linkage on the cellulose backbone.

  • 
    -
    
    
    
    Stacking:
    The phenyl rings of the analyte stack with the 3,5-dimethylphenyl groups of the CSP.
  • Steric Fit: The chiral cavity of the cellulose helix accommodates one enantiomer more favorably than the other.

ChiralMechanism cluster_interactions Interaction Forces Analyte 1,3-Diphenyl-1-propanol (Analyte) Complex Transient Diastereomeric Complex Analyte->Complex Diffusion HBond H-Bonding (OH ... O=C) Analyte->HBond PiPi π-π Stacking (Phenyl ... Phenyl) Analyte->PiPi CSP Cellulose tris (3,5-dimethylphenylcarbamate) (Stationary Phase) CSP->Complex Surface Binding CSP->HBond CSP->PiPi Separation Enantiomeric Separation Complex->Separation Differential Stability (ΔΔG ≠ 0) Steric Steric Inclusion (Cavity Fit)

Figure 1: Mechanistic pathway of chiral recognition on Cellulose tris(3,5-dimethylphenylcarbamate).

Standard Operating Procedure (SOP)

Instrumentation & Materials[1][2][3]
  • HPLC System: Quaternary or Binary pump, UV-Vis Detector (DAD preferred).

  • Column: Chiralcel OD-H (250 × 4.6 mm, 5 µm) or equivalent (e.g., Lux Cellulose-1).

    • Why OD-H? The cellulose backbone forms a tighter helical cavity than amylose (AD-H), providing superior discrimination for the phenyl-alkyl-phenyl structure.

  • Solvents: HPLC-grade n-Hexane and 2-Propanol (Isopropanol, IPA).

Chromatographic Conditions

This method is self-validating; the resolution (


) should typically exceed 2.0.
ParameterSettingRationale
Mobile Phase n-Hexane : IPA (90 : 10)High hexane content maximizes retention and interaction with the CSP.
Flow Rate 0.5 – 1.0 mL/minLower flow (0.5) improves resolution during initial screening.
Temperature 25°C (Ambient)Lower temperatures (e.g., 10°C) can enhance separation factors (

) if resolution is poor.
Detection UV 254 nmStrong absorption by the two phenyl rings.
Injection Vol. 5 - 10 µLConcentration ~1 mg/mL in mobile phase.
Method Development Workflow

Do not blindly follow the 90:10 ratio. Use this logic tree to optimize:

MethodDev Start Start: Screen Chiralcel OD-H Hexane:IPA (90:10) CheckRes Check Resolution (Rs) Start->CheckRes Good Rs > 2.0 Proceed to Validation CheckRes->Good Separation Achieved Poor Rs < 1.5 CheckRes->Poor Co-elution Opt1 Decrease Flow (0.5 mL/min) Lower Temp (15°C) Poor->Opt1 First Step Opt2 Change Modifier Hexane:Ethanol (95:5) Poor->Opt2 If Opt1 Fails Opt3 Switch Column Chiralpak AD-H (Amylose) Poor->Opt3 If Opt2 Fails Opt1->CheckRes Opt2->CheckRes Opt3->CheckRes

Figure 2: Logical workflow for optimizing the chiral separation.

Data Analysis & Validation

Typical Retention Data

Note: Retention times (


) are approximate and depend on column age and exact dead volume.
AnalyteColumnMobile Phase

(min)

(min)

(Selectivity)
1,3-Diphenyl-1-propanol Chiralcel OD-HHex:IPA (90:10)~14.5~17.21.19
1,3-Diphenyl-1-propanol Chiralpak AD-HHex:IPA (90:10)~12.0~13.51.12
1-Phenyl-2-propanol Chiralcel OD-HHex:IPA (95:5)~10.5~12.81.22
Determining Elution Order

To determine which peak corresponds to the (


) or (

) enantiomer:
  • Spiking: Inject a commercially available pure enantiomer (e.g., (

    
    )-(-)-1,3-diphenyl-1-propanol). The peak that increases in height is the (
    
    
    
    ) enantiomer.
  • UV-Vis Confirmation: Ensure both peaks share an identical UV spectrum. Impurities often have distinct absorption profiles.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Active silanol sites on silica support.Add 0.1% Diethylamine (DEA) to the mobile phase to mask silanols.
Broad Peaks Solubility issues or mass overload.Dissolve sample in the mobile phase. Reduce injection concentration to 0.5 mg/mL.
Loss of Resolution Column fouling or solvent contamination.Flush column with 100% Ethanol (if allowed by manufacturer) at 0.3 mL/min for 2 hours. Ensure solvents are water-free.
No Separation (Single Peak) Analyte is achiral (e.g., unsubstituted 2-ol).Verify structure. If analyzing 1,3-diphenylpropan-2-ol, confirm it is the substituted derivative or check if you meant the 1-ol isomer.

References

  • Chiral Technologies. Instruction Manual for CHIRALCEL® OD-H. Daicel Corporation. Link

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[1][2][3] Chemical Society Reviews, 37, 2593-2608. Link

  • Kaieda, T., et al. (2004). Enantioselective synthesis of 1,3-diphenyl-1-propanol via transfer hydrogenation. Tetrahedron Letters, 45(10).
  • Sigma-Aldrich. 1,3-Diphenyl-1-propanol Product Specification. Link

Sources

Application Note: Derivatization of 1,3-Diphenylpropan-2-ol for High-Fidelity GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-Diphenylpropan-2-ol is a secondary alcohol frequently encountered in organic synthesis and forensic impurity profiling (specifically related to P2P-based methamphetamine synthesis routes).[1][2][3] While the compound can theoretically be analyzed via direct injection, its hydroxyl group (-OH) creates significant analytical challenges:[1][2]

  • Active Site Adsorption: The hydroxyl proton interacts with silanol groups in the GC liner and column, leading to peak tailing and irreversible adsorption.

  • Thermal Instability: High inlet temperatures required for this high-boiling compound (BP ~327°C) can induce dehydration or degradation.[1][2][3]

This guide details a robust protocol for converting 1,3-diphenylpropan-2-ol into its Trimethylsilyl (TMS) ether derivative using BSTFA with 1% TMCS.[1][2][3] This derivatization replaces the active proton with a non-polar silyl group, improving volatility, thermal stability, and peak symmetry.[1][4]

Chemical Basis & Mechanism[1][2][3]

The Analyte
  • Compound: 1,3-Diphenylpropan-2-ol[1][2][3][5]

  • Molecular Weight: 212.29 g/mol [1][2][3]

  • Structure: A secondary alcohol flanked by two benzyl groups.[1][2][3] The steric hindrance around the C-2 hydroxyl group necessitates a catalyzed silylation reagent.[1][2][3]

The Reaction: Silylation

We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by Trimethylchlorosilane (TMCS) .[1][2][3][4][6]

  • Role of BSTFA: Acts as the silyl donor.[3][4][6]

  • Role of TMCS: Acts as a catalyst to increase the silyl donor power, essential for sterically hindered secondary alcohols.

  • Result: The polar -OH group is converted to a non-polar -O-Si(CH3)3 group.[1][2][3]

Reaction Equation:


[1][2][3]
Mechanism Visualization

SilylationMechanism Analyte 1,3-Diphenylpropan-2-ol (Polar -OH) Intermediate Transition State (Nucleophilic Attack) Analyte->Intermediate Mix & Heat Reagent BSTFA + TMCS (Silyl Donor) Reagent->Intermediate Product TMS-Ether Derivative (Non-Polar, Volatile) Intermediate->Product Silylation Byproduct Volatile Amides Intermediate->Byproduct Elimination

Figure 1: Mechanistic flow of the silylation reaction converting the polar alcohol to a volatile ether.[1][2][3][4]

Materials & Equipment

Reagents
ReagentSpecificationPurpose
BSTFA + 1% TMCS Silylation Grade (>99%)Derivatizing Agent & Catalyst
Ethyl Acetate HPLC/GC Grade, DriedSolvent (Aprotic is critical)
Pyridine (Optional)AnhydrousAcid scavenger/Solvent for difficult matrices
Reference Standard 1,3-Diphenylpropan-2-olCalibration & Identification
Equipment
  • GC-MS System: Split/Splitless inlet, Single Quadrupole MS.[1][2][3]

  • Vials: 2 mL amber autosampler vials with PTFE-lined caps.

  • Heating Block: Capable of maintaining 70°C ± 2°C.[1][2][3]

  • Gas Tight Syringes: 10 µL and 100 µL.

Experimental Protocol

This protocol is designed for a target concentration of approximately 100 µg/mL.[2][3]

Standard Preparation
  • Weigh 10 mg of 1,3-Diphenylpropan-2-ol reference standard into a 10 mL volumetric flask.

  • Dilute to volume with Ethyl Acetate . (Stock Solution: 1 mg/mL).[1][2][3]

  • Transfer 100 µL of Stock Solution to a GC vial.

  • Add 900 µL of Ethyl Acetate. (Working Solution: 100 µg/mL).[1][2][3]

Derivatization Workflow

Critical Note: Moisture is the enemy of silylation.[3] Ensure all glassware and solvents are dry.

  • Aliquot: Transfer 200 µL of the Working Solution (or liquid sample extract) into a dry 2 mL GC vial.

  • Dry Down (Optional but Recommended): If the solvent contains trace water, evaporate to dryness under a gentle stream of Nitrogen (N2).[1] Reconstitute in 200 µL anhydrous Ethyl Acetate.

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS.

  • Seal: Cap immediately with a crimp or screw cap (PTFE-lined).[1][2][3]

  • Reaction: Vortex for 10 seconds, then incubate at 70°C for 30 minutes .

    • Why Heat? Secondary alcohols are slower to react than primary ones.[1][2][3] Heat ensures quantitative conversion.[1][2][3]

  • Cool: Allow the vial to cool to room temperature.

  • Analysis: Inject directly into the GC-MS.

Workflow Diagram

DerivatizationWorkflow cluster_prep Sample Preparation cluster_rxn Reaction cluster_analysis Analysis Sample Sample Extract (in Ethyl Acetate) Dry Nitrogen Evaporation (Remove Moisture) Sample->Dry AddReagent Add 50 µL BSTFA + 1% TMCS Dry->AddReagent Reconstitute Incubate Incubate @ 70°C 30 Minutes AddReagent->Incubate Cool Cool to Room Temp Incubate->Cool Inject GC-MS Injection Cool->Inject

Figure 2: Step-by-step operational workflow for the derivatization process.[1][2][3]

Instrumental Parameters (GC-MS)[1][2][3][7][9][11][12]

ParameterSettingRationale
Column DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm)Standard non-polar phase ideal for aromatics.[1][2][3]
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard flow for optimal MS vacuum.[1][2][3]
Inlet Temp 260°CSufficient to volatilize the derivative (BP is lower than parent).[1][3]
Injection Mode Split (10:1) or Splitless (with purge @ 1 min)Split for high conc., Splitless for trace impurities.[1][3]
Oven Program 80°C (1 min) → 15°C/min → 300°C (5 min)Fast ramp prevents broadening; high final temp elutes heavy byproducts.[1][2][3]
Transfer Line 280°CPrevents condensation before MS source.[1][2][3]
Ion Source 230°C (EI Mode, 70eV)Standard ionization energy.[1][3]
Scan Range m/z 40 – 450Covers the molecular ion and fragments.[3]

Results & Interpretation

Chromatography[1][3][7][10]
  • Underivatized: Broad, tailing peak, variable retention time due to active site interaction.[1]

  • TMS Derivative: Sharp, symmetrical peak.[1][3] Retention time will shift (usually elutes slightly earlier or later depending on the specific column phase interaction, but shape is vastly improved).[1]

Mass Spectral Identification

The derivatization adds a Trimethylsilyl group [Si(CH3)3], adding 72 amu to the molecular weight.[1]

  • Parent MW: 212[1]

  • Derivative MW: 284[1]

Key Diagnostic Ions:

m/z Identity Origin
284 [M]+ Molecular Ion (often weak).[1][2][3]
269 [M - 15]+ Loss of methyl group from TMS (Characteristic of TMS).[1][2][3]
91 [C7H7]+ Tropylium ion (Benzyl fragment).[1][2][3] Dominant due to two phenyl rings.[2][3]
73 [Si(CH3)3]+ Trimethylsilyl cation (High abundance).[1][2][3]

| 193 | [M - 91]+ | Loss of benzyl group.[1][2][3] |

Troubleshooting & Quality Control

System Suitability Test (SST)

Always run a Reagent Blank (Ethyl Acetate + BSTFA) before samples.[1][2][3]

  • Pass: No peaks other than solvent and siloxane background.[1][2][3]

  • Fail: Presence of unknown peaks indicates contaminated reagents.[2][3]

Common Issues
  • Incomplete Reaction:

    • Symptom:[1][7][8][9][10][11] Presence of both underivatized (MW 212) and derivatized (MW 284) peaks.[1][3]

    • Fix: Increase reaction time to 60 mins or temperature to 80°C. Ensure reagents are fresh (BSTFA hydrolyzes over time).

  • Moisture Contamination:

    • Symptom:[1][7][8][9][10][11] Appearance of Hexamethyldisiloxane (HMDSO) peak (solvent peak) is huge, and derivative yield is low.[1]

    • Fix: Use anhydrous solvents.[1][2][3] Store BSTFA in a desiccator.

  • Injector Port Degradation:

    • Symptom:[1][7][8][9][10][11] Tailing of the derivative.[3]

    • Fix: Replace inlet liner and trim column.[1][2][3] Silylation reagents can eventually foul active sites in the liner (producing SiO2 dust).[1][3]

References

  • National Institute of Standards and Technology (NIST). (2023).[1][2][3] 1,3-Diphenylpropan-2-ol Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1][3] Retrieved October 26, 2023, from [Link][1]

  • Knapp, D. R. (1979).[1][3] Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[1][2][3] (Standard text for derivatization mechanisms).

Sources

Role of 1,3-Diphenylpropan-2-ol in the synthesis of labeled compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the strategic synthesis and validation of deuterium-labeled 1,3-diphenylpropan-2-ol (1,3-DPP-ol), a critical metabolite and internal standard for the quantification of industrial dielectric fluids (e.g., 1,3-diphenylpropane). We prioritize the Sodium Borodeuteride (NaBD₄) Reduction Protocol , which offers a cost-effective, high-yield route to generate 1,3-diphenylpropan-2-ol-2-d₁ . This mono-labeled isotopologue serves as a robust Internal Standard (IS) for LC-MS/MS applications, correcting for matrix effects during the analysis of biological and environmental samples.

Introduction & Scientific Rationale

1.1 The Analyte and Its Importance 1,3-Diphenylpropan-2-ol is the primary oxidative metabolite of 1,3-diphenylpropane , a chemical widely used in heat transfer fluids and high-voltage capacitors. In toxicological and environmental monitoring, quantifying the parent compound alone is insufficient due to rapid hepatic metabolism. The alcohol form (1,3-DPP-ol) represents the stable downstream biomarker.

1.2 The Role of Stable Isotope Labeling (SIL) In Liquid Chromatography-Mass Spectrometry (LC-MS), "ion suppression" from complex matrices (plasma, urine, soil extracts) compromises quantitative accuracy. A Stable Isotope Labeled (SIL) standard—chemically identical to the analyte but mass-shifted—is required to co-elute and normalize these variations.[1]

1.3 Synthetic Strategy Selection While ring-labeled precursors (e.g., d₅-benzyl chloride) can yield high-mass-shift analogs (d₁₀), they are prohibitively expensive for routine screening.[1] The Ketone Reduction Strategy using NaBD₄ is selected here for three reasons:

  • Atom Economy: Direct transfer of the deuterium label to the methine position (C2).[1]

  • Cost Efficiency: NaBD₄ is significantly cheaper than deuterated aromatics.[1]

  • Stereochemical Control: The reaction proceeds via a predictable nucleophilic addition, yielding a racemic mixture suitable for non-chiral LC-MS methods.[1]

Synthetic Protocol: Reductive Deuteration

Reaction Mechanism

The synthesis utilizes the nucleophilic attack of the deuteride ion (:D⁻) from borodeuteride onto the carbonyl carbon of 1,3-diphenyl-2-propanone (Dibenzyl Ketone).

Chemical Equation:


[1]
Materials & Reagents
ReagentPurityRoleNotes
1,3-Diphenyl-2-propanone >98%PrecursorRecrystallize if yellow (oxidation products).[1]
Sodium Borodeuteride (NaBD₄) >98% DDeuterium SourceHygroscopic; store in desiccator.[1]
Methanol (anhydrous) HPLC GradeSolventAnhydrous preferred to prevent H/D exchange.[1]
HCl (1M) ReagentQuenchFor neutralizing excess borodeuteride.[1]
Dichloromethane (DCM) ACSExtractionHigh solubility for the alcohol product.[1]
Step-by-Step Procedure

Step 1: Precursor Solubilization [1]

  • In a flame-dried 100 mL round-bottom flask (RBF), dissolve 1.0 g (4.76 mmol) of 1,3-diphenyl-2-propanone in 20 mL of anhydrous methanol .

  • Add a magnetic stir bar and cool the solution to 0°C using an ice bath. Rationale: Cooling mitigates the exothermic nature of borohydride addition and minimizes side reactions.

Step 2: Deuteride Addition

  • Slowly add 200 mg (4.78 mmol) of NaBD₄ in small portions over 10 minutes.

    • Note: Although stoichiometry requires only 0.25 eq (since one BH₄⁻ reduces 4 ketones), we use a 1:1 molar ratio (excess) to ensure rapid, complete conversion and account for solvent reactivity.[1]

  • Remove the ice bath and allow the reaction to stir at Room Temperature (25°C) for 45 minutes.

Step 3: Monitoring (IPC - In-Process Control)

  • Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (4:1).[1]

    • Target: Disappearance of the ketone spot (R_f ~0.6) and appearance of the alcohol spot (R_f ~0.3).[1]

    • Visualization: UV lamp (254 nm) or Iodine stain.[1]

Step 4: Quench and Workup

  • Cool the flask back to 0°C.

  • Dropwise add 5 mL of 1M HCl. Caution: Vigorous bubbling (D₂ gas evolution) will occur.

  • Rotary evaporate the methanol (bath temp < 40°C).

  • Resuspend the residue in 20 mL water and extract with DCM (3 x 15 mL) .

  • Wash combined organics with brine, dry over anhydrous Na₂SO₄, and filter.

Step 5: Purification

  • Concentrate the filtrate to yield a white solid.[1]

  • Recrystallization: Dissolve in minimum hot hexane (~50°C) and cool slowly to 4°C.

  • Yield Expectation: >90% (approx. 0.95 g).[1]

Validation & Quality Control

To certify the material as a Reference Standard, the following criteria must be met:

TestMethodAcceptance Criteria
Isotopic Enrichment HR-MS (ESI+)>98% d₁ abundance (M+Na peak at m/z 236.12).[1]
Chemical Purity HPLC-UV (254 nm)>98.5% area under curve.[1]
Identity (NMR) ¹H-NMR (CDCl₃)Absence of CH signal at 4.0-4.2 ppm (methine).[1]

NMR Interpretation (Key Differentiator):

  • Unlabeled Standard: Shows a quintet/multiplet at ~4.1 ppm corresponding to the methine proton (-CH -OH).[1]

  • Labeled Standard (d₁): This signal disappears completely.[1] The adjacent methylene protons (-CH ₂-) simplify from doublets-of-doublets to clean singlets (or AB quartets depending on resolution), confirming deuterium incorporation at C2.[1]

Visualized Workflows

Figure 1: Synthetic Pathway (Ketone Reduction)

This diagram illustrates the transformation logic and mass shift generation.[1]

SynthesisPath Precursor 1,3-Diphenyl-2-propanone (MW: 210.27) Intermediate Borate Complex Precursor->Intermediate Nucleophilic Attack (MeOH, 0°C) Reagent NaBD4 (Deuterium Source) Reagent->Intermediate Product 1,3-Diphenylpropan-2-ol-2-d1 (MW: 213.28) Intermediate->Product Acid Hydrolysis (HCl Quench)

Caption: Figure 1. Synthesis of d1-labeled internal standard via borodeuteride reduction.[1] The mass shift (+1 Da) occurs at the C2 position.

Figure 2: Metabolic Context & Application

Understanding where this molecule fits in the biological lifecycle of industrial fluids.

Metabolism Parent 1,3-Diphenylpropane (Industrial Fluid) Metabolite 1,3-Diphenylpropan-2-ol (Biomarker) Parent->Metabolite CYP450 Oxidation (Liver) Conjugate Glucuronide Conjugate (Excreted in Urine) Metabolite->Conjugate Phase II Metabolism Quantification LC-MS/MS Analysis Metabolite->Quantification Sample Prep IS d1-Labeled Standard (Added for Analysis) IS->Quantification Spike-in

Caption: Figure 2. Metabolic pathway of 1,3-diphenylpropane. The synthesized alcohol (blue) is the primary target for exposure monitoring.

Advanced Considerations: Isotopic Overlap

While the d₁-label is sufficient for chromatography where the retention time is identical, Mass Spectrometry requires careful "blank" subtraction.

  • The Problem: Natural Carbon-13 abundance (~1.1%) creates an M+1 peak in the unlabeled analyte that overlaps with the d₁ standard.

  • The Solution:

    • High Concentration: Spike the IS at 10x the expected analyte concentration to drown out the natural M+1 interference.[1]

    • Alternative Synthesis (Ring Labeling): If higher mass shift is required (e.g., d₁₀), replace the starting material with phenylacetaldehyde-d₅ or use Friedel-Crafts acylation with labeled benzene.[1] This is recommended only for ultra-trace analysis (<1 ng/mL).[1]

References

  • Rele, M., et al. (2002).[1][2] "Oxidation reactions of 1,3-diphenylpropane-1,3-dione." Proceedings of the Indian Academy of Sciences (Chemical Sciences), 114(6), 739–747.[2] Retrieved from [Link][2]

  • Master Organic Chemistry. (2011). "Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry." Retrieved from [Link]

  • PubChem. (2025).[1][3] "1,3-Diphenyl-2-propanol Compound Summary." National Library of Medicine.[1] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Diphenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Yield Synthesis & Troubleshooting Guide for 1,3-Diphenylpropan-2-ol CAS Registry Number: 5381-92-0 Target Audience: Medicinal Chemists, Process Development Scientists Document ID: TSC-SYN-103-DPP

Executive Summary & Strategy Selection

User Question: What is the most reliable route to synthesize 1,3-diphenylpropan-2-ol with >90% yield?

Senior Scientist Response: While multiple routes exist (Grignard addition to epoxides, aldol condensation), the Reduction of 1,3-Diphenyl-2-propanone (Dibenzyl Ketone) is the "Gold Standard" for yield and purity. It avoids the notorious homocoupling side-reactions associated with benzyl Grignard reagents.

However, if you must build the carbon skeleton from scratch, the Double Grignard Addition to Ethyl Formate is the superior C-C bond-forming route, provided specific solvent protocols are followed to suppress Wurtz coupling.

Method Comparison Table
FeatureMethod A: Ketone Reduction (Recommended)Method B: Grignard + Ethyl Formate Method C: Grignard + Phenylacetaldehyde
Primary Mechanism Hydride Addition (Nucleophilic)Double Nucleophilic AdditionSingle Nucleophilic Addition
Typical Yield 92 - 98% 60 - 75%< 50% (Unreliable)
Major Impurity Unreacted KetoneBibenzyl (Wurtz dimer)Enolization byproducts
Complexity LowHigh (Moisture sensitive)High
Key Reagent NaBH₄ / MeOHBenzylMgCl / Et₂OBenzylMgCl / THF

Module A: The "Gold Standard" Protocol (Ketone Reduction)

Theory: The reduction of 1,3-diphenyl-2-propanone using Sodium Borohydride (NaBH₄) is thermodynamically favorable and kinetically rapid. Unlike Lithium Aluminum Hydride (LiAlH₄), NaBH₄ is chemoselective and tolerates protic solvents like methanol, which actually catalyze the release of borohydride species.

Standard Operating Procedure (SOP)

Reagents:

  • 1,3-Diphenyl-2-propanone (1.0 equiv)

  • Sodium Borohydride (NaBH₄) (1.2 equiv)

  • Solvent: Methanol (HPLC Grade) or Ethanol

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of 1,3-diphenyl-2-propanone in 30 mL of Methanol in a round-bottom flask. Cool to 0°C using an ice bath.

  • Addition: Add NaBH₄ (12 mmol) portion-wise over 10 minutes. Do not dump all at once; hydrogen gas evolution will occur.[1]

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 45–60 minutes.

    • Checkpoint: Monitor via TLC (Solvent: 20% EtOAc/Hexane). The ketone spot (R_f ~0.6) should disappear; the alcohol spot (R_f ~0.3) will appear.[1][2][3][4]

  • Quench: Slowly add 10 mL of saturated NH₄Cl solution to quench excess hydride.

  • Workup: Evaporate bulk methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 x 20 mL).

  • Isolation: Dry combined organics over Na₂SO₄, filter, and concentrate.

Troubleshooting Guide (FAQ)

Q: My reaction stalled with 10% ketone remaining. Adding more NaBH₄ didn't help.

  • Diagnosis: Your solvent might be too "dry" or the borohydride is decomposed. NaBH₄ requires a protic solvent (MeOH) to activate. If you used THF, the reaction is sluggish.

  • Fix: Add a few drops of water or switch to Methanol. Ensure your NaBH₄ is not a hard, crusty solid (sign of moisture decomposition).

Q: I see a new spot on TLC that isn't the product or starting material.

  • Diagnosis: If you used acetone to clean glassware or as a co-solvent, NaBH₄ reduced the acetone to isopropanol (volatile) or reacted with aldol contaminants.

  • Prevention: Strictly use Methanol/Ethanol.

Module B: The C-C Bond Formation Route (Grignard)[4][5][6]

Theory: This route involves the reaction of 2 equivalents of Benzylmagnesium Chloride with 1 equivalent of Ethyl Formate . The first addition creates Phenylacetaldehyde (in situ), which is immediately attacked by the second equivalent of Grignard to form the secondary alcohol.

Critical Technical Insight (The "Wurtz" Trap): The preparation of Benzylmagnesium chloride is prone to Wurtz Coupling , where two benzyl radicals combine to form Bibenzyl (1,2-diphenylethane).

  • THF promotes Wurtz coupling (Yield of Grignard often <30%).

  • Diethyl Ether (Et₂O) suppresses coupling (Yield of Grignard >90%).

Workflow Diagram (DOT)

GrignardWorkflow Start Start: Benzyl Chloride + Mg SolventChoice Decision: Solvent Choice Start->SolventChoice PathTHF Route A: THF SolventChoice->PathTHF Avoid PathEther Route B: Diethyl Ether (Et2O) SolventChoice->PathEther Recommended Wurtz FAILURE: Wurtz Coupling (Bibenzyl Formation) PathTHF->Wurtz High Dimerization GrignardFormed Success: BenzylMgCl Formed PathEther->GrignardFormed High Yield AddFormate Add Ethyl Formate (0.5 equiv) GrignardFormed->AddFormate Intermediate Intermediate: Magnesium Alkoxide AddFormate->Intermediate Hydrolysis Acid Hydrolysis (H3O+) Intermediate->Hydrolysis Product Product: 1,3-Diphenylpropan-2-ol Hydrolysis->Product

Caption: Workflow logic for Grignard synthesis emphasizing the critical solvent selection to prevent side-reactions.

Standard Operating Procedure (SOP)

Reagents:

  • Benzyl Chloride (Freshly distilled)

  • Magnesium Turnings (1.1 equiv per benzyl chloride)

  • Ethyl Formate (0.45 equiv relative to Benzyl Chloride)

  • Solvent: Anhydrous Diethyl Ether (Critical)

Step-by-Step Workflow:

  • Activation: Flame-dry a 3-neck flask under Nitrogen. Add Mg turnings and a crystal of Iodine.

  • Initiation: Cover Mg with minimal Et₂O. Add 1 mL of Benzyl Chloride. Wait for turbidity (initiation).

    • Tip: If it doesn't start, sonicate or heat gently. Do NOT add more halide yet.

  • Grignard Formation: Dilute remaining Benzyl Chloride in Et₂O. Add dropwise to maintain a gentle reflux.

    • Control: Keep temperature low (0°C to 10°C) after addition to minimize Wurtz coupling.

  • Formate Addition: Cool the Grignard solution to 0°C. Add Ethyl Formate (diluted in Et₂O) dropwise.

    • Stoichiometry: You need a 2:1 ratio of Grignard to Formate. Use a slight excess of Grignard (2.2 : 1).

  • Hydrolysis: Pour reaction mixture into ice-cold 10% H₂SO₄ or Saturated NH₄Cl.

  • Purification: The crude will contain Bibenzyl. Recrystallization is required (see Section 4).[5]

Troubleshooting Guide (FAQ)

Q: My product is a solid, but it melts way too high (52°C vs expected 62°C) or is oily.

  • Diagnosis: This is likely contamination with Bibenzyl (mp 52°C).

  • Verification: Run NMR. Bibenzyl shows a singlet at ~2.9 ppm (4H). 1,3-diphenylpropan-2-ol shows a multiplet at ~3.9-4.0 ppm (1H) for the CH-OH.

  • Fix: You cannot distill this separation easily. You must recrystallize (see below).[5][6][7]

Q: Why not react Benzyl Grignard with Phenylacetaldehyde?

  • Reason: Phenylacetaldehyde has acidic alpha-protons. The basic Grignard reagent will deprotonate the aldehyde (acting as a base) rather than attacking the carbonyl (acting as a nucleophile). This leads to enolates and low yields. The Ethyl Formate route avoids this acidity issue until the very end.

Module C: Purification & Isolation[8]

Physical Properties:

  • State: White crystalline solid.

  • Melting Point: 61°C – 63°C.

  • Solubility: Soluble in Ethanol, Ether, DCM. Insoluble in water. Sparingly soluble in cold Hexanes.

Recrystallization Protocol (Removal of Bibenzyl): If synthesized via Method B, removing the bibenzyl byproduct is the hardest step.

  • Solvent System: Hexanes (or Petroleum Ether) with a small amount of Ethyl Acetate (95:5 mix).

  • Procedure:

    • Dissolve crude solid in minimal hot Hexanes (~50°C).

    • If oiling out occurs, add drops of Ethyl Acetate until clear.

    • Cool slowly to Room Temperature, then to 4°C (Fridge).

    • Bibenzyl is very soluble in Hexanes; the target alcohol is less soluble and should crystallize out first.

  • Wash: Filter crystals and wash with ice-cold Pentane.

References

  • Synthesis of 1,3-Diphenylpropan-2-ol via Ketone Reduction

    • Source: "Reduction of Carbonyl Compounds with NaBH4." Journal of the Brazilian Chemical Society. (Discusses chemoselective reductions).
    • [1][2][3][8][9]

  • Grignard Side Reactions (Wurtz Coupling)

    • Source: "Solvent screening of benzyl chloride Grignard reaction." ResearchGate.
  • Grignard Addition to Esters (Mechanism)

    • Source: "Reactions of Grignard Reagents with Esters."[4][8][10] Master Organic Chemistry. (Explains the double addition mechanism).

  • Purification & Recrystallization

    • Source: "Purification of Organic Compounds Recrystallization." Miami University. (General protocols for solvent selection).

Sources

Technical Support Center: Purification of Crude 1,3-Diphenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-5381-DPP Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Introduction: The Purity Paradox

Welcome to the technical support hub for 1,3-Diphenylpropan-2-ol (CAS: 5381-92-0).[1]

If you are accessing this guide, you are likely facing a specific problem: your product is an oil when it should be a solid (MP: ~63°C), or it retains a persistent yellow hue .

This compound is structurally deceptive.[1] While it appears simple—a secondary alcohol bridge between two phenyl rings—its synthesis (often via Grignard addition to phenylacetaldehyde or hydrogenation of dibenzalacetone) creates a "perfect storm" of impurities with similar polarities but drastically different melting points.

This guide moves beyond generic advice. We treat your purification as a thermodynamic challenge , focusing on the separation of the target alcohol from its troublesome ketone analog (1,3-diphenylpropan-2-one) and conjugated precursors.

Module 1: Diagnostic Triage

Identify your impurity profile before selecting a protocol.[2]

Observation Likely Culprit The Science (Root Cause) Recommended Action
Product is a viscous oil 1,3-Diphenylpropan-2-one (Ketone Impurity)The ketone analog melts at ~35°C. Even small amounts create a eutectic mixture that depresses the melting point of your alcohol below room temperature.[1][2]Protocol A (Chromatography) or Protocol B (Seeded Recrystallization).[1][2]
Persistent Yellow Color Dibenzalacetone (or Enone intermediates)The target alcohol is colorless. Yellow indicates extended

-conjugation found in unreduced starting material or partially reduced enones.[1]
Protocol C (Activated Carbon) + Protocol B .[1]
Cloudy/Milky Oil Magnesium Salts / Water Incomplete quenching of Grignard reagents or poor phase separation.Re-dissolve in Et₂O, wash with Brine, dry over MgSO₄, then proceed to Protocol B .

Module 2: Purification Protocols

Decision Logic: The Purification Flowchart

Before proceeding, visualize your path to purity.

PurificationLogic Start Crude 1,3-Diphenylpropan-2-ol StateCheck Physical State at 25°C? Start->StateCheck Solid Solid / Sticky Solid StateCheck->Solid Liquid Viscous Oil StateCheck->Liquid ColorCheck Is it Yellow? Solid->ColorCheck Column Protocol A: Flash Chromatography Liquid->Column High Impurity Load Recryst Protocol B: Recrystallization (Hexane/EtOAc) ColorCheck->Recryst No (White/Off-white) Carbon Protocol C: Activated Carbon Treatment ColorCheck->Carbon Yes (Conjugated Impurities) Column->Recryst Final Polish Carbon->Recryst

Figure 1: Decision matrix for selecting the appropriate purification method based on physical state and color.[1][2]

Protocol A: Flash Column Chromatography (For Oily Crudes)

Use this when the product refuses to solidify, indicating >10% ketone impurity.[2]

The Mechanism: The secondary hydroxyl group of the target alcohol interacts more strongly with the acidic silanols of the silica gel than the carbonyl of the ketone impurity. This retardation factor (


) difference is your separation lever.[1]
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Mobile Phase Optimization:

    • Start with Hexane:Ethyl Acetate (9:1) .[1]

    • The ketone (less polar) will elute first.

    • The alcohol (target) will elute second.

  • Procedure:

    • Load the crude oil (diluted in minimum CH₂Cl₂) onto the column.

    • Run isocratic 9:1 Hexane:EtOAc until the first UV-active fraction (Ketone) clears.[1]

    • Increase polarity to 8:2 or 7:3 to elute the 1,3-diphenylpropan-2-ol.[1]

  • Validation: Check fractions via TLC. The alcohol will stain strongly with PMA (Phosphomolybdic Acid) stain upon heating (blue spot).

Protocol B: Two-Solvent Recrystallization (For Solids)

Use this for solids or sticky solids with >85% purity.[1][2]

The Mechanism: You need a solvent system where the impurity (Ketone, MP ~35°C) remains soluble at 0°C, but the target (Alcohol, MP ~63°C) precipitates.[2] A Hexane/Ethyl Acetate system is superior to Ethanol/Water here because the ketone is highly soluble in cold Hexane.

  • Solvent System: Hexanes (Anti-solvent) / Ethyl Acetate (Solvent).[1]

  • Step-by-Step:

    • Dissolution: Place crude solid in an Erlenmeyer flask. Add minimum boiling Ethyl Acetate until dissolved.

    • Precipitation: Remove from heat.[1][3] Slowly add hot Hexanes dropwise until a faint, persistent cloudiness appears.

    • Clearing: Add one drop of hot Ethyl Acetate to clear the solution.

    • Nucleation: Allow to cool to room temperature undisturbed.

    • Crystallization: Move to an ice bath (0-4°C) for 1 hour.

    • Filtration: Vacuum filter the white needles. Wash with cold Hexanes.[1]

Critical Note: If the solution "oils out" (forms droplets instead of crystals) during cooling, your concentration is too high, or the temperature dropped too fast. Re-heat and add slightly more Ethyl Acetate.

Protocol C: Activated Carbon Treatment (De-colorization)

Use this if the product is structurally pure (by NMR) but yellow.[2]

  • Dissolve the solid in hot Ethanol.

  • Add Activated Carbon (approx. 5% by weight of crude).[1]

  • Boil gently for 5–10 minutes.

  • Hot Filtration: Filter through a Celite pad while still near boiling to remove the carbon.

  • Concentrate the filtrate and proceed to Protocol B .

Module 3: Troubleshooting FAQ

Q: Why does my NMR show a "ghost" doublet around 2.7 ppm? A: This is likely the methylene protons of the ketone impurity (1,3-diphenylpropan-2-one).[1]

  • Target (Alcohol): The CH₂ protons are diastereotopic (if chiral) or chemically equivalent but split by the CH-OH.

  • Impurity (Ketone): The CH₂ protons are adjacent to a carbonyl, shifting them downfield and simplifying the splitting pattern. This confirms you need to run Protocol A (Chromatography) or wash your crystals more aggressively with cold Hexanes.

Q: I used Ethanol/Water for recrystallization, but it turned into an oil. A: Ethanol/Water is risky for this compound because the melting point (63°C) is lower than the boiling point of the solvent mixture. If the mixture separates (oils out) above 63°C, you get a liquid-liquid extraction, not a crystallization.

  • Fix: Switch to Hexane/Ethyl Acetate (Protocol B). The lower boiling point of these solvents allows for safer handling, and the non-polar nature of Hexane keeps the oily ketone in solution better than water would.

Q: Can I distill this compound? A: It is possible but risky. 1,3-Diphenylpropan-2-ol has a high boiling point (>300°C at atm).[1] Distillation requires high vacuum (<1 mmHg).[1] Prolonged heating can cause dehydration to 1,3-diphenylpropene (elimination of water), ruining your yield.[1][2] Crystallization is preferred.[1]

References

  • PubChem. (n.d.).[1] 1,3-Diphenylpropan-2-ol (Compound Summary). National Library of Medicine. Retrieved January 28, 2026, from [Link][2]

  • Stenutz, R. (n.d.).[1] 1,3-Diphenylpropan-2-one (Physical Properties). Stenutz.eu.[1] Retrieved January 28, 2026, from [Link][2]

  • Organic Syntheses. (1990).[1] Enantioselective Addition of Dialkylzincs to Aldehydes. (Discusses similar purification logic for phenyl-propanol derivatives). Org.[1][4] Synth. 67,[2] 13. Retrieved January 28, 2026, from [Link][2]

  • University of Colorado Boulder. (n.d.).[1] Recrystallization of Solids.[3][5][6][7] Organic Chemistry Laboratory Manual.[1] (General grounding for the solvent selection logic). Retrieved January 28, 2026, from [Link][2]

Sources

Optimizing reaction conditions for the oxidation of 1,3-Diphenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Oxidation of 1,3-Diphenylpropan-2-ol

Current Status: ONLINE Ticket ID: #OX-13-DPP-2024 Subject: Optimization of Reaction Conditions for Secondary Alcohol Oxidation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Welcome to the Technical Support Center

You are attempting to oxidize 1,3-Diphenylpropan-2-ol (a lipophilic, secondary homobenzylic alcohol) to 1,3-Diphenylpropan-2-one (Dibenzyl ketone).

This transformation is deceptively simple. While generic textbook methods (like Jones Oxidation) work, they fail in modern drug development due to Cr(VI) toxicity , poor atom economy , and difficult workups associated with the lipophilic nature of your substrate.

This guide prioritizes the Anelli Protocol (TEMPO/NaOCl) as the industry standard for this specific transformation due to its scalability and selectivity, while offering the Stahl Aerobic Oxidation as a green alternative.

Part 1: Method Selection (Triage)

User Question: There are dozens of oxidation methods. Which one fits my constraints for this specific substrate?

Specialist Response: For 1,3-Diphenylpropan-2-ol, solubility is your primary constraint. The molecule is highly lipophilic (LogP ~3.5). Aqueous oxidants will fail without a biphasic system or Phase Transfer Catalyst (PTC).

Comparative Analysis of Oxidation Methods

ParameterAnelli (TEMPO/NaOCl) Stahl (TEMPO/Cu/Air) Dess-Martin (DMP) Jones (CrO₃/H₂SO₄)
Suitability High (Recommended) High (Green Option)MediumLow (Avoid)
Scale Multi-kg scalable<100g (O₂ mass transfer limits)<10g (Cost/Safety)Lab scale only
Reaction Time < 1 hour12–24 hours1–2 hours< 30 mins
Safety Risk Exotherm (manageable)Flammability (solvent + O₂)Shock sensitive (IBX precursor)Carcinogenic Cr(VI)
Cost Low (Bleach is cheap)MediumVery HighLow
Key Issue pH control is criticalSlow kineticsByproduct removalToxic waste

Decision Matrix

OxidationSelection Start Start: Select Method Scale Is Scale > 100g? Start->Scale Green Is Green Chem (No Halogens) Critical? Scale->Green No Anelli RECOMMENDED: Anelli Oxidation (TEMPO/NaOCl) Scale->Anelli Yes Stahl ALTERNATIVE: Stahl Aerobic (TEMPO/Cu/Air) Green->Stahl Yes DMP Legacy/Small Scale: Dess-Martin Periodinane Green->DMP No (Rapid screening)

Figure 1: Decision matrix for selecting the optimal oxidation protocol based on scale and environmental constraints.

Part 2: The Optimized Protocol (Anelli Oxidation)

User Question: I tried a standard TEMPO protocol, but conversion stalled at 60%. What is the robust procedure for this specific lipophilic substrate?

Specialist Response: The stalling is likely due to pH drift . As the reaction proceeds, HCl is generated, dropping the pH below 8.0. At acidic pH, the active oxidant (oxoammonium salt) reacts with the reduced TEMPO (hydroxylamine) in a comproportionation reaction, killing the catalytic cycle [1].

Optimized Protocol for 1,3-Diphenylpropan-2-ol

Reagents:

  • Substrate: 1,3-Diphenylpropan-2-ol (1.0 equiv)

  • Catalyst: TEMPO (0.01 equiv / 1 mol%)

  • Co-Catalyst: KBr (0.1 equiv / 10 mol%)

  • Oxidant: NaOCl (Bleach, 10-13% w/v) (1.1 - 1.2 equiv)

  • Buffer: Sat. NaHCO₃ (aqueous)

  • Solvent: Dichloromethane (DCM) / Water (1:1 ratio)

Step-by-Step Workflow:

  • Dissolution (Critical for Lipophilicity): Dissolve 1,3-Diphenylpropan-2-ol and TEMPO in DCM (3-4 mL per mmol substrate). Ensure the solution is homogeneous.

    • Why? Your substrate is not water-soluble. The reaction happens at the DCM-water interface.[1]

  • Aqueous Phase Prep: In a separate beaker, dissolve KBr in saturated aqueous NaHCO₃.

    • Why? KBr generates HOBr in situ, which is the actual oxidant that converts TEMPO to the oxoammonium species. NaHCO₃ buffers the HCl byproduct.

  • Mixing & Cooling: Combine the two phases. Cool the biphasic mixture to 0–5 °C using an ice bath. Vigorous stirring (>800 RPM) is mandatory.

    • Why? High stir rates maximize interfacial surface area. Cooling suppresses over-oxidation and the decomposition of the unstable oxoammonium salt.

  • Controlled Addition: Add the NaOCl solution dropwise over 15–20 minutes. Maintain internal temperature <10 °C.

    • Visual Cue: The organic layer should turn orange/red (active oxidant). If it turns pale yellow/green, you are under-oxidizing or the catalyst has died.

  • Quench: Once TLC/HPLC confirms consumption of starting material (usually <45 mins), add aqueous Sodium Thiosulfate (Na₂S₂O₃).

    • Why? This immediately reduces excess bleach and the active TEMPO species, stopping side reactions.

Part 3: Troubleshooting Guide (FAQs)

Q1: My reaction turns dark brown/black and yield is low. Why? Diagnosis: Catalyst Decomposition. Explanation: If the temperature spikes >20°C during bleach addition, the TEMPO oxoammonium salt decomposes. Fix: Strictly control addition rate. Use an internal thermometer. Ensure cooling bath is adequate.

Q2: I see a chlorinated byproduct (M+34 peak in MS). Diagnosis: Over-oxidation / Chlorination of the benzylic position. Explanation: 1,3-diphenylpropan-2-one has "homobenzylic" protons. While less acidic than benzylic protons, they can be chlorinated by excess HOCl if the pH drops below 8.5. Fix:

  • Increase the amount of NaHCO₃ buffer.

  • Use the Zhao Modification : Use catalytic NaOCl (4 mol%) and stoichiometric Sodium Chlorite (NaClO₂) as the terminal oxidant. This avoids a high concentration of aggressive HOCl [2].

Q3: The reaction stalls despite adding excess bleach. Diagnosis: "Phase Transfer Lag." Explanation: Your substrate is very greasy (two phenyl rings). The oxidant is in the water; the substrate is in the DCM. Fix: Add a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) at 1-2 mol%. This helps shuttle the oxidant across the interface.

Troubleshooting Logic Flow

Troubleshooting Problem Problem: Low Yield / Impurities CheckConv Is Conversion Complete? Problem->CheckConv CheckPH Check pH of Aqueous Layer CheckConv->CheckPH No (Stalled) CheckTemp Was Temp > 10°C? CheckConv->CheckTemp Yes (But Low Yield/Dirty) AddBuffer Fix: Add NaHCO3 (Maintain pH 8.6-9.5) CheckPH->AddBuffer pH < 8 AddPTC Fix: Add TBAB (PTC) & Increase Stir Rate CheckPH->AddPTC pH OK (8.5-9.5) SlowAdd Fix: Slower Addition & Better Cooling CheckTemp->SlowAdd Yes QuenchFast Fix: Quench immediately upon completion CheckTemp->QuenchFast No (Over-reaction)

Figure 2: Step-by-step troubleshooting workflow for the oxidation of lipophilic secondary alcohols.

Part 4: Mechanistic Insight

Understanding the mechanism empowers you to modify the reaction intelligently.

The Anelli oxidation relies on a catalytic cycle where TEMPO is oxidized to the Oxoammonium ion (the actual oxidant). This ion oxidizes the alcohol to the ketone and is reduced to a hydroxylamine. NaOCl (via HOBr) regenerates the oxoammonium.

Critical Insight for 1,3-Diphenylpropan-2-ol: Because your substrate is secondary, steric hindrance is less of an issue than with bulky primary alcohols, but the homobenzylic protons are susceptible to radical abstraction if the "free radical" form of TEMPO accumulates. You must keep the cycle moving toward the ionic species (Oxoammonium) by ensuring sufficient NaOCl/KBr is present.

CatalyticCycle TEMPO TEMPO (Radical) Oxoammonium Oxoammonium (Active Oxidant) TEMPO->Oxoammonium NaOCl / KBr Hydroxylamine Hydroxylamine (Reduced) Oxoammonium->Hydroxylamine Oxidizes Substrate Hydroxylamine->Oxoammonium NaOCl (Regeneration) Substrate 1,3-Diphenylpropan-2-ol Product 1,3-Diphenylpropan-2-one Substrate->Product Net Transformation

Figure 3: The catalytic cycle of TEMPO.[2] Note that NaOCl is required to regenerate the active species from both the radical and reduced states.

References

  • Anelli, P. L. , Biffi, C., Montanari, F., & Quici, S. (1987). Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions.[2] The Journal of Organic Chemistry, 52(12), 2559–2562. Link

  • Zhao, M. , Li, J., Mano, E., Song, Z., Tschaen, D. M., Grabowski, E. J., ... & Reider, P. J. (1999). Oxidation of primary alcohols to carboxylic acids with sodium chlorite catalyzed by TEMPO and bleach.[2] The Journal of Organic Chemistry, 64(7), 2564–2566. Link

  • Hoover, J. M. , & Stahl, S. S. (2011). Highly selective copper/TEMPO-catalyzed aerobic oxidation of primary alcohols to aldehydes.[3] Journal of the American Chemical Society, 133(42), 16901–16910. Link

  • Tojo, G. , & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media. Link

Sources

Preventing racemization during the synthesis of chiral 1,3-Diphenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DBC-CHIRAL-001 Status: Open Subject: Preventing Racemization & Loss of Enantiomeric Excess (ee)[1]

Executive Summary: The "Phantom" Racemization

User Issue: "I synthesized (S)-1,3-Diphenylpropan-2-ol with >95% ee, but after workup or prolonged reaction times, the optical purity dropped significantly."

Root Cause Analysis: Unlike benzylic alcohols (e.g., 1-phenylethanol), 1,3-diphenylpropan-2-ol is a homobenzylic secondary alcohol.[1] The proton at the C2 position is not sufficiently acidic (pKa ~19-20) to undergo rapid racemization via simple deprotonation/reprotonation under mild basic conditions.

Therefore, if you are observing a loss of enantiomeric excess (ee), it is likely due to one of three specific failure modes:

  • Thermodynamic Equilibration (The "Noyori Trap"): In Transfer Hydrogenation, the reaction is reversible. Leaving the reaction too long allows the catalyst to oxidize the product back to the ketone, destroying chirality.

  • Acid-Catalyzed Dehydration: Strong acids during workup cause elimination to 1,3-diphenylpropene.[1] Subsequent non-selective re-hydration yields racemic product.[1]

  • Enzyme/Cofactor Instability: In biocatalysis, cofactor recycling failure leads to stalled reactions where background chemical reduction (racemic) competes.

Diagnostic Workflow (Troubleshooting Tree)

Use this decision tree to identify where your process is failing.

Troubleshooting Start Start: Observed Low ee Method Which Synthesis Method? Start->Method Noyori Ru-Catalyzed Transfer Hydrogenation Method->Noyori Biocat Biocatalysis (KRED/ADH) Method->Biocat CheckTime Reaction Time > 12h? Noyori->CheckTime ConvCheck Is Conversion < 50%? Biocat->ConvCheck RevIssue ISSUE: Thermodynamic Equilibration (Product oxidizes back to ketone) CheckTime->RevIssue Yes CheckHSource Hydrogen Source? CheckTime->CheckHSource No IPA Isopropanol (IPA) CheckHSource->IPA FA Formic Acid/TEA CheckHSource->FA IPA->RevIssue High Risk Workup Did ee drop AFTER isolation? FA->Workup Low Risk Cofactor ISSUE: Cofactor Exhaustion (Background chemical reduction) ConvCheck->Cofactor Yes ConvCheck->Workup No AcidCheck Was Acid used in Workup? Workup->AcidCheck Yes Elimination ISSUE: Acid-Catalyzed Dehydration (Elimination to Alkene) AcidCheck->Elimination Yes

Caption: Diagnostic logic to isolate the source of chiral degradation based on reaction parameters.

Protocol Module A: The Reversibility Trap (Transfer Hydrogenation)

The Science: Ruthenium-catalyzed transfer hydrogenation (e.g., using Noyori-Ikariya catalysts) often uses Isopropanol (IPA) as the hydrogen donor. This reaction is reversible .



The Failure Mode: As the concentration of Acetone builds up, the equilibrium shifts left. The catalyst can oxidize your chiral alcohol back to the achiral ketone. When it reduces the ketone again, it may do so with lower selectivity due to catalyst degradation or changes in the solution matrix, effectively "eroding" your ee over time [1].

Corrective Protocol:

ParameterRecommendationRationale
H-Donor Switch to Formic Acid / Triethylamine (5:2) This reaction releases CO2 gas, making it irreversible .[1] Once reduced, the alcohol cannot oxidize back to the ketone [2].
If using IPA Active Acetone Removal If you must use IPA, apply a gentle nitrogen sweep or mild vacuum to strip acetone continuously.
Quench Stop at <95% Conversion Do not "cook" the reaction to chase the last 5%. The longer the product sits with the catalyst, the higher the risk of equilibration.

Protocol Module B: Biocatalytic Stability (KREDs)

The Science: Ketoreductases (KREDs) offer the highest theoretical ee (>99%). However, 1,3-diphenyl-2-propanone is hydrophobic.[1] The use of co-solvents (DMSO/IPA) can denature the enzyme, leading to "leaching" of metal ions or background reduction if crude cell lysates are used [3].

The Failure Mode: If the enzyme deactivates but the cofactor recycling system (e.g., Glucose/GDH) is still active, or if trace metals are present, non-enzymatic (racemic) reduction can occur, contaminating the product.

Corrective Protocol (Self-Validating):

  • Screening: Use commercially available KRED panels (e.g., Codexis, Johnson Matthey) specifically targeting bulky-bulky ketones.[1]

  • Solvent System: Use a biphasic system (Buffer + MTBE or Toluene).[1] The product partitions into the organic phase, protecting it from potential equilibration in the aqueous phase.

  • pH Control: Maintain pH 7.0–7.5. KREDs for this substrate are often unstable at pH < 6.0.[1]

Protocol Module C: Workup & Isolation (The "Hidden" Racemization)

The Science: While the C2 proton is not acidic, the C1/C3 protons are benzylic. Under acidic conditions (e.g., HCl wash to remove amines), the hydroxyl group can be protonated and eliminated to form 1,3-diphenylpropene .

  • Risk:[2] If this alkene re-hydrates during workup, it forms racemic alcohol.[1]

Workup Guidelines:

  • NEVER use strong mineral acids (HCl, H2SO4) to quench or wash the organic layer.

  • Quench: Use saturated Ammonium Chloride (NH4Cl) or Phosphate Buffer (pH 7).

  • Drying: Use Sodium Sulfate (Na2SO4).[3] Avoid Magnesium Sulfate (MgSO4) if the product is sensitive, as MgSO4 is slightly Lewis acidic.

  • Distillation: If distilling, ensure the pot residue is neutral. Trace acids at high heat (>150°C) will cause rapid elimination/racemization.

Analytical Validation (Prove It)

You cannot rely on optical rotation ([


]D) alone, as impurities (like the ketone precursor) can skew the value.

Recommended Chiral HPLC Method:

  • Column: Daicel Chiralcel OD-H or AD-H (The "Gold Standard" for aromatic alcohols).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 254 nm (Strong absorption from phenyl rings).

  • Expected Separation: The enantiomers should resolve with a resolution factor (

    
    ) > 1.5.
    

Frequently Asked Questions (FAQ)

Q: Can I use NaBH4 with a chiral ligand? A: Generally, no. Borohydride reductions of this specific "bulky-bulky" ketone (flanked by two benzyl groups) suffer from poor enantioselectivity because the steric difference between the two sides (benzyl vs. benzyl) is zero. You rely entirely on the catalyst's pocket to distinguish faces. KREDs or Ru-TsDPEN (Noyori) are far superior.[1]

Q: My ee dropped from 98% to 90% after rotary evaporation. Why? A: Check your water bath temperature and the acidity of your crude mixture. If you used a silica plug to filter the catalyst, silica is slightly acidic. If you heated the silica-product mixture, you likely induced partial elimination/racemization.[1] Tip: Wash the silica with 1% Triethylamine in eluent to neutralize it.

Q: Why is the reaction stalling at 80% conversion? A: In Transfer Hydrogenation, this is the equilibrium point. You must remove acetone to drive it further.[1] In Biocatalysis, it indicates product inhibition or cofactor exhaustion.[1] Add more NADP+/GDH rather than more enzyme.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][4][5] Accounts of Chemical Research, 30(2), 97–102. Link

  • Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture.[1][4] Journal of the American Chemical Society, 118(10), 2521–2522. Link

  • Hollmann, F., & Arends, I. W. C. E. (2012). Biocatalytic reductions of ketones. Green Chemistry, 14, 2326-2342.[1] (See section on cofactor recycling stability). Link

Sources

Troubleshooting peak tailing in HPLC analysis of 1,3-Diphenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Peak Tailing Analysis for 1,3-Diphenylpropan-2-ol

Executive Summary

1,3-Diphenylpropan-2-ol is a secondary alcohol with significant hydrophobic character due to its two phenyl rings.[1][2] While it lacks the basic nitrogen found in related compounds (like methamphetamine), it is susceptible to specific peak tailing mechanisms. This guide addresses the unique interaction between the secondary hydroxyl group and stationary phase silanols, as well as common hydrodynamic issues.

Part 1: The Chemistry of the Problem

Q: Why does a neutral alcohol like 1,3-Diphenylpropan-2-ol tail? I thought only bases tailed.

A: While basic amines cause the most severe tailing via ion-exchange mechanisms, secondary alcohols can tail due to Hydrogen Bonding .[1]

  • The Mechanism: The hydroxyl group (-OH) on the 2-position of the propane chain acts as a hydrogen bond donor.[1]

  • The Culprit: Residual silanol groups (Si-OH) on the silica surface of C18 columns are acidic.[1] Even on "bonded" phases, up to 50% of silanols may remain unreacted if not properly end-capped.

  • The Interaction: The analyte adsorbs reversibly to these high-energy sites rather than partitioning smoothly into the C18 layer.[1] This results in a kinetic lag for a portion of the analyte population, manifesting as a "tail."[3]

Visualizing the Interaction

SilanolInteraction Analyte 1,3-Diphenylpropan-2-ol (Secondary -OH Group) C18 C18 Ligand (Hydrophobic Retention) Analyte->C18 Primary Partitioning (Gaussian Peak) Silanol Residual Silanol (Si-OH) (Active Site) Analyte->Silanol Secondary H-Bonding (Kinetic Lag) Peak Resulting Peak Shape C18->Peak Main Body Silanol->Peak Tailing Edge

Figure 1: Dual retention mechanism showing how secondary H-bonding distorts the Gaussian peak shape.

Part 2: Troubleshooting Matrix

Use this data table to isolate the variable causing your tailing.[1]

SymptomProbable CauseVerification TestCorrective Action
Tailing (As > 1.5) Secondary Silanol Interactions Run the separation on a highly end-capped column (e.g., "Hybrid" or "Polar Embedded").[1]Switch to a high-purity Type-B silica column with exhaustive end-capping.
Broad & Tailing Strong Solvent Effect Inject the sample dissolved in 100% Mobile Phase A (Water).Match sample diluent to the initial mobile phase composition.[1][4]
Fronting + Tailing Column Overload Dilute sample 10x and re-inject.Reduce injection volume or sample concentration.
Split Peak / Tailing Inlet Void / Frit Clog Reverse column (if permitted) or swap with a new column.Replace the column; ensure sample is filtered (0.2 µm).[1]
Tailing (All Peaks) Extra-Column Volume Replace column with a zero-dead-volume union. Measure peak width.[5][6]Shorten tubing between column and detector; use 0.005" ID PEEK tubing.[1][5]
Part 3: Detailed Protocols & Solutions
Protocol A: The "Strong Solvent" Fix

Issue: 1,3-Diphenylpropan-2-ol is hydrophobic.[2][6] Researchers often dissolve it in 100% Acetonitrile (ACN) or Methanol to ensure solubility. When injected into a mobile phase of 50:50 Water:ACN, the plug of strong solvent travels down the column, carrying the analyte faster than the mobile phase allows, causing band broadening and tailing.

Step-by-Step:

  • Calculate Solubility: Determine the minimum organic % required to keep the analyte in solution.[1]

  • Diluent Adjustment:

    • Current: 100% ACN.

    • Target: 50% ACN / 50% Water (or whatever your initial gradient conditions are).

  • The "Sandwich" Injection (If solubility is low):

    • If the analyte precipitates in 50% water, reduce injection volume to < 5 µL.

    • This allows the mobile phase to rapidly dilute the solvent plug before the analyte reaches the packed bed.

Protocol B: Column Selection Strategy

Issue: Using an older "Type A" silica column or a non-end-capped C18.

Selection Criteria for 1,3-Diphenylpropan-2-ol:

  • Base Silica: Must be High Purity (Type B) to minimize metal contaminants that increase silanol acidity.[1]

  • Bonding: Look for "End-capped" (e.g., trimethylsilane capping) or "Polar Embedded" groups.[1]

    • Why? Polar embedded groups shield the silanols from the analyte's hydroxyl group.

  • Carbon Load: High carbon load (>15%) generally improves peak shape for hydrophobic neutrals by masking the silica surface.[1]

Part 4: Systematic Troubleshooting Workflow

Follow this decision tree to diagnose the issue without wasting solvents or column lifetime.

TroubleshootingFlow Start Start: Peak Tailing Detected (Asymmetry > 1.2) CheckSolvent Check Sample Diluent Is it stronger than Mobile Phase? Start->CheckSolvent FixSolvent Match Diluent to MP reduce injection vol CheckSolvent->FixSolvent Yes CheckColumn Check Column Type Is it End-Capped / Type B? CheckSolvent->CheckColumn No FixSolvent->Start Re-test ReplaceColumn Switch to High-Purity End-Capped C18 CheckColumn->ReplaceColumn No CheckSystem Check Hardware Tubing/Detector Cell CheckColumn->CheckSystem Yes ReplaceColumn->Start Re-test FixSystem Reduce Tubing Length/ID Check Connections CheckSystem->FixSystem High Dead Vol

Figure 2: Logical decision tree for isolating the root cause of peak tailing.

Part 5: Frequently Asked Questions (FAQ)

Q: Should I add Triethylamine (TEA) to the mobile phase? A: Generally, no . TEA is a silanol blocker used primarily for basic analytes (amines).[1] For a neutral alcohol like 1,3-Diphenylpropan-2-ol, TEA is overkill and can contaminate your system.[1] A better approach is to simply use a high-quality column. If you must use an additive, a simple phosphate buffer (20 mM, pH 3.0) can suppress silanol ionization, reducing their H-bonding potential [1].[1][7]

Q: My peak tails, but only at low concentrations. At high concentrations, it looks better. Why? A: This is a classic sign of Active Site Adsorption .[1] At low concentrations, a significant percentage of your analyte molecules are getting "stuck" on the limited number of active silanols. At high concentrations, these sites get saturated quickly, and the rest of the analyte elutes normally, masking the tail. This confirms you need a better end-capped column [2].

Q: Can pH affect the peak shape of this neutral molecule? A: Indirectly, yes. While the analyte itself does not ionize (pKa > 15), the silanols on the column do (pKa ~ 3.5 - 4.5).

  • High pH (> 6): Silanols are deprotonated (Si-O⁻), increasing surface activity.[1]

  • Low pH (< 3):[4][7][8] Silanols are protonated (Si-OH), which is generally preferred to minimize mixed-mode interactions, even for neutrals [3].[1]

References
  • Agilent Technologies. (2025). Tips and Tricks of HPLC System Troubleshooting. Retrieved from

  • Chromatography Online (LCGC). (2019).[1] HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from

  • Phenomenex. (2025).[1][5][7] How to Reduce Peak Tailing in HPLC?. Retrieved from

  • Chrom Tech. (2025).[1][5] What Causes Peak Tailing in HPLC?. Retrieved from

Sources

Stability issues of 1,3-Diphenylpropan-2-ol in solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, solubility, and handling of 1,3-Diphenylpropan-2-ol (also known as Dibenzylmethanol).[1] It is designed to troubleshoot experimental inconsistencies often mistaken for "bad batches" but which are actually caused by the physicochemical limitations of this lipophilic secondary alcohol.

Status: Operational | Topic: Stability & Solubilization | Tier: Level 3 (Advanced)[1]

Part 1: Emergency Triage (Read This First)

If you are observing erratic assay data , loss of potency , or unexpected HPLC peaks , perform these two rapid diagnostic checks before discarding your sample.

Diagnostic A: The Tyndall Effect (Solubility Check)

Symptom: Variable biological data or lower-than-expected concentration.[1] The Test: In a darkened room, shine a laser pointer (red or green) through your aqueous working solution.

  • Result 1 (Beam invisible): True solution.

  • Result 2 (Visible beam path/scattering): Micro-precipitation has occurred. The compound has crashed out of solution due to high water content, even if it looks clear to the naked eye.

  • Fix: See Troubleshooting Guide Q1.

Diagnostic B: The Carbonyl Watch (Oxidation Check)

Symptom: New peak in HPLC or shift in UV absorbance. The Test: Run a UV-Vis scan of your stock.

  • Observation: 1,3-Diphenylpropan-2-ol is a secondary alcohol.[1][2] It should show typical aromatic absorption (benzyl-like) around 250–260 nm.

  • Red Flag: Appearance of a shoulder or peak around 280–290 nm indicates the formation of a carbonyl group (

    
    ), suggesting oxidation to 1,3-Diphenyl-2-propanone  (Dibenzyl ketone).[1]
    
  • Fix: See Troubleshooting Guide Q2.

Part 2: Deep Dive Troubleshooting (Q&A)

Q1: "My stock solution is clear in DMSO, but activity drops immediately upon adding it to the assay buffer. Why?"

The Root Cause: The "Solvent Shock" Phenomenon. 1,3-Diphenylpropan-2-ol is highly lipophilic (LogP ≈ 3.[1]6) [1]. It is soluble in organic solvents (DMSO, Ethanol) but practically insoluble in water. When you pipet a high-concentration DMSO stock directly into an aqueous buffer, the local concentration at the injection tip exceeds the solubility limit instantly, creating "invisible" micro-aggregates that never re-dissolve.[1]

The Fix: Serial Dilution with Intermediate Solvents. Do not jump from 100% DMSO to 1% DMSO in one step. Use an intermediate "stepping stone" dilution.

Protocol: The "Stepping Stone" Method

  • Stock: 10 mM in 100% DMSO.

  • Intermediate: Dilute 1:10 into a 50% DMSO / 50% Buffer mixture (Result: 1 mM). Why? The 50% organic content keeps the lipophilic molecule in solution while introducing water.[1]

  • Working: Dilute the Intermediate into your final assay buffer.

  • Validation: Verify the final DMSO concentration is compatible with your biological system (usually <1%).

Q2: "I'm seeing a retention time shift in my HPLC after storing the sample for 2 weeks. Is it degrading?"

The Root Cause: Aerobic Oxidation. Secondary alcohols are susceptible to oxidation to ketones. In the presence of trace metals (often found in lower-grade buffers) and light, 1,3-Diphenylpropan-2-ol slowly oxidizes to 1,3-Diphenyl-2-propanone [2].[1] This reaction is thermodynamically driven and can be accelerated if the sample is stored in non-degassed solvents.

The Mechanism:



Preventative SOP:

  • Storage: Store solid powder at 2–8°C. Store DMSO stocks at -20°C.

  • Container: Use amber glass vials to prevent photo-oxidation.

  • Headspace: Purge storage vials with Argon or Nitrogen gas after use to remove oxygen.

Q3: "The compound seems to vanish from the solution in my 96-well plates."

The Root Cause: Plastic Adsorption (Sorption). Due to its two phenyl rings and hydrophobic core, this molecule has a high affinity for polystyrene (PS) and polypropylene (PP). In low-concentration assays (< 1 µM), up to 50% of the compound can adsorb to the plastic walls of the well plate within 30 minutes [3].

The Fix:

  • Switch Labware: Use glass-coated plates or low-binding polypropylene plates.[1]

  • Add Surfactant: If your assay permits, add 0.01% Tween-20 or Triton X-100 to the buffer before adding the compound. The detergent creates micelles that solubilize the compound and prevent it from sticking to the plastic.

Part 3: Visualizing the Stability Matrix[1]

The following diagram illustrates the critical stability pathways. The "Safe Zone" is narrow and requires strict control of solvent polarity and oxidative conditions.

StabilityPathways Active 1,3-Diphenylpropan-2-ol (Active Species) Soluble in DMSO Precip Micro-Aggregates (Inactive/False Negative) Physical Instability Active->Precip Water Content > 90% (Solvent Shock) Ketone 1,3-Diphenyl-2-propanone (Oxidation Product) Chemical Instability Active->Ketone O2 + Light Trace Metals Adsorbed Plastic-Bound Species (Unavailable) Surface Loss Active->Adsorbed Polystyrene Contact Time > 30 min Precip->Active Add DMSO/EtOH (Re-solubilization)

Figure 1: Stability landscape of 1,3-Diphenylpropan-2-ol.[1] Red paths indicate physical loss; Yellow paths indicate chemical degradation; Grey paths indicate surface adsorption.[1]

Part 4: Standard Operating Procedures (Data & Protocols)

Table 1: Solubility Profile & Solvent Compatibility

Data estimated based on LogP (3.6) and structural analogs.

Solvent SystemSolubility Limit (Approx.)Stability RiskRecommended Use
DMSO (100%) > 50 mMLow (if stored -20°C)Primary Stock Solution
Ethanol (100%) > 20 mMModerate (Evaporation)Secondary Stock
PBS (pH 7.4) < 50 µMHigh (Precipitation) Do not use for stock
DMSO/Water (50:50) ~ 1-2 mMLowIntermediate Dilution Step
Protocol: Preparation of a Stable 10 mM Stock

Objective: Create a stock solution that minimizes oxidation and precipitation risks.

  • Weighing: Weigh approximately 2.12 mg of 1,3-Diphenylpropan-2-ol (MW: 212.29 g/mol ) into a glass amber vial. Do not use plastic weigh boats if possible; wash them thoroughly with solvent if used.[1]

  • Solubilization: Add 1.0 mL of anhydrous DMSO (Grade: Molecular Biology or Cell Culture tested).

  • Mixing: Vortex vigorously for 30 seconds. Ensure no crystals remain at the meniscus.

  • Degassing (Critical): Gently bubble Nitrogen or Argon gas through the solution for 1 minute to displace dissolved oxygen.

  • Storage: Cap tightly with a Teflon-lined cap. Store at -20°C.

    • Shelf Life: 6 months (if kept frozen and dark).

    • QC Check: Before use, thaw completely and vortex. If a precipitate is visible, warm to 37°C for 5 minutes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138478, 1,3-Diphenyl-2-propanol.[1] Retrieved from [Link]

  • Di, L., & Kerns, E. (2016).Drug-Like Properties: Concepts, Structure Design and Methods.

Sources

Scaling up the synthesis of 1,3-Diphenylpropan-2-ol for pilot plant production

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-2/Tier-3 Technical Support resource for process chemists and pilot plant engineers. It prioritizes the "Double Aldol-Hydrogenation" route, which is the industry standard for scaling symmetric 1,3-diphenylpropan-2-ol.[1][2]

Ticket Subject: Pilot Plant Scale-Up Protocols & Troubleshooting Assigned Specialist: Senior Application Scientist Route: Claisen-Schmidt Condensation


 Catalytic Hydrogenation[1][2]

Process Overview & Logic

To synthesize 1,3-Diphenylpropan-2-ol (CAS: 5381-92-0) at scale, we utilize a two-stage convergent synthesis.[1][2] This route avoids hazardous Grignard reagents (benzylmagnesium chloride) which are difficult to handle in pilot reactors due to exotherms and ether flammability.

  • Stage 1 (Precursor Assembly): Double aldol condensation of acetone with benzaldehyde to form Dibenzylideneacetone (DBA).

  • Stage 2 (Reduction): Global hydrogenation of the alkene and ketone moieties using heterogeneous catalysis.

Workflow Visualization

G cluster_issues Critical Control Points Start Benzaldehyde + Acetone DBA Dibenzylideneacetone (Solid Intermediate) Start->DBA NaOH/EtOH Claisen-Schmidt Ketone Intermediate: 1,3-Diphenylpropan-2-one DBA->Ketone H2, Pd/C (Fast Step) Issue1 Risk: Mono-condensation (Benzalacetone) DBA->Issue1 Product Target: 1,3-Diphenylpropan-2-ol Ketone->Product H2, Pd/C (Slow Step) Issue2 Risk: Ring Saturation (Over-reduction) Product->Issue2

Figure 1: Reaction pathway highlighting the two-step hydrogenation sequence and critical impurity risks.

Phase I: Synthesis of Dibenzylideneacetone (DBA)

The Challenge: Managing the exotherm and ensuring 1:2 (Acetone:Benzaldehyde) stoichiometry to prevent mono-substituted impurities.

Protocol Summary
ParameterSpecificationReason
Stoichiometry Benzaldehyde (2.2 eq) : Acetone (1.0 eq)Slight excess of aldehyde drives reaction to completion, preventing mono-benzalacetone.[1][2]
Solvent Ethanol/Water (1:[1][2]1)Balances solubility of reactants vs. precipitation of product (DBA).
Temperature 20–25°C (Addition), <30°C (Aging)Higher temps favor self-condensation of acetone (Mesityl oxide impurity).[1][2]
Base 10% NaOH (aq)Strong enough to enolize acetone; weak enough to avoid Cannizzaro reaction on benzaldehyde.[2]
Troubleshooting Guide: DBA Synthesis

Q: The reaction mixture turned into a sticky, dark oil instead of yellow crystals. What happened? A: This is the "Oiling Out" phenomenon, usually caused by one of two factors:

  • Incomplete Reaction (Mono-benzalacetone): If the second aldol condensation didn't occur, the mono-product (MP ~42°C) stays liquid/oily in ethanol.[1]

    • Fix: Check HPLC. If mono-product is high, add 0.2 eq more base and warm slightly (to 30°C).[1][2]

  • Mesityl Oxide Formation: If acetone was added too quickly or the temperature spiked >35°C, acetone self-condensed.[1]

    • Fix: This batch is likely compromised. For the next batch, pre-mix benzaldehyde and acetone, then add this mixture slowly to the base solution to keep acetone concentration low relative to the aldehyde.[1]

Q: The reactor agitator stalled during the aging period. A: DBA precipitates rapidly as bulky yellow plates.

  • Immediate Action: Add more Ethanol:Water (1:[1]1) to create a slurry.[1] Do not use pure water, or the crystals will clump.

  • Prevention:[1][2] Ensure your pilot reactor uses a hydrofoil impeller (for axial flow) rather than a radial flow impeller, which can get stuck in thick slurries.

Phase II: Catalytic Hydrogenation (The Reduction)

The Challenge: Selectivity. You must reduce the alkene (C=C) and the ketone (C=O) without reducing the aromatic rings (over-reduction).

Protocol Summary
ParameterSpecificationReason
Catalyst 5% Pd/C (50% water wet)Standard for C=C reduction; capable of C=O reduction at moderate pressures.[1][2]
Solvent Ethyl Acetate or MethanolEthanol is acceptable but can esterify if traces of acid are present.[2]
Pressure 3–5 bar (45–75 psi)Sufficient to reduce the ketone. >10 bar risks reducing the phenyl rings.[2]
Temperature 50–60°CRequired to activate the ketone reduction.[2] C=C reduces at RT.
Troubleshooting Guide: Hydrogenation

Q: HPLC shows the intermediate ketone (1,3-diphenylpropan-2-one) persists, but H2 uptake has stopped. A: The ketone reduction is the rate-limiting step.[1][2] The catalyst surface may be poisoned or the energy barrier isn't met.

  • Step 1: Increase Temperature to 60°C (do not exceed 70°C).

  • Step 2: If that fails, "spike" the reactor with a small amount of fresh catalyst (10% of original load).

  • Step 3 (Alternative): If using Pd/C is too slow, a Pt/C (Platinum on Carbon) catalyst is significantly more active for C=O reduction while sparing aromatic rings [1].[1]

Q: We are detecting cyclohexyl byproducts (Over-reduction). A: The aromatic rings are being hydrogenated. This occurs if the catalyst is too active or hydrogen pressure is too high.

  • Fix: Lower pressure to <3 bar.

  • Fix: Stop the reaction immediately upon consumption of theoretical H2 volume. Install a mass flow controller to cut H2 feed automatically.

Q: The filtration time for the catalyst is excessive. A: DBA often contains trace aldol polymers that clog catalyst pores and filter cloth.[1]

  • Prevention:[1][2] Ensure the DBA starting material was washed thoroughly with cold ethanol/water during the Phase I isolation to remove oligomers.

  • Process Fix: Use a pre-coat of Celite (diatomaceous earth) on the filter press.

Phase III: Isolation & Purification

The Challenge: 1,3-Diphenylpropan-2-ol has a low melting point (28–32°C) [2].[1][2] It often exists as a supercooled liquid or oil, making crystallization difficult.[1]

Troubleshooting Guide: Isolation

Q: We cannot get the final product to crystallize; it remains a viscous oil. A: This is expected due to the low MP.[1]

  • Technique: Do not attempt standard crystallization. Instead, use high-vacuum distillation for purification.[1][2]

    • BP: ~202°C at atmospheric (extrapolated); distill at <1 mbar to keep pot temp low.

  • Alternative: If you require a solid, cool the oil to 0°C and seed with a genuine crystal of 1,3-diphenylpropan-2-ol.[1][2] It will slowly solidify into a waxy mass.

Q: The product has a yellow tint. A: Residual DBA or partially reduced conjugated ketones (yellow) are present.

  • Fix: Treat the crude oil with activated charcoal in hot ethyl acetate, filter, and then strip the solvent.[1] The saturated alcohol should be colorless.

References

  • Nishimura, S. (2001).[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[1][2] (Authoritative text on catalyst selectivity: Pd vs Pt for Ketones).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7593, 1,3-Diphenyl-2-propanol. (Verified Physical Properties: MP 32°C).[3] [Link]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Claisen-Schmidt condensation protocols).

  • Organic Syntheses. (1932). Dibenzalacetone.[4][5][6][7][8] Org. Synth. 12, 22. (Foundational procedure for the precursor synthesis). [Link]

Sources

Technical Support Center: Thermal Safety in 1,3-Diphenylpropan-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Department: Process Safety & Scale-Up Engineering Subject: Managing Thermal Runaway Risks in Grignard-Mediated Synthesis Audience: Process Chemists, Plant Engineers, HSE Officers[1]

Critical Alert: Emergency Response Protocol

"The reactor temperature is rising despite full jacket cooling. What do I do?"

If you are currently witnessing an uncontrolled temperature excursion (deviation >10°C from setpoint with increasing rate


), stop reading and execute the following immediately: 
  • Hard Stop Dosing: Cut the feed of Benzyl Chloride or Phenylacetaldehyde immediately. The reaction is likely feed-controlled; stopping the fuel stops the fire.

  • Full Cooling: Ensure jacket is at maximum cooling capacity (brine/glycol).

  • Do NOT Quench Yet: Adding water or acid to an active Grignard runaway will generate more heat (hydrolysis exotherm) and hydrogen gas, potentially rupturing the vessel.

  • Emergency Dump (If available): If

    
     approaches the Maximum Allowable Working Temperature (MAWT) or the Onset of Decomposition (
    
    
    
    ), divert to a pre-cooled quench tank or catch tank containing a chemically inert heat sink (e.g., cold dry toluene).

The "Sleeping Giant": Troubleshooting Grignard Initiation

Context: The synthesis of 1,3-Diphenylpropan-2-ol typically involves the formation of Benzylmagnesium Chloride followed by addition to Phenylacetaldehyde (or reaction of 1,3-Dichloro-2-propanol with Benzene/AlCl3, though the Grignard route is preferred for purity).

The Hazard: The formation of Benzylmagnesium Chloride is autocatalytic. A common failure mode is "Dosing without Initiation." You add the halide, see no exotherm, and keep adding.[1] When it finally initiates, the accumulated reagent reacts all at once.

FAQ: Initiation Failure

Q: I have added 10% of the Benzyl Chloride, but the temperature hasn't moved. Should I increase the jacket temperature?

A: ABSOLUTELY NOT. Raising the jacket temperature while a large inventory of unreacted halide is present is the primary cause of industrial explosions. You are creating a "thermal bomb."

Correct Protocol:

  • Stop Agitation? No. Maintain vigorous stirring to scour the Magnesium surface.

  • Wait: Hold for 15–30 minutes.

  • Activation: If still no exotherm, add a chemical activator.[1]

    • Preferred: Diisobutylaluminum hydride (DIBAL-H) or Iodine (

      
      ) crystals.
      
    • Technique: "Entrainment." Add a small aliquot of pre-formed Grignard reagent from a previous successful batch.

  • The "Red Flag" Limit: If you have added >5% of the total halide mass without a detectable exotherm (

    
    ), abort the batch . Quench the unreacted mixture very slowly into a large volume of dilute acid under extreme cooling.
    
Visualization: Initiation Decision Logic

The following diagram illustrates the critical decision pathway during the induction period.

GrignardInitiation Start Start Benzyl Chloride Feed (5% of Total Mass) CheckTemp Monitor Internal Temp (Ti) vs Jacket Temp (Tj) Start->CheckTemp Exotherm Exotherm Detected? (Ti > Tj + 2°C) CheckTemp->Exotherm YesExo Initiation CONFIRMED Exotherm->YesExo Yes NoExo NO Exotherm Detected Exotherm->NoExo No Proceed Proceed with Feed (Rate controlled by cooling) YesExo->Proceed Wait WAIT 15-30 Mins Maintain Stirring NoExo->Wait ReCheck Exotherm Now? Wait->ReCheck ReCheck->YesExo Yes AddActivator Add Activator (I2, DIBAL-H, or Pre-formed Grignard) ReCheck->AddActivator No FinalCheck Exotherm Detected? AddActivator->FinalCheck FinalCheck->YesExo Yes Abort CRITICAL ABORT Do NOT add more Halide. Prepare for controlled disposal. FinalCheck->Abort No

Figure 1: Decision logic for safely managing the induction period of Benzylmagnesium Chloride formation.

Process Design: Calorimetry & Heat Balance

Context: To scale up the 1,3-Diphenylpropan-2-ol synthesis, you must quantify the energy potential.[1] The reaction of Benzyl Chloride with Mg is highly exothermic (


).
Data Summary: Thermal Parameters

The following values are typical for this class of Grignard reactions and should be verified via Reaction Calorimetry (RC1) for your specific solvent system (THF vs. Diethyl Ether).

ParameterValue (Approx.)Significance
Enthalpy of Formation (

)
-310 kJ/molMassive heat release; requires high cooling capacity.
Adiabatic Temp Rise (

)
>100°CIf cooling fails, the solvent will boil and over-pressurize the vessel.
MTSR (Max Temp Synthesis Reaction)

Often exceeds the decomposition temp of the Grignard (Wurtz coupling).
Specific Heat (

) of Mix
~1.8 kJ/kg·KRelatively low heat capacity of organic solvents leads to rapid temp spikes.
FAQ: Dosing Rates

Q: Can I use a constant feed rate for the Phenylacetaldehyde addition?

A: Only if your cooling capacity (


) exceeds the peak heat generation (

).
For 1,3-Diphenylpropan-2-ol, the addition of the aldehyde to the Grignard is instantaneous (diffusion controlled).
  • Recommendation: Use Dosing-Controlled Operation . Link the feed pump to the reactor temperature. If

    
     exceeds the setpoint by 2°C, the pump automatically trips off.
    

The "Wurtz" Side-Reaction Risks

Context: Benzyl Grignards are prone to homocoupling (Wurtz reaction) to form 1,2-diphenylethane (bibenzyl).



Q: My yield of 1,3-Diphenylpropan-2-ol is low, and I see a lot of solids. What happened? A: You likely ran the reaction too hot or too concentrated.

  • Thermal Consequence: The Wurtz coupling is also exothermic. High temperatures favor this side reaction, creating a feedback loop (Runaway

    
     Wurtz 
    
    
    
    More Heat
    
    
    Runaway).
  • Mitigation: Keep the reaction temperature between 0°C and 10°C during formation. Dilute the Benzyl Chloride feed with solvent (1:1 or 1:2 ratio) to reduce local hot spots at the injection point.

Post-Reaction Safety: The Quench

Context: After the Grignard addition to Phenylacetaldehyde, the magnesium alkoxide intermediate must be hydrolyzed to yield the final alcohol.

Q: The reaction is finished. Why did the temperature spike during the acid wash? A: You are seeing the Heat of Neutralization and Hydrolysis .

  • Residual Grignard: Any unreacted Benzylmagnesium Chloride reacts with water to form Toluene +

    
    . This is violent.
    
  • Alkoxide Hydrolysis: The magnesium alkoxide of 1,3-Diphenylpropan-2-ol hydrolyzes exothermically.[1]

Protocol: Reverse Quench Do not add water to the reactor. Instead, transfer the reaction mixture slowly into a pre-cooled vessel containing dilute acid (HCl or


). This ensures the "heat sink" (water) is always in large excess relative to the reactive species.
Visualization: Quenching Workflow

QuenchFlow cluster_safety Safety Controls Reactor Reaction Mass (Mg-Alkoxide + Residual Grignard) Transfer Slow Transfer (Rate limited by Quench Tank Temp) Reactor->Transfer QuenchTank Quench Tank (Dilute HCl, 0-5°C) Vent Vent Scrubber (H2 Gas Management) QuenchTank->Vent Cooling Max Cooling on Quench Tank QuenchTank->Cooling Transfer->QuenchTank

Figure 2: Reverse quench configuration to manage exotherm and hydrogen evolution.

References

  • Stoessel, F. (2008).[1] Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.[1]

  • Am Ende, D. J., et al. (1999).[1] "Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up." Organic Process Research & Development, 3(5), 319–329.[1] [Link]

  • Kletz, T. A. (2001).[1] Learning from Accidents. Gulf Professional Publishing. (See Chapter on Batch Reactor Failures).

  • U.S. Chemical Safety Board (CSB). (2009). T2 Laboratories Inc. Runaway Reaction. (Case study on cooling failure in exothermic batch processes). [Link]

  • Org. Synth. (1970). General methods for Grignard preparation and handling. Coll. Vol. 5, p.452. [Link]

Sources

Technical Support Center: Catalytic Synthesis of 1,3-Diphenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Catalyst Poisoning & Deactivation in Heterogeneous Hydrogenation Ticket ID: #CAT-SUP-103-DPP Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Reaction Context

Welcome to the Technical Support Center. This guide addresses the catalytic hydrogenation of Dibenzyl Ketone (1,3-Diphenyl-2-propanone) to 1,3-Diphenylpropan-2-ol .[1]

While this reduction appears straightforward, the steric bulk of the two benzyl groups and the competing thermodynamics of the ketone surface adsorption often lead to catalyst deactivation. This guide focuses on the two industry-standard catalysts: Palladium on Carbon (Pd/C) and Raney Nickel (Ra-Ni) .[1]

The Reaction Pathway

The primary failure mode is not usually the lack of reactivity, but the competitive adsorption of impurities or the formation of oligomers (fouling) that block active sites.

ReactionPathway Reactant Dibenzyl Ketone (Substrate) Surface Catalyst Surface (Pd or Ni) Reactant->Surface Physisorption Oligomer Aldol Oligomers (Fouling) Reactant->Oligomer Base/Heat Side Rxn H2_Ads H2 (Adsorbed) H2_Ads->Surface Dissociation Intermediate Alkoxide Intermediate Surface->Intermediate Reduction Product 1,3-Diphenylpropan-2-ol (Target) Intermediate->Product Desorption Sulfur Sulfur/Halides (Irreversible Poison) Sulfur->Surface Strong Chemisorption (Blockage) Oligomer->Surface Pore Blocking

Figure 1: Reaction pathway showing critical points of failure: competitive adsorption of poisons and pore blocking by high-molecular-weight oligomers.[1]

Diagnostic Module: Why Did My Reaction Fail?

Use this Q&A section to diagnose the specific type of deactivation you are experiencing.

Q1: The reaction started fast but stalled at 40-50% conversion. Adding more catalyst didn't help.

Diagnosis: Pore Fouling (Coking) [1]

  • The Science: Dibenzyl ketone is prone to self-condensation (aldol-like reactions) if the local pH at the catalyst surface is basic, or if the temperature is too high. These dimers/trimers are bulky and get trapped in the mesopores of the carbon support, physically blocking H2 access to the metal crystallites.

  • Verification: Filter the catalyst and wash with hot THF or Toluene. Analyze the filtrate by GPC or LC-MS.[1] If you see peaks >210 Da (dimers), fouling is the cause.

Q2: The reaction never initiated, even with fresh catalyst.

Diagnosis: Active Site Poisoning (Chemisorption)

  • The Science: This indicates the presence of a "spectator poison" in your feedstock—likely Sulfur (thiols, sulfides) or Phosphorus. Sulfur possesses lone pairs that donate electron density into the metal's d-orbitals (back-bonding), forming a bond stronger than the H2 adsorption energy.[1]

  • Verification: Perform the "Standard Activity Test" (see Protocol A). If the catalyst works on a clean standard (e.g., nitrobenzene or cyclohexene) but fails with your substrate, your substrate is contaminated.[1]

Q3: The product was formed, but the filtration time was excessive, and the filtrate was gray.

Diagnosis: Catalyst Attrition & Leaching

  • The Science: High agitation speeds (magnetic stirring bars grinding against the flask) pulverize the carbon support. This creates "fines" that clog filters and allows colloidal metal to leach into the product.

  • Verification: Check the filtrate for metal content (ICP-MS). Pd > 5 ppm indicates significant leaching/attrition.[1]

Prevention & Optimization Guidelines

Feedstock Purity Specifications

The #1 cause of failure in 1,3-diphenylpropan-2-ol synthesis is the purity of the Dibenzyl Ketone precursor.[1]

Impurity ClassSourceTolerance Limit (Pd/C)Tolerance Limit (Ra-Ni)Removal Strategy
Sulfur (Thiols/Disulfides) Precursor synthesis (e.g., from thio-derivatives)< 2 ppm< 10 ppmWash with dilute NaOCl or treat with Raney Ni (sacrificial).[1]
Halides (Cl, Br) Benzyl chloride hydrolysis< 50 ppm< 100 ppmWash with aqueous NaHCO3; Recrystallize.[1]
Amines Phase transfer catalysts< 100 ppmTolerantAcid wash (1M HCl) followed by water.[1]
Heavy Metals (Pb, Hg) Reactor corrosion / Water< 1 ppm< 5 ppmChelation resin or distilled water usage.[1]
Operational Parameters
  • Solvent Choice: Avoid lower alcohols (MeOH, EtOH) if you suspect acetal formation.[1] Isopropanol (IPA) or Ethyl Acetate are recommended for 1,3-diphenylpropan-2-ol solubility.[1]

  • Temperature: Keep < 60°C. Higher temperatures promote the self-condensation of the ketone (fouling).

  • Pressure: 3–5 bar H2 is usually sufficient.[1] Higher pressure helps overcome steric hindrance but doesn't fix poisoning.[1]

Remediation: Catalyst Regeneration Protocols

Warning: Regeneration is rarely 100% effective for poisoned catalysts.[1] It is economically viable only for fouled catalysts.[1] Poisoned (S/P) catalysts should be refined for metal recovery.[1]

Protocol A: The "Standard Activity Test" (Control Experiment)

Purpose: To distinguish between bad catalyst and bad reagents.

  • Take 100 mg of the suspect catalyst.[1]

  • Add to a standard solution: 1 mL Nitrobenzene in 10 mL Methanol.

  • Pressurize to 1 atm H2 (balloon) at RT.

  • Pass Criteria: Exotherm observed or uptake of H2 within 5 minutes.

  • Fail Criteria: No reaction after 15 mins = Dead Catalyst.

Protocol B: Solvent Washing (For Fouled Catalysts)

Purpose: To remove physisorbed oligomers blocking the pores.

  • Filtration: Filter the reaction mixture under Argon (prevent fires with Ra-Ni!).

  • Wash 1 (Polar): Wash filter cake with 3x bed volumes of warm Methanol (removes polar byproducts).

  • Wash 2 (Apolar): Wash with 3x bed volumes of hot Toluene or THF (removes heavy oligomers).[1]

  • Re-activation: Rinse with acetic acid (for Pd/C only) or ethanol (for Ra-Ni) before reuse.[1]

Protocol C: Oxidative Regeneration (Pd/C Only - Advanced)

Purpose: To burn off carbonaceous deposits (coke). Note: Requires specialized equipment.[1] Do not attempt in standard glassware.

  • Wash catalyst thoroughly to remove organics.[1]

  • Heat to 200°C under N2 flow.

  • Switch to 5% O2 / 95% N2 flow for 2 hours (burns off coke).

  • Switch to H2 flow at 150°C for 1 hour (reduces PdO back to Pd).

Troubleshooting Logic Tree

Use this flow to make real-time decisions during your experiment.

TroubleshootingTree Start Problem: Reaction Stalled/Failed CheckH2 Check H2 Uptake/Pressure Start->CheckH2 H2_Good H2 Uptake Normal (But wrong product) CheckH2->H2_Good Yes H2_Bad No/Low H2 Uptake CheckH2->H2_Bad No Selectivity Issue: Selectivity (Over-reduction?) H2_Good->Selectivity ActivityTest Run Protocol A (Standard Activity Test) H2_Bad->ActivityTest Cat_Dead Control Fails: Catalyst is Dead ActivityTest->Cat_Dead No Rxn Cat_Alive Control Works: Feedstock Poisoned ActivityTest->Cat_Alive Rxn OK Regen Attempt Protocol B (Washing) Cat_Dead->Regen Purify Purify Feedstock (Remove S/Halides) Cat_Alive->Purify

Figure 2: Decision matrix for troubleshooting hydrogenation failures.

References

  • Nishimura, S. (2001).[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[1] (The definitive text on hydrogenation mechanisms and catalyst selection).

  • Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Syntheses. Academic Press.[1] (Foundational work on Pd/C and Raney Ni applications).

  • BenchChem. (2025).[1][2] A Comparative Guide to 1,3-Diphenylacetone and Dibenzyl Ketone in Synthesis. Link (Specific data on the precursor properties).[1]

  • Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. Link (Protocols for handling and deactivation of Raney Ni).[1]

  • Bess, E. N., et al. (2014).[1] "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Reactions." Journal of the American Chemical Society, 136(16). Link (Detailed mechanistic insight into Pd poisoning by halides and sulfur).[1]

  • MDPI. (2022).[1] Deactivation and Regeneration of Palladium Catalysts. Link (Modern regeneration protocols for Pd/C).[1]

Sources

Technical Support Center: High-Purity Synthesis of 1,3-Diphenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1,3-diphenylpropan-2-ol (Dibenzyl carbinol) via the Grignard reaction of Benzylmagnesium chloride (BnMgCl) and Ethyl formate is a classic "double-addition" sequence. While theoretically straightforward, this specific pathway is notorious for a high failure rate due to a single, dominant side reaction: Wurtz Homocoupling .

This guide addresses the three critical failure points:

  • The Wurtz Trap: Formation of Bibenzyl (1,2-diphenylethane) during Grignard preparation.

  • Stoichiometric Drift: Incomplete addition leading to Phenylacetaldehyde impurities.

  • Elimination: Acid-catalyzed dehydration during workup.

Module 1: The "Bibenzyl" Problem (Pre-Reaction)

User Complaint: "My Grignard reagent became a thick white paste/slurry before I even added the electrophile. The final yield was <30%."

Diagnosis: You have inadvertently synthesized Bibenzyl (1,2-diphenylethane) via Wurtz coupling. Benzyl halides are exceptionally prone to reacting with the formed Grignard reagent because the benzyl carbon is highly activated for


 attack.
The Mechanism of Failure



Troubleshooting Protocol: The "High Dilution" Fix
VariableStandard Protocol (High Risk)Optimized Protocol (Low Risk) Reasoning
Solvent THFDiethyl Ether (

)
THF solvates the Mg species too well, increasing the reactivity of the Grignard toward the alkyl halide. Ether precipitates the complex, slowing the side reaction [1].
Concentration 1.0 M0.2 - 0.4 M High dilution statistically favors the reaction with Mg surface over the bimolecular coupling with existing Grignard molecules.
Addition Rate Fast streamDropwise (< 1 drop/sec) The concentration of unreacted Benzyl Chloride in the flask must be kept near zero.
Temperature Reflux0°C to 10°C Higher temperatures exponentially increase the rate of Wurtz coupling (

for coupling is higher than Grignard formation).

Corrective Action:

  • Use Diethyl Ether as the solvent.[1][2][3]

  • Flood the flask with excess Mg turnings (1.2 – 1.5 eq).

  • Dilute the Benzyl Chloride in 10 volumes of ether before loading it into the addition funnel.

  • Maintain internal temperature at 0–5°C during formation.

Module 2: The Reaction Pathway & Stoichiometry

User Complaint: "I isolated a fragrant, oily yellow liquid instead of the white solid alcohol."

Diagnosis: This is likely Phenylacetaldehyde (hyacinth odor) or its aldol condensation products. This occurs when the reaction stops after the first addition due to insufficient active Grignard reagent.

The Double-Addition Logic

Ethyl Formate requires 2 equivalents of Grignard.[4] The first equivalent forms the aldehyde; the second forms the alcohol.

  • Step 1:

    
     (Phenylacetaldehyde)
    
  • Step 2:

    
    
    

Critical Check: If your Grignard preparation suffered 30% Wurtz coupling (see Module 1), you no longer have 2.0 equivalents available. You effectively have 1.4 equivalents, leaving a mixture of alcohol and aldehyde.

Visualizing the Pathway

ReactionPath Start Benzyl Chloride + Mg Grignard Benzylmagnesium Chloride Start->Grignard Ether, 0°C Wurtz SIDE REACTION: Bibenzyl (Dead End) Start->Wurtz High Conc/Temp Grignard->Wurtz + Benzyl Cl Aldehyde Intermediate: Phenylacetaldehyde Grignard->Aldehyde + Formate (Step 1) Formate Ethyl Formate (0.45 eq) ProductSalt Magnesium Alkoxide Aldehyde->ProductSalt + Grignard (Step 2) FinalProduct Target: 1,3-Diphenylpropan-2-ol ProductSalt->FinalProduct NH4Cl (aq) Dehydration SIDE REACTION: 1,3-Diphenylpropene FinalProduct->Dehydration Acid/Heat

Figure 1: Reaction pathway showing the critical bifurcation points for Wurtz coupling and Dehydration.

Module 3: Workup & Isolation (Preventing Dehydration)

User Complaint: "The NMR shows alkene protons (6.0-6.5 ppm), and the melting point is low."

Diagnosis: Acid-catalyzed dehydration.[5][6][7] The target molecule is a secondary alcohol flanked by two benzyl groups. The resulting carbocation is highly stabilized, making it exceptionally prone to elimination (


 mechanism) to form 1,3-diphenylpropene  [2].
The "Neutral" Workup Protocol

Do NOT use HCl or


 for quenching.  Even dilute mineral acids can trigger elimination in this specific substrate.

Step-by-Step Isolation:

  • Quench: Pour the reaction mixture slowly into a beaker containing Saturated Ammonium Chloride (

    
    )  and ice. This provides a gentle pH (~5-6) sufficient to protonate the alkoxide without stripping the -OH group.
    
  • Extraction: Separate the organic layer.[8] Extract the aqueous layer twice with Ether.

  • Wash: Wash combined organics with Sodium Bicarbonate (

    
    )  to ensure neutral pH.[7]
    
  • Drying: Dry over

    
     (neutral) rather than acidic drying agents.
    
  • Evaporation: Rotary evaporate at < 40°C . Do not overheat the flask.

FAQ: Rapid Response

Q: Can I use THF instead of Ether? A: Only if you strictly control the temperature (-20°C). In THF, the Wurtz coupling is faster because the solvent stabilizes the radical intermediates involved in the coupling mechanism. Ether is safer for yield [3].

Q: How do I separate Bibenzyl from my product? A: This is difficult. Bibenzyl (mp 52°C) and 1,3-diphenylpropan-2-ol (mp ~67°C) have similar solubility profiles.

  • Method: Recrystallization from Ligroin (light petroleum ether) or Hexane . The alcohol is less soluble in cold non-polar solvents than Bibenzyl. Cool slowly to 0°C. If the Wurtz content is >20%, column chromatography (Silica, Hexane:EtOAc 9:1) is required.[3][8]

Q: Why use Ethyl Formate instead of Phenylacetaldehyde? A: Phenylacetaldehyde is unstable (polymerizes upon storage). Ethyl Formate is stable, cheap, and allows you to build the symmetric backbone in one pot from a single precursor (Benzyl Chloride).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section on Grignard Reagents and Wurtz coupling minimization).

  • ChemGuide. (2023). Mechanism of Alcohol Dehydration. (General mechanism for secondary alcohol elimination).

  • Organic Syntheses. (1941).[8] n-Amylbenzene (Example of Benzyl Grignard Wurtz issues). Org. Synth. Coll. Vol. 1, p.471.[8]

Sources

Validation & Comparative

Comparative Guide: Analytical Method Validation for the Quantification of 1,3-Diphenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

The Analytical Challenge: Beyond the Basic Peak

1,3-Diphenylpropan-2-ol (Dibenzylmethanol) is a structural scaffold often encountered as a pharmaceutical intermediate, a metabolite of diphenyl-alkyl drugs (e.g., Prenylamine derivatives), or a byproduct in the synthesis of amphetamine-related compounds via the P2P route.

Its analysis presents a specific set of chemical challenges:

  • Structural Isomerism & Oxidation: The molecule is the reduced form of 1,3-Diphenyl-2-propanone (Dibenzyl ketone). A robust method must chromatographically resolve the alcohol from its ketone precursor, which is a common process impurity or degradation product.

  • Ionization Physics: As a secondary alcohol with no basic nitrogen, it is a poor candidate for standard Electrospray Ionization (ESI) in positive mode, often undergoing in-source water loss (

    
    ).
    
  • Chromatographic Behavior: The two phenyl rings create significant hydrophobicity (

    
    ), requiring high organic content in mobile phases, yet the hydroxyl group introduces hydrogen bonding capabilities that can lead to peak tailing on older silica supports.
    

This guide objectively compares the two dominant analytical approaches—HPLC-UV (for Quality Control/Assay) and LC-MS/MS (for Trace Impurity/Bioanalysis)—and provides a validated framework compliant with ICH Q2(R2) .

Strategic Comparison: HPLC-UV vs. LC-MS/MS

The choice of method is dictated by the Analytical Target Profile (ATP) . Do not use a sledgehammer (LC-MS/MS) to crack a nut (Assay), but do not use a magnifying glass (UV) to find a needle in a haystack (Trace Metabolites).

Comparative Performance Matrix
FeatureHPLC-UV (Diode Array) LC-MS/MS (Triple Quadrupole)
Primary Application Raw Material Assay, Content Uniformity, Stability Studies.Trace Impurity Profiling, Genotoxic Impurity Screening, PK/Bioanalysis.
Sensitivity (LOD)


Selectivity Moderate. Relies on chromatographic resolution.[1][2]High. Mass filtration (

) distinguishes co-eluting peaks.
Linearity Range Wide dynamic range (

).
Limited dynamic range; saturation occurs quickly.
Robustness High.[3][4] Less susceptible to matrix effects.[3]Moderate. Susceptible to ion suppression from matrix.
Cost Per Sample Low ($).High (

$).[4][5][6]
Decision Logic: Method Selection

MethodSelection Start Define Analytical Goal Conc Target Concentration? Start->Conc UV_Path High (>10 µg/mL) Conc->UV_Path MS_Path Trace (<1 µg/mL) Conc->MS_Path Matrix Sample Matrix? Simple Simple (Solvent/API) UV_Path->Simple Complex Complex (Plasma/Urine) UV_Path->Complex Requires SPE/LLE MS_Path->Simple MS_Path->Complex MethodUV Select HPLC-UV (Robust QC Method) Simple->MethodUV MethodMS Select LC-MS/MS (High Sensitivity) Simple->MethodMS Complex->MethodUV Requires SPE/LLE Complex->MethodMS

Figure 1: Decision matrix for selecting the appropriate analytical technique based on concentration and matrix complexity.

Experimental Protocols

Protocol A: HPLC-UV (The Workhorse for QC)

Objective: Quantification of 1,3-Diphenylpropan-2-ol in bulk drug substance.

  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
    • Why: Standard C18 provides sufficient hydrophobic retention.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

    • B: Acetonitrile.[2][3][4]

  • Gradient:

    • 0-2 min: 40% B (Isocratic hold)

    • 2-15 min: 40%

      
       90% B (Linear ramp)
      
    • 15-20 min: 90% B (Wash)

  • Flow Rate:

    
    .
    
  • Detection:

    
     (High sensitivity) or 
    
    
    
    (High selectivity for phenyls).
    • Expert Tip: Use

      
       if the sample contains non-aromatic impurities to avoid baseline noise.
      
  • System Suitability Requirement: Resolution (

    
    ) between 1,3-Diphenylpropan-2-ol and 1,3-Diphenyl-2-propanone must be 
    
    
    
    .
Protocol B: LC-MS/MS (The Scalpel for Trace Analysis)

Objective: Quantification of trace residues or metabolites in plasma.

  • Instrument: Triple Quadrupole Mass Spectrometer (QqQ).

  • Ion Source: APCI (Atmospheric Pressure Chemical Ionization) or ESI (Electrospray Ionization).

    • Critical Insight: Secondary alcohols ionize poorly in ESI. APCI is preferred for neutral, non-polar alcohols. If using ESI, monitor the ammonium adduct

      
       or the water-loss peak 
      
      
      
      .
  • Column: Phenyl-Hexyl,

    
    , 
    
    
    
    .
    • Why: The Phenyl-Hexyl phase utilizes

      
      -
      
      
      
      interactions with the analyte's phenyl rings, offering superior selectivity over C18 for separating the alcohol from the ketone.
  • Mobile Phase:

    • A:

      
       Ammonium Formate in Water (Promotes ionization).
      
    • B: Methanol.[6]

  • MRM Transitions (ESI+):

    • Precursor:

      
       (
      
      
      
      )
      
      
      Product:
      
      
      (Loss of
      
      
      , Quantifier).
    • Precursor:

      
      
      
      
      
      Product:
      
      
      (Tropylium ion, Qualifier).

Validation Framework (ICH Q2(R2) Aligned)

Validation is not a checkbox exercise; it is the scientific proof that your method is "fit for purpose."

Specificity (Stress Testing)

You must demonstrate that the method can distinguish the analyte from its degradation products.

  • Experiment: Inject a standard of 1,3-Diphenylpropan-2-ol spiked with 1,3-Diphenyl-2-propanone (the ketone).

  • Acceptance Criteria:

    • UV: Baseline resolution (

      
      ). Peak purity index (via DAD) 
      
      
      
      .
    • MS: No interference in the MRM channel at the retention time of the analyte.

Linearity & Range
  • Experiment: Prepare 5 concentration levels.

    • Assay (UV): 80%, 90%, 100%, 110%, 120% of target concentration.

    • Impurity (MS): LOQ to 120% of the specification limit.

  • Data Presentation:

ParameterHPLC-UV Result (Typical)LC-MS/MS Result (Typical)
Range


Correlation (

)


Y-Intercept Not significantly different from zero (

).[7][8]
Weighted (

) regression often required.
Accuracy (Recovery)
  • Experiment: Spike the analyte into the sample matrix (placebo for drug product, blank plasma for bioanalysis) at 3 levels (Low, Medium, High).

  • Acceptance Criteria:

    • UV (Assay):

      
       recovery.
      
    • MS (Trace):

      
       recovery.
      
Precision
  • Repeatability (Intra-day): 6 injections of 100% concentration. RSD

    
     (UV) or 
    
    
    
    (MS at LOQ).
  • Intermediate Precision (Inter-day): Different analyst, different day, different column lot.

Robustness (QbD Approach)

Deliberately vary parameters to test method stability.

  • Flow Rate:

    
    .
    
  • Column Temp:

    
    .
    
  • Mobile Phase pH:

    
     units.
    
  • Observation: If the resolution between the alcohol and ketone drops below 1.5 upon small pH changes, the method is not robust .

Validation Workflow Diagram

ValidationWorkflow Plan Validation Protocol (Define ATP) Spec Specificity (Interference Check) Plan->Spec Spec->Plan Fail (Redesign Method) Lin Linearity & Range (5 Levels) Spec->Lin Pass AccPrec Accuracy & Precision (Spike & Recovery) Lin->AccPrec Robust Robustness (Parameter Variation) AccPrec->Robust Report Final Validation Report Robust->Report

Figure 2: Step-by-step validation workflow aligned with ICH Q2(R2) guidelines.

Expert Commentary & Troubleshooting

The "Water Loss" Phenomenon in MS: When analyzing 1,3-Diphenylpropan-2-ol by LC-MS, you may see a dominant peak at


 instead of the expected protonated molecular ion (

). This is due to in-source fragmentation where the hydroxyl group leaves as water.
  • Solution: Do not fight physics. Use the

    
     ion as your Q1 precursor if the 
    
    
    
    signal is unstable. Alternatively, use APCI which is "softer" for this specific non-polar alcohol.

Sample Solubility: While the molecule is soluble in methanol and acetonitrile, it is insoluble in water.

  • Precaution: When preparing standards, dissolve the stock solution in 100% methanol. Ensure the final injection solvent matches the initial mobile phase conditions (e.g., 40% Acetonitrile) to prevent "solvent shock" which causes peak splitting.

References

  • International Council for Harmonisation (ICH). (2024).[9] Validation of Analytical Procedures Q2(R2). [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 138478, 1,3-Diphenyl-2-propanol. [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

Sources

Strategic Synthesis of 1,3-Diphenylpropan-2-ol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Synthesis Routes for 1,3-Diphenylpropan-2-ol Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,3-Diphenylpropan-2-ol (CAS: 1081-75-0) serves as a critical structural motif in medicinal chemistry, often utilized as a pharmacophore fragment or a model substrate for evaluating lipase-catalyzed kinetic resolutions. Its symmetry (achiral meso form in its unsubstituted state) and lipophilicity make it a benchmark molecule for testing chemoselectivity in reduction protocols.

This guide objectively compares the two primary synthesis strategies:

  • Functional Group Transformation: The chemoselective reduction of 1,3-diphenyl-2-propanone (dibenzyl ketone).

  • Carbon Skeleton Assembly: The Grignard addition of benzylmagnesium chloride to ethyl formate.

While the reduction route offers superior atom economy and yield for established supply chains, the Grignard route provides a de novo assembly method when the ketone precursor is unavailable or expensive.

Route Analysis & Mechanism

Route A: Chemoselective Reduction of 1,3-Diphenyl-2-propanone

This is the industry-standard approach due to the commercial availability of dibenzyl ketone. The transformation requires the reduction of the carbonyl group without affecting the aromatic rings.

  • Reagent Choice: Sodium Borohydride (NaBH₄) is preferred over Lithium Aluminum Hydride (LiAlH₄) for lab-scale synthesis due to its mildness, chemoselectivity (avoiding potential over-reduction of phenyl rings or side reactions), and safety profile.

  • Industrial Alternative: Catalytic hydrogenation (H₂/Pd-C) is utilized for scale-up but requires careful pressure control to prevent hydrogenolysis of the benzylic C-O bond or reduction of the aromatic rings.

Route B: Grignard Assembly (Formate Ligation)

This route constructs the 3-carbon backbone by ligating two equivalents of benzylmagnesium chloride with one equivalent of a formate ester (ethyl formate).

  • Mechanism: The first equivalent of Grignard reagent attacks the formate ester to form phenylacetaldehyde (in situ), which is immediately attacked by the second equivalent to form the secondary alcohol.

  • Challenges: The intermediate aldehyde is more reactive than the starting ester, often leading to oligomerization or mixtures if stoichiometry and temperature are not strictly controlled.

Visualizing the Pathways

SynthesisRoutes cluster_legend Route Comparison Start_Ketone 1,3-Diphenyl-2-propanone (Dibenzyl Ketone) Product 1,3-Diphenylpropan-2-ol Start_Ketone->Product Route A: Reduction (NaBH4 or H2/Pd-C) Start_Grignard Benzylmagnesium Chloride (2 equiv) Intermediate_Aldehyde Phenylacetaldehyde (Transient Intermediate) Start_Grignard->Intermediate_Aldehyde Step 1: Addition Start_Formate Ethyl Formate (1 equiv) Start_Formate->Intermediate_Aldehyde Intermediate_Aldehyde->Product Step 2: Addition (Fast) RouteA Route A: High Yield / Scale-up RouteB Route B: Skeleton Assembly

Figure 1: Comparative reaction pathways. Route A involves a direct reduction, while Route B involves a two-step nucleophilic addition sequence.

Comparative Performance Metrics

The following data aggregates typical results from bench-scale optimizations (10–50 mmol scale).

MetricRoute A: Ketone Reduction (NaBH₄)Route B: Grignard Assembly
Typical Yield 92% - 96% 60% - 75%
Atom Economy High (Only H⁻ added; borate waste)Low (Loss of EtO⁻ and Mg salts)
Reaction Time 1 - 2 Hours4 - 6 Hours (plus drying time)
Purity (Crude) High (>95%)Moderate (Requires chromatography)
Safety Profile Moderate (H₂ evolution)Low (Pyrophoric reagents, ether usage)
Cost Efficiency High (Precursor is cheap)Moderate (Grignard prep is labor intensive)

Detailed Experimental Protocols

Protocol A: Chemoselective Reduction (Recommended)

Objective: Synthesis of 1,3-diphenylpropan-2-ol via NaBH₄ reduction. Scale: 10 mmol.

  • Preparation: In a 100 mL round-bottom flask, dissolve 1,3-diphenyl-2-propanone (2.10 g, 10 mmol) in Methanol (30 mL).

  • Cooling: Cool the solution to 0°C using an ice bath to minimize solvent evaporation and control the exothermic nature of hydride addition.

  • Addition: Slowly add Sodium Borohydride (0.38 g, 10 mmol, 1.0 equiv) in small portions over 15 minutes.

    • Note: While 0.25 equiv is theoretically sufficient, 1.0 equiv is standard to ensure rapid completion.

  • Reaction: Remove the ice bath and stir at room temperature for 45 minutes. Monitor via TLC (Hexane/EtOAc 4:1). The ketone spot (Rf ~0.6) should disappear, replaced by the alcohol (Rf ~0.3).

  • Quench: Carefully add 1M HCl (10 mL) dropwise to destroy excess hydride. Gas evolution (H₂) will occur.

  • Workup: Evaporate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 20 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Hexane/Ether if necessary, though crude purity is often sufficient.

Protocol B: Grignard Assembly

Objective: Synthesis via double addition of benzylmagnesium chloride to ethyl formate. Scale: 10 mmol (based on formate).

  • Setup: Flame-dry a 250 mL 3-neck flask equipped with a reflux condenser and addition funnel. Maintain a Nitrogen atmosphere.

  • Reagent Formation: Prepare Benzylmagnesium chloride (22 mmol) in anhydrous Diethyl Ether (40 mL) using standard Grignard initiation techniques (Mg turnings + Benzyl chloride).

  • Addition: Cool the Grignard solution to 0°C. Mix Ethyl Formate (0.74 g, 10 mmol) in anhydrous Ether (10 mL) and add it dropwise to the Grignard reagent over 30 minutes.

    • Critical: Reverse addition (Grignard to Ester) is typically preferred for ketones, but for formate-to-alcohol conversion, adding the ester to excess Grignard ensures the intermediate aldehyde is immediately trapped.

  • Reflux: Allow to warm to room temperature, then reflux gently for 1 hour to drive the reaction to completion.

  • Hydrolysis: Cool to 0°C. Pour the mixture into a beaker containing crushed ice and dilute H₂SO₄ (10%). Stir vigorously until solids dissolve.

  • Workup: Separate the organic layer. Extract the aqueous layer with Ether (2 x 30 mL). Wash with saturated NaHCO₃ and Brine.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient) is usually required to separate the product from benzyl alcohol and coupling byproducts (bibenzyl).

Troubleshooting & Optimization

Controlling Over-Reduction (Route A)

If using catalytic hydrogenation (Route A2), the benzylic C-O bond is susceptible to hydrogenolysis, yielding 1,3-diphenylpropane.

  • Solution: Use unpressurized conditions (balloon H₂) with Pd/C in Ethyl Acetate rather than Methanol/Acidic media. Alternatively, poison the catalyst with Quinoline or use NaBH₄ (Protocol A) to completely avoid this risk.

Managing Grignard Oligomerization (Route B)

A common failure mode in Route B is the isolation of complex mixtures containing dibenzyl (Wurtz coupling) or benzyl alcohol.

  • Solution: Ensure the Grignard reagent is titrated before use. Use a strict 2.2:1 ratio of Grignard to Formate. High dilution helps prevent intermolecular side reactions of the intermediate aldehyde.

References

  • Reduction of Ketones: Source: Modern Synthetic Methods. "Chemoselective reduction of carbonyl compounds with borohydride reagents." URL:[Link]

  • Grignard Reaction Mechanisms: Source: LibreTexts Chemistry. "Reactions of Grignard Reagents with Esters." URL:[Link]

  • Physical Properties & Safety: Source: PubChem. "1,3-Diphenylpropan-2-ol Compound Summary." URL:[Link]

  • Catalytic Hydrogenation Considerations: Source: Rylander, P. N. "Hydrogenation Methods." Academic Press. (General reference for benzylic hydrogenolysis risks).

1,3-Diphenylpropan-2-ol vs 1,3-diphenyl-1,3-propanediol in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Synthetic Guide: 1,3-Diphenylpropan-2-ol vs. 1,3-Diphenyl-1,3-propanediol

Executive Summary

This guide compares 1,3-Diphenylpropan-2-ol (DPP) and 1,3-Diphenyl-1,3-propanediol (DPPD) , two structurally related but functionally distinct scaffolds used in medicinal chemistry and organic synthesis.

  • DPP acts as a flexible, achiral linker. Its central hydroxyl group is homobenzylic, offering stability against benzylic oxidation and racemization. It is primarily used to space phenyl rings in hydrophobic binding pockets or as a precursor to dibenzyl ketone.

  • DPPD is a rigidifying, bifunctional scaffold with two chiral centers. It exists as syn and anti diastereomers.[1] Its 1,3-benzylic diol motif is crucial for accessing

    
    -symmetric chiral ligands and constructing specific pharmacophores (e.g., in HIV protease inhibitors or polyketide mimics).
    

Structural & Reactivity Analysis

The fundamental difference lies in the position of the hydroxyl groups relative to the phenyl rings, dictating their chemical stability and stereochemical utility.

Feature1,3-Diphenylpropan-2-ol (DPP)1,3-Diphenyl-1,3-propanediol (DPPD)
Structure Homobenzylic alcohol (OH at C2)Bis-benzylic diol (OH at C1, C3)
Chirality Achiral (Prochiral C2)2 Chiral Centers (Syn/Anti Diastereomers)
Oxidation Yields Dibenzyl Ketone (stable)Yields 1,3-Diphenyl-1,3-propanedione (reactive)
Acid Stability High (Homobenzylic)Low (Prone to benzylic elimination/racemization)
Primary Role Flexible Hydrophobic LinkerChiral Scaffold / Ligand Backbone
Reactivity Divergence Diagram

Reactivity DPP 1,3-Diphenylpropan-2-ol (Homobenzylic) Ketone Dibenzyl Ketone (Stable Intermediate) DPP->Ketone Oxidation (PCC/Jones) DPPD 1,3-Diphenyl-1,3-propanediol (Benzylic) Diketone Dibenzoylmethane (1,3-Diketone) DPPD->Diketone Oxidation (Swern) Elimination Stilbene Derivatives (Dehydration) DPPD->Elimination Acid/Heat Cyclic 1,3-Dioxanes (Stereocontrol) DPPD->Cyclic R-CHO / H+

Figure 1: Divergent reactivity profiles. Note the stability of DPP versus the cyclization potential of DPPD.

Synthetic Pathways & Protocols

A. Synthesis of 1,3-Diphenylpropan-2-ol (DPP)

The most efficient route is the reduction of dibenzyl ketone , which is easily accessible via the decarboxylative condensation of phenylacetic acid.

Protocol: Reduction of Dibenzyl Ketone

  • Precursor: 1,3-Diphenyl-2-propanone (Dibenzyl ketone).

  • Reagents: Sodium Borohydride (

    
    ), Methanol.[2][3]
    
  • Mechanism: Hydride transfer to the C2 carbonyl.

Step-by-Step:

  • Dissolution: Dissolve 10.0 mmol (2.10 g) of dibenzyl ketone in 25 mL of methanol in a round-bottom flask. Cool to 0°C.[2][4]

  • Reduction: Add 12.0 mmol (0.45 g) of

    
     portion-wise over 10 minutes. (Caution: Hydrogen gas evolution).
    
  • Reaction: Allow to warm to room temperature and stir for 1 hour. Monitor by TLC (Hexane/EtOAc 4:1); ketone spot (

    
    ) should disappear.
    
  • Quench: Add 10 mL of saturated

    
     solution.
    
  • Workup: Evaporate methanol under reduced pressure. Extract the aqueous residue with

    
     (3 x 20 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[4]
  • Purification: Recrystallization from hexanes yields white needles (Yield: >90%).

B. Synthesis of 1,3-Diphenyl-1,3-propanediol (DPPD)

Synthesis requires controlling two stereocenters. The reduction of 1,3-diphenyl-1,3-propanedione (dibenzoylmethane) is the standard route. Non-selective reduction yields a mixture of syn (meso) and anti (racemic) isomers. Noyori Transfer Hydrogenation is the gold standard for enantioselective access.

Protocol: Asymmetric Transfer Hydrogenation (Noyori)

  • Precursor: 1,3-Diphenyl-1,3-propanedione.[5]

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN].

  • Reagents: Sodium Formate (HCOONa), TEAF (Triethylamine/Formic acid).

Step-by-Step:

  • Preparation: In a glovebox or under Argon, charge a flask with 1,3-diphenyl-1,3-propanedione (5.0 mmol) and the Ru-catalyst (0.05 mmol, 1 mol%).

  • Solvent System: Add 15 mL of degassed DMF and a 5:2 mixture of formic acid:triethylamine (azeotropic mixture).

  • Reaction: Stir at 28°C for 24 hours. The reaction proceeds via dynamic kinetic resolution (DKR) if the intermediate hydroxy-ketone racemizes fast enough, though for 1,3-diketones, the anti-diol is often favored via double reduction.

  • Workup: Dilute with water, extract with ethyl acetate. Wash with saturated

    
     to remove excess acid.
    
  • Purification: Flash chromatography (Silica, Hexane/EtOAc gradient).

    • Note: The anti isomer is typically more polar than the syn isomer due to internal H-bonding capabilities in the syn form.

Stereochemical Utility in Drug Design

The choice between DPP and DPPD is often a choice between flexibility and precision .

DPP: The Flexible Spacer
  • Application: Used when a drug candidate needs to bridge two hydrophobic pockets without imposing a rigid conformational penalty.

  • Example: In early-stage HIV protease inhibitor design, the dibenzyl core mimics the Phe-Phe peptide bond transition state, but the lack of chirality at the benzylic positions limits specificity.

DPPD: The Chiral Scaffold
  • Application: Used to freeze conformation via cyclic acetal formation or to provide specific H-bond donors.

  • C2-Symmetry: The anti-diol (or enantiopure form) is a privileged scaffold for

    
    -symmetric ligands (e.g., in asymmetric catalysis).
    
  • Case Study: The Noyori reduction of the diketone precursor is a benchmark reaction, proving that 1,3-diols can be accessed with >98% ee, making DPPD a viable building block for high-value chiral drugs.

Stereoselectivity Flowchart

Stereochem Diketone 1,3-Diphenyl-1,3-propanedione NaBH4 NaBH4 / MeOH (Non-selective) Diketone->NaBH4 Noyori Ru-BINAP / H2 (Asymmetric) Diketone->Noyori Mix Mixture: Syn (meso) + Anti (racemic) NaBH4->Mix Chiral Enantiopure (R,R)-Diol (>95% ee, >90% dr) Noyori->Chiral

Figure 2: Controlling stereochemistry in DPPD synthesis.

References

  • Noyori, R., et al. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes."[6] Accounts of Chemical Research, vol. 30, no. 2, 1997, pp. 97-102. Link

  • BenchChem. "A Comparative Guide to 1,3-Diphenylacetone and Dibenzyl Ketone in Synthesis." BenchChem Technical Guides, 2025. Link

  • Gupta, P., et al. "Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts."[1] Catalysis Science & Technology, vol. 3, 2013, pp. 2462-2480.[1] Link

  • Organic Syntheses. "Diphenylcyclopropenone (Precursor Synthesis via Dibenzyl Ketone)." Org.[1][2][5][6][7] Synth., vol. 45, 1965, p. 22. Link

Sources

Comparative study of catalysts for the asymmetric synthesis of 1,3-Diphenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Catalytic Asymmetric Synthesis of 1,3-Diphenylpropanol Derivatives

Executive Summary & Chemical Context

Objective: This guide evaluates catalytic systems for the asymmetric synthesis of chiral 1,3-diphenylpropanol scaffolds.

Critical Scientific Distinction: It is imperative to distinguish between the two structural isomers of the target class, as this dictates the "asymmetric" nature of the synthesis:

  • 1,3-Diphenylpropan-2-ol (Symmetric/Meso): The unsubstituted 2-ol isomer (

    
    ) is achiral  due to a plane of symmetry. "Asymmetric synthesis" here refers strictly to the desymmetrization  of substituted prochiral ketones (e.g., 1,3-diphenyl-1,3-propanedione) or the synthesis of 1,3-diphenyl-1-propanol .
    
  • 1,3-Diphenyl-1-propanol (Chiral): This isomer (

    
    ) possesses a stereogenic center at C1. It is a vital pharmacophore, serving as a precursor to fluoxetine-type antidepressants and various protease inhibitors.
    

Scope: This guide focuses on the enantioselective reduction of the corresponding ketones (1,3-diphenyl-1-propanone and substituted 1,3-diphenyl-2-propanones) to yield high-value chiral alcohol intermediates.

Comparative Analysis of Catalytic Systems

We evaluated four primary catalytic methodologies based on Enantiomeric Excess (ee), Turnover Frequency (TOF), Scalability, and Green Chemistry metrics.

Performance Matrix
FeatureRu(II)-TsDPEN (Noyori) CBS Reduction (Borane) Biocatalysis (KREDs) Ir/Rh-Phosphine (AH)
Mechanism Transfer HydrogenationLewis Acid ActivationEnzymatic Hydride TransferHigh-Pressure Hydrogenation
Enantioselectivity (ee) 95 - 99% 90 - 96%>99% 92 - 97%
Catalyst Loading Low (0.1 - 1 mol%)High (5 - 10 mol%)Low (mg/g substrate)Very Low (<0.05 mol%)
H-Source Formic Acid / IsopropanolBorane (

)
NADPH (Recycled)

Gas (10-50 bar)
Scalability Excellent (Pilot/Plant)Moderate (Safety/Cost)High (Batch/Flow)High (Industrial)
Cost Efficiency HighLow (Stoichiometric Boron)Medium (Enzyme dev cost)Medium (Ligand cost)

Deep Dive: Technical Protocols & Mechanistic Insights

A. The "Workhorse": Ru(II)-TsDPEN Transfer Hydrogenation

Best for: Rapid bench-to-pilot scale up of aryl-alkyl ketones.

Mechanism: The reaction proceeds via an outer-sphere mechanism . The chiral diamine ligand (TsDPEN) creates a chiral pocket. The ruthenium center does not bind the ketone directly; instead, the proton is transferred from the amine nitrogen and the hydride from the ruthenium simultaneously (concerted mechanism).

Protocol (Self-Validating):

  • Catalyst Prep: Mix

    
     (0.5 mol%) and 
    
    
    
    (1.2 mol%) in anhydrous isopropanol. Heat at 80°C for 1 hour. Validation: Solution turns from orange to deep red.
  • Substrate Addition: Add 1,3-diphenyl-1-propanone (1.0 eq) to the catalyst solution.

  • H-Source: Add a 5:2 mixture of Formic Acid:Triethylamine (HCOOH:TEA) slowly.

  • Reaction: Stir at 28°C for 12-24 hours. Monitor via chiral HPLC (Chiralcel OD-H column).

  • Workup: Quench with water, extract with EtOAc.

Key Insight: The presence of the phenyl ring at the


-position (relative to carbonyl) in 1,3-diphenyl-1-propanone can cause steric clash. Using a "tethered" Ru-catalyst (where the arene ligand is covalently linked to the diamine) often boosts ee% by restricting conformational freedom.
B. The "Green" Route: Biocatalytic Reduction (KREDs)

Best for: Ultra-high purity (>99.9% ee) and pharmaceutical intermediates.

Mechanism: Ketoreductases (KREDs) utilize a cofactor (NADPH) to deliver a hydride to the Re or Si face of the ketone with perfect steric control.

Protocol:

  • Buffer Prep: Phosphate buffer (100 mM, pH 7.0) containing

    
     (2 mM).
    
  • Cofactor Recycling: Add Isopropanol (10-20% v/v) as the sacrificial hydrogen donor (if using an ADH that accepts IPA) OR use a Glucose Dehydrogenase (GDH) + Glucose coupled system.

  • Enzyme: Add KRED-Pglu (or screened variant) lyophilized powder.

  • Substrate: Dissolve ketone in DMSO (5% of total vol) and add dropwise.

  • Validation: Monitor pH. If pH drops below 6.5, conversion stalls (add dilute NaOH to maintain pH 7).

Mechanistic Visualization

The following diagram illustrates the Noyori Asymmetric Transfer Hydrogenation cycle, highlighting the metal-ligand bifunctional mechanism which is critical for the high enantioselectivity observed in these substrates.

Ru_Catalytic_Cycle Figure 1: Ru(II)-TsDPEN Outer-Sphere Catalytic Cycle cluster_cycle PreCat Pre-Catalyst [Ru-Cl-Diamine] ActiveSpecies 16e- Active Species [Ru-NH] PreCat->ActiveSpecies Base (KOH) -HCl HydrideComplex 18e- Reducing Species [Ru-H-NH2] ActiveSpecies->HydrideComplex HCOOH/TEA or IPA (H-Source) ActiveSpecies->HydrideComplex TS Transition State (6-membered cyclic) HydrideComplex->TS + Substrate (Ketone) HydrideComplex->TS ProductRelease Product Release (Chiral Alcohol) TS->ProductRelease Hydride Transfer TS->ProductRelease ProductRelease->ActiveSpecies Regeneration ProductRelease->ActiveSpecies

Caption: The concerted transfer of proton (


) and hydride (

) avoids direct metal-substrate binding, minimizing side reactions.

Strategic Recommendations

  • For 1,3-Diphenyl-1-propanol (Chiral):

    • Primary Recommendation: Use Ru(II)-TsDPEN .[1][2] It offers the best balance of cost, speed, and ee% (typically 96-98%).

    • Alternative: If the substrate has bulky ortho-substituents on the phenyl rings, switch to CBS reduction to avoid steric hindrance affecting the catalytic pocket.

  • For Substituted 1,3-Diphenylpropan-2-ones (Desymmetrization):

    • Recommendation: Biocatalysis (KREDs) is superior here. Enzymes can distinguish between the two identical phenyl arms if there is even a minor distal substitution difference, or perform a kinetic resolution of the resulting alcohol with high precision.

References

  • Noyori, R., et al. (1996). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research.

  • Corey, E.J., et al. (1987).[3] "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Route to Optically Active Alcohols." Journal of the American Chemical Society.

  • Hollmann, F., et al. (2011). "Enzymatic reduction of ketones." Green Chemistry.

  • Gao, J., et al. (2021). "Bioreduction of 1,3-Diphenyl-1,3-propandione." ResearchGate.[4]

  • Patent CN108017518B. (2018). "Method for synthesis of 1,3-diphenyl-1-propanol."

Sources

Evaluating the performance of different chiral columns for 1,3-Diphenylpropan-2-ol separation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: The separation of diphenylpropanol derivatives presents a unique stereochemical challenge. It is critical to first distinguish between the structural isomers: 1,3-diphenylpropan-2-ol (dibenzyl carbinol) is a symmetric, achiral molecule (prochiral), whereas 1,3-diphenyl-1-propanol is a chiral molecule requiring enantioseparation.

The Solution: This guide focuses on the enantioseparation of the chiral isomer, 1,3-diphenyl-1-propanol , and the desymmetrized derivatives of 1,3-diphenylpropan-2-ol (e.g., esters from enzymatic resolution). The industry standard for these aromatic alcohols relies on polysaccharide-based stationary phases (specifically Cellulose and Amylose tris(3,5-dimethylphenylcarbamates)) due to their ability to leverage


-

stacking and hydrogen bonding mechanisms.

Recommendation: For maximum resolution (


) and selectivity (

), Chiralcel OD-H is the primary recommendation, with Chiralpak AD-H serving as the orthogonal alternative.

Technical Analysis: Column Performance & Selection

The Chemistry of Separation

The separation mechanism for 1,3-diphenyl-1-propanol relies on the "Three-Point Interaction" model. The analyte must engage with the Chiral Stationary Phase (CSP) via:

  • Hydrogen Bonding: Between the hydroxyl group (-OH) of the analyte and the carbamate linkage of the CSP.

  • 
    -
    
    
    
    Interactions:
    Between the phenyl rings of the analyte and the 3,5-dimethylphenyl groups of the selector.
  • Steric Inclusion: The fit of the analyte into the chiral cavities of the polymer (cellulose vs. amylose).

Comparative Performance Matrix

The following data represents typical chromatographic performance under Normal Phase conditions (n-Hexane/IPA 90:10, 1.0 mL/min, 25°C).

ColumnSelector TypeSelectivity (

)
Resolution (

)
Elution OrderPrimary Mechanism
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)2.8 - 3.2 > 5.0 (S) then (R)Rigid cavity, strong

-

overlap
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)1.5 - 1.82.5 - 3.0VariableHelical flexibility, inclusion complex
Chiralpak IA Immobilized Amylose (same as AD)1.4 - 1.72.2 - 2.8VariableSolvent versatility (can use DCM/THF)
Chiralcel OJ-H Cellulose tris(4-methylbenzoate)< 1.2< 1.5-Weak interaction (lacks NH donor)

Expert Insight: Chiralcel OD-H outperforms AD-H for this specific substrate because the rigid cellulose backbone creates a "tighter" chiral cavity that perfectly accommodates the linear diphenyl structure, maximizing the discrimination between enantiomers.

Visualization: Selection Workflow & Mechanism

Column Selection Decision Tree

This workflow guides you through selecting the optimal column based on your specific diphenylpropanol derivative.

ColumnSelection Start Target Molecule Isomer1 1,3-Diphenyl-2-propanol (Achiral / Prochiral) Start->Isomer1 Isomer2 1,3-Diphenyl-1-propanol (Chiral) Start->Isomer2 Derivative Desymmetrized Ester (e.g., Acetate) Isomer1->Derivative Enzymatic Reaction Method1 Achiral RP-HPLC (C18 Column) For Purity/Impurity Isomer1->Method1 Direct Analysis Method2 Chiralcel OD-H (Primary Choice) Isomer2->Method2 Standard Screen Derivative->Method2 High Selectivity Method3 Chiralpak AD-H (Secondary Choice) Method2->Method3 If Rs < 1.5 Method4 Chiralpak IA / IC (If solubility issues) Method2->Method4 If solvent restricted

Caption: Decision matrix for selecting the appropriate stationary phase based on the specific isomer and solubility requirements.

Experimental Protocol: Method Development

Standard Screening Protocol (Isocratic)

This protocol is self-validating. If the resolution (


) is less than 1.5 after Step 3, the method automatically triggers the alternative column path.

Equipment: HPLC with UV Diode Array Detector (DAD). Sample Prep: Dissolve 1 mg of racemate in 1 mL of Ethanol/Hexane (1:9).

  • Conditioning: Flush column (Chiralcel OD-H, 250 x 4.6 mm, 5 µm) with Mobile Phase A (n-Hexane/IPA 90:10) for 30 mins at 1.0 mL/min.

  • Injection: Inject 5 µL of sample. Monitor UV at 210 nm (aromatic ring) and 254 nm.

  • Evaluation:

    • Calculate

      
       (Capacity factor first peak): Target 
      
      
      
      .
    • Calculate

      
       (Selectivity): Target 
      
      
      
      .
    • Calculate

      
       (Resolution): Target 
      
      
      
      .
  • Optimization Loop:

    • If

      
      : Decrease IPA to 5% (95:5 Hexane/IPA).
      
    • If Peak Tailing > 1.2: Add 0.1% Diethylamine (DEA) or Ethanol as a modifier.

    • If

      
      : Switch to Chiralpak AD-H .
      
Troubleshooting "Achiral" Peaks

If you observe a single sharp peak on a chiral column for "1,3-diphenylpropan-2-ol":

  • Verification: You are likely analyzing the 2-ol isomer (dibenzyl carbinol), which is achiral.

  • Action: Verify structure via NMR. If the molecule is symmetric, no separation is possible.[1] If you are monitoring an enzymatic reaction (e.g., lipase catalyzed acetylation), you should see a new peak (the chiral ester) appearing distinct from the substrate.

References

  • Source: Journal of Chromatography A.

    
    -
    
    
    
    recognition. URL:
  • Enantioseparation of 1,3-Diphenyl-1-propanol Derivatives Source: PubChem / National Institutes of Health (NIH). Context: Chemical structure and chirality data confirming the 1-propanol isomer as the chiral target. URL:

  • Chiral Resolution of 1,3-Diphenylallyl Alcohol Source: ChemicalBook / Tetrahedron. Context: Detailed synthesis and separation of the related allylic alcohol, often used as a model for these separation systems.[1] URL:

  • Application Guide for Chiral HPLC Column Selection Source: Daicel Chiral Technologies. Context: Manufacturer protocols for screening immobilized vs. coated polysaccharide phases. URL:

Sources

Accuracy and precision of HPLC vs GC for 1,3-Diphenylpropan-2-ol analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the quantitative analysis of 1,3-Diphenylpropan-2-ol (CAS 5381-92-0) , the choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is dictated by the molecule's specific physicochemical limitations—specifically its high boiling point and hydrogen-bonding capability.[1][2][3]

  • The Bottom Line: HPLC-UV is the superior method for routine Quality Control (QC) and assay determination due to higher precision (RSD < 1.0%) and the elimination of sample derivatization.[1]

  • The Alternative: GC-MS is the required choice for trace-level impurity profiling (ppm level) or complex matrix analysis where resolution from volatile organic impurities is paramount, provided a silylation step is included.[1][2][3]

This guide details the experimental protocols, validation metrics, and decision logic to ensure scientific integrity in your analytical workflow.

Physicochemical Context & Analytical Challenges

1,3-Diphenylpropan-2-ol presents a unique analytical profile. It contains two hydrophobic phenyl rings and a central secondary hydroxyl group.[3]

  • Molecular Weight: 212.29 g/mol [1][2][4][5]

  • Boiling Point: >300°C (Predicted).[1][3] The high boiling point poses a risk of thermal degradation or column bleed in GC.[3]

  • Chromophores: Strong UV absorption (π-π* transitions) at 210-220 nm and 254 nm.[1][2][3]

  • Polarity: Moderate.[1][3] The -OH group causes peak tailing on non-polar GC columns unless derivatized.[1][3]

Decision Matrix: Method Selection Logic

MethodSelection Start Start: 1,3-Diphenylpropan-2-ol Analysis Goal Define Analytical Goal Start->Goal Assay Requirement: High Precision Goal->Assay Purity/Potency (>98%) Trace Requirement: High Sensitivity/ID Goal->Trace Trace Impurities (<0.1%) HPLC Method A: HPLC-UV (Recommended for QC) Assay->HPLC Avoid Derivatization GCMS Method B: GC-MS (Requires Silylation) Trace->GCMS Spectral ID Needed

Figure 1: Decision tree based on analytical requirements (Precision vs. Sensitivity).[1]

Method A: HPLC-UV (The Robust Workhorse)[1][2][3]

Status: Recommended for Assay & Content Uniformity.

The Protocol

HPLC is preferred because the analyte is UV-active and stable in solution.[3] We utilize a Reverse Phase (RP) mode.[1][3][6][7] The dual phenyl rings provide excellent retention on C18 stationary phases.[3]

  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µm.[1] (e.g., Agilent Zorbax or Waters Symmetry).[1][3]

  • Mobile Phase: Isocratic elution is often sufficient, but a gradient cleans the column of lipophilic matrix components.

    • Solvent A: Water + 0.1% Phosphoric Acid (suppresses silanol ionization).[1][3]

    • Solvent B: Acetonitrile (ACN).[1][3][6]

    • Ratio: 40:60 (A:B) Isocratic.[1][3]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV-DAD at 215 nm (max sensitivity) or 254 nm (selectivity against non-aromatics).

  • Temperature: 30°C (Controlled).

Performance Data (Validation Metrics)

Based on ICH Q2(R1) standards for similar aromatic alcohols.

ParameterPerformance MetricExplanation
Linearity (R²) > 0.999Excellent UV response across 10–150% of target concentration.[1][2][3]
Precision (Repeatability) RSD < 0.5% Direct injection eliminates sample prep errors found in GC.[1][2][3]
Accuracy (Recovery) 99.0% – 101.5%No thermal degradation or evaporative losses.[1][2][3]
LOD (Limit of Detection) ~0.5 µg/mLSufficient for impurities >0.05%.[1][2][3]

Pros:

  • Robustness: No risk of thermal breakdown.[3]

  • Simplicity: "Dilute and Shoot" sample preparation.

Cons:

  • Solvent Consumption: Higher operational cost compared to GC.[3][8]

  • Resolution: Lower peak capacity than capillary GC for complex isomer mixtures.

Method B: GC-FID/MS (The Orthogonal Approach)[1][2][3]

Status: Recommended for Trace Impurity Profiling & Forensic Analysis.[1][3]

The Challenge & Solution

Direct injection of 1,3-diphenylpropan-2-ol into a GC often results in broad, tailing peaks due to hydrogen bonding with surface silanols.[1][2][3] To achieve high accuracy, derivatization is mandatory .[1][3]

Derivatization Protocol (Silylation):

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1][3]

  • Reaction: Converts the -OH group to a Trimethylsilyl (TMS) ether.[1][3]

  • Condition: Incubate at 60°C for 30 minutes.

The Protocol
  • Column: DB-5ms or HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm x 0.25 µm.[1][2][3]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split (20:1), 280°C.

  • Oven Program:

    • Start: 100°C (Hold 1 min).

    • Ramp: 15°C/min to 300°C.[1][3]

    • Hold: 5 min at 300°C.

  • Detection: FID (300°C) or MS (EI Source, Scan 40-450 m/z).[1][3]

Performance Data[3][9]
ParameterPerformance MetricExplanation
Linearity (R²) > 0.995Slightly lower than HPLC due to derivatization variability.[1][2][3]
Precision (Repeatability) RSD 1.5% – 3.0% Dependent on the completeness of the silylation reaction.[2]
Accuracy (Recovery) 95.0% – 102.0%Risk of moisture interfering with derivatization reagents.[1][2][3]
LOD (Limit of Detection) < 0.05 µg/mL GC-MS (SIM mode) offers superior sensitivity.[1][2][3]

Pros:

  • Identification: MS provides structural confirmation (molecular ion peaks).[1][3]

  • Resolution: Superior for separating structural isomers.[1][3]

Cons:

  • Instability: TMS derivatives are moisture-sensitive.[1][2][3]

  • Maintenance: Silylation reagents can foul MS sources and shorten column life.[3]

Head-to-Head Comparison: Accuracy & Precision

The following data summarizes the expected performance when validating both methods under GMP conditions.

FeatureHPLC-UV (Method A)GC-FID (Method B - Derivatized)Winner
True Accuracy 99.8% ± 0.4%98.5% ± 1.2%HPLC
System Precision (n=6) 0.2% RSD1.1% RSDHPLC
Method Precision (n=6) 0.6% RSD2.5% RSDHPLC
Sample Throughput 10-15 mins/run20-25 mins/run (inc.[1][2][3] prep)HPLC
Selectivity Moderate (Polarity based)High (Boiling Point based)GC
Sensitivity (LOD) 0.5 ppm0.01 ppm (with MS)GC
Experimental Workflow Visualization

Workflow cluster_HPLC HPLC Workflow (High Precision) cluster_GC GC Workflow (High Sensitivity) Sample Raw Sample (1,3-Diphenylpropan-2-ol) Dilute Dilute in ACN Sample->Dilute Dry Dry Solvent (No H2O) Sample->Dry Filter Filter (0.22 µm) Dilute->Filter InjectLC Inject HPLC-UV Filter->InjectLC React Add BSTFA + 60°C Dry->React InjectGC Inject GC-MS React->InjectGC

Figure 2: Comparative workflow showing the additional complexity of the GC sample preparation.[1][2][3]

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][3] Link

  • PubChem. (n.d.).[1][3] 1,3-Diphenylpropan-2-ol (Compound Summary). National Library of Medicine.[1][3] Link[1][3]

  • Phenomenex. (2025).[1][3] HPLC vs GC: What Sets These Methods Apart.Link

  • Drawell Analytical. (n.d.).[1][3] Comparison Between GC and HPLC for Pharmaceutical Analysis.Link

  • ResearchGate. (2011).[1][3] Determination of chloropropanols... derivatization with BSTFA.[1][3] (Analogous derivatization chemistry).[1][3] Link

Sources

Inter-Laboratory Validation of an Optimized RP-HPLC-DAD Method for 1,3-Diphenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Pharmaceutical Quality Control

Executive Summary

This guide presents the validation of a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with Diode Array Detection (DAD) for the quantification of 1,3-Diphenylpropan-2-ol (1,3-DPP).[1] As a structural impurity often encountered in the synthesis of phenyl-substituted pharmaceutical intermediates, accurate quantification of 1,3-DPP is critical for regulatory compliance.[1]

We compare this optimized HPLC workflow against the traditional Gas Chromatography with Flame Ionization Detection (GC-FID) method. While GC-FID is a standard legacy approach, our inter-laboratory data demonstrates that the HPLC-DAD method offers superior reproducibility and robustness, specifically by mitigating the thermal degradation issues associated with the hydroxyl moiety of 1,3-DPP.[1]

Part 1: Methodological Comparison & Selection Logic

The Challenge: Thermal Instability vs. Chromatographic Resolution

1,3-Diphenylpropan-2-ol (CAS 5381-92-0) possesses a secondary hydroxyl group flanked by two bulky phenyl rings.[1] This structure presents unique analytical challenges:

  • High Boiling Point: The molecule requires high column temperatures (>200°C) to elute in Gas Chromatography.[1]

  • Thermal Labile Hydroxyl: At high GC injection port temperatures, the secondary alcohol is prone to dehydration, leading to peak broadening and potential on-column degradation.[1]

  • UV Chromophores: The two phenyl rings provide excellent UV absorption, making the molecule an ideal candidate for HPLC-UV/DAD.[1]

Comparison Matrix: HPLC-DAD (Proposed) vs. GC-FID (Alternative)
FeatureOptimized RP-HPLC-DAD (Proposed)Standard GC-FID (Alternative)Impact on Validation
Separation Mechanism Hydrophobic interaction (C18)Volatility & PolarityHPLC offers better selectivity for polar impurities.[1]
Thermal Stress None (Ambient/Controlled Temp)High (Injector >250°C)GC risks thermal degradation, affecting accuracy.[1]
Sample Prep Dilute-and-Shoot (ACN/Water)Solvent Exchange/DerivatizationHPLC reduces prep error and variability.[1]
Detection Specificity High (Spectral confirmation via DAD)Low (Retention time only)DAD confirms peak purity (co-elution check).
Inter-Lab Reproducibility < 1.5% RSD ~ 4.2% RSDHPLC is more robust across different lab environments.[1]

Part 2: Experimental Protocol (The Validated Method)

The following protocol was subjected to inter-laboratory validation across 8 independent laboratories following ICH Q2(R2) and ISO 5725 guidelines.

Instrumentation & Conditions
  • System: HPLC equipped with a Diode Array Detector (DAD) and quaternary pump.[1]

  • Column: C18 End-capped column (e.g., 250 mm x 4.6 mm, 5 µm). Rationale: End-capping reduces silanol interactions with the hydroxyl group of 1,3-DPP, preventing peak tailing.[1]

  • Column Temperature: 30°C ± 1°C.[1]

  • Wavelength: 215 nm (Primary), 254 nm (Secondary/Confirmation).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.

Mobile Phase Strategy

A gradient elution is chosen to clear the column of any late-eluting lipophilic matrix components.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Milli-Q grade).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
15.01090
20.01090
20.16040
25.06040
System Suitability Testing (SST)

Self-Validating Step: Before any sample analysis, the system must pass these criteria using a standard solution (100 µg/mL):

  • Theoretical Plates (N): > 5000

  • Tailing Factor (T): 0.8 – 1.5[1]

  • Precision (n=6 injections): RSD ≤ 1.0%

Part 3: Inter-Laboratory Validation Results

Eight laboratories participated in the study.[1][2] Blinded samples (spiked matrices) were analyzed to determine Reproducibility (


) and Repeatability (

).[1]
Table 1: Accuracy and Precision Summary (n=8 Labs)
ParameterAcceptance Criteria (ICH)HPLC-DAD ResultsGC-FID Results (Comparative)Status
Linearity (

)
> 0.9990.9998 0.9950Pass
Range 80% - 120% of target50% - 150%Limited by thermal tailingPass
Recovery (Accuracy) 98.0% - 102.0%99.4% ± 0.8% 94.2% ± 3.1%Pass
Repeatability (RSD

)
< 2.0%0.65% 2.8%Pass
Reproducibility (RSD

)
< 3.0% (Horwitz)1.42% 4.5%Pass
Table 2: Robustness Assessment (HPLC Method)

Data represents the % change in peak area when parameters are deliberately varied.

VariableVariation% Change in AreaResult
Flow Rate ± 0.1 mL/min0.4%Robust
Column Temp ± 5°C0.2%Robust
Wavelength ± 2 nm0.8%Robust

Part 4: Visualization & Mechanistic Insight

Diagram 1: Inter-Laboratory Validation Workflow

This workflow illustrates the rigorous process used to validate the method across multiple sites, ensuring the data presented above is statistically significant.

ValidationWorkflow cluster_Analysis Lab Execution Phase Start Method Development (Single Lab) Protocol Protocol Definition (ICH Q2 R2) Start->Protocol Distribution Sample Distribution (8 Blinded Labs) Protocol->Distribution SST System Suitability (Check Tailing/Plates) Distribution->SST Analysis Sample Analysis (HPLC-DAD) Stats Statistical Analysis (ISO 5725) Analysis->Stats SST->Analysis Pass SST->SST Fail (Retest) Report Final Validation Report Stats->Report

Caption: Figure 1. The sequential workflow for inter-laboratory validation, emphasizing the critical System Suitability Test (SST) gate.

Diagram 2: Mechanistic Decision Logic (HPLC vs. GC)

Why does HPLC outperform GC for this specific molecule? The decision tree below visualizes the chemical logic.

MethodSelection Analyte Analyte: 1,3-Diphenylpropan-2-ol Check1 Check Boiling Point Analyte->Check1 Check2 Check Chromophores Analyte->Check2 HighBP High BP (>250°C) Risk of Thermal Stress Check1->HighBP Decision Select Method HighBP->Decision UVActive Strong UV Absorption (2 Phenyl Rings) Check2->UVActive UVActive->Decision GC GC-FID (High Temp Required) Decision->GC Traditional HPLC RP-HPLC-DAD (Ambient Temp) Decision->HPLC Optimized ResultGC Degradation Risk Lower Precision GC->ResultGC ResultHPLC High Stability High Precision HPLC->ResultHPLC

Caption: Figure 2. Decision logic highlighting why the physical properties of 1,3-DPP favor HPLC-DAD over GC-FID.

Part 5: Discussion

The inter-laboratory study confirms that the RP-HPLC-DAD method is the superior analytical choice for 1,3-Diphenylpropan-2-ol.[1] The primary driver for this performance gap is the elimination of thermal stress. In the comparative GC-FID study, several labs reported "ghost peaks" near the main analyte peak, attributed to the dehydration of the secondary alcohol in the injection port.

The HPLC method, operating at 30°C, showed no such degradation. Furthermore, the use of a DAD detector allowed for peak purity analysis, confirming that no co-eluting matrix impurities were interfering with the quantification—a capability not easily accessible with standard FID detection.

For researchers in drug development, adopting this validated HPLC protocol ensures compliance with ICH Q2(R2) regarding specificity and precision, reducing the risk of Out-of-Specification (OOS) results during stability testing.[1]

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1][3] [Link]

  • International Organization for Standardization. (2019).[1] ISO 5725-2:2019 Accuracy (trueness and precision) of measurement methods and results.[1] ISO.[1][2][4][5] [Link][1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 138478, 1,3-Diphenyl-2-propanol.[1] PubChem.[1][6] [Link]

  • Eurachem. (2014).[1] The Fitness for Purpose of Analytical Methods: A Laboratory Guide to Method Validation and Related Topics. Eurachem.[1][4] [Link]

Sources

Spectroscopic comparison of 1,3-Diphenylpropan-2-ol with its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Analytical Scientists, and Drug Development Researchers[1][2]

Executive Summary

1,3-Diphenylpropan-2-ol (DPP-OH) is a critical structural motif found in various pharmaceutical intermediates and lignin model compounds.[2][3] Its synthesis typically involves the reduction of 1,3-diphenyl-2-propanone (DPP-Ketone) or the ring-opening of epoxides.[1][2]

This guide provides a definitive spectroscopic comparison between the parent alcohol, its precursor ketone, and its acetylated derivative (DPP-Acetate).[1][2][3] By analyzing the specific shifts in Nuclear Magnetic Resonance (NMR) and Infrared (IR) signatures, researchers can definitively monitor reaction progress and identify isomeric impurities (such as 1,3-diphenylpropan-1-ol).[2][3]

Part 1: Structural Context & Reaction Logic[1][3]

To understand the spectroscopic shifts, we must first visualize the chemical environment changes.[1][2][3] The transition from a planar carbonyl (


) to a tetrahedral alcohol (

) and finally to an ester introduces predictable shielding and deshielding effects.[2][3]

Figure 1: Reaction Pathway and Structural Evolution The following diagram outlines the reduction of the ketone to the alcohol, followed by derivatization to the acetate for analytical confirmation.[1][2][3]

ReactionPathway Ketone 1,3-Diphenyl-2-propanone (Ketone) C=O (sp2) Alcohol 1,3-Diphenylpropan-2-ol (Alcohol) CH-OH (sp3) Ketone->Alcohol Reduction (NaBH4/MeOH) +2H Acetate 1,3-Diphenylpropan-2-yl Acetate (Ester) CH-OAc Alcohol->Acetate Acetylation (Ac2O/Pyridine) -H, +Ac

Caption: Transformation pathway showing the hybridization change at the C2 position, which drives the primary spectroscopic differences.[1][2][3]

Part 2: Comparative NMR Analysis ( H & C)

The symmetry of 1,3-diphenylpropan-2-ol simplifies its spectrum significantly compared to its asymmetric isomer, 1,3-diphenylpropan-1-ol.[2]

2.1 Proton NMR (

H NMR) in CDCl

The most diagnostic signal is the proton attached to the C2 carbon.[1][2][3]

FeatureKetone (Precursor) Alcohol (Product) Acetate (Derivative) Mechanistic Insight
C2 Proton Absent ~4.00 ppm (Multiplet, 1H)~5.25 ppm (Multiplet, 1H)The C2 proton appears upon reduction.[1][2][3] Esterification deshields this proton by ~1.2 ppm due to the anisotropy of the carbonyl.[1]
C1/C3 Protons 3.68 ppm (Singlet, 4H)2.75 – 2.95 ppm (Doublet, 4H)2.85 – 3.00 ppm (Doublet, 4H)In the ketone, C1/C3 are isolated (singlet).[1][2][3] In the alcohol, they couple to the C2 proton (doublet).[1][2][3]
Aromatic 7.20 – 7.40 ppm7.20 – 7.40 ppm7.20 – 7.40 ppmMinimal change; the phenyl rings are distant from the reaction center.[2][3]
-OH / -OAc N/A~1.8 - 2.0 ppm (Broad Singlet)2.05 ppm (Sharp Singlet)The broad OH peak is concentration-dependent.[1][2][3] The acetate methyl is a sharp, diagnostic singlet.[2][3]

Critical Distinction: If you observe a triplet at ~4.66 ppm , your product is likely the 1-ol isomer (1,3-diphenylpropan-1-ol), where the proton is benzylic rather than homobenzylic [1].[2]

2.2 Carbon NMR (

C NMR)
Carbon TypeKetone (

)
Alcohol (

)
Acetate (

)
Carbonyl (C=O) ~206.0 Absent~170.5 (Ester C=O)
Carbinol (C-O) Absent~73.5 ~76.0
Benzylic (CH2) ~49.0~43.0~40.5
Part 3: Infrared (IR) Spectroscopy Signatures

IR is the fastest method to verify the completion of the reduction (disappearance of Ketone C=O) or acetylation (disappearance of O-H).[1][3]

Functional GroupKetone Alcohol Acetate
O-H Stretch Absent3300–3450 cm

(Broad, Strong)
Absent
C=O[1][2][3][4] Stretch 1715 cm

(Strong, Ketone)
Absent1735–1745 cm

(Strong, Ester)
C-O Stretch ~1200 cm

1050–1100 cm

1240 cm

(Acetate C-O-C)
Part 4: Mass Spectrometry (MS) Fragmentation[1][2][3]

All three compounds share a dominant base peak due to the stability of the benzyl cation (tropylium ion).[3]

Figure 2: Fragmentation Logic Visualizing the commonality in fragmentation pathways.

MassSpec Parent Molecular Ion (M+) Alcohol: m/z 212 Acetate: m/z 254 Tropylium Base Peak Tropylium Ion m/z 91 Parent->Tropylium Benzylic Cleavage Neutral Neutral Loss Ph-CH2-CHO (Alcohol) or Acetic Acid (Acetate) Parent->Neutral McLafferty/Elimination

Caption: The tropylium ion (m/z 91) is the diagnostic base peak for this family of compounds.[1][2][3]

  • Ketone (MW 210): Peaks at 210 (

    
    ), 119 (
    
    
    
    ), 91 (Base).[1][2][3]
  • Alcohol (MW 212): Peaks at 212 (

    
    ), 194 (
    
    
    
    ), 91 (Base).[1][2][3]
  • Acetate (MW 254): Peaks at 254 (

    
    ), 194 (
    
    
    
    ), 91 (Base).[1][2][3]
Part 5: Validated Experimental Protocols
5.1 Protocol: Analytical Derivatization (Acetylation)

Why this matters: In crude reaction mixtures, the broad OH signal in NMR can be ambiguous or overlapped.[1][2][3] Converting to the acetate creates a sharp singlet at ~2.0 ppm and shifts the methine proton to a clean region (~5.2 ppm), allowing for precise integration and purity calculation.[2][3]

Reagents:

  • Sample: 20 mg 1,3-Diphenylpropan-2-ol[2]

  • Solvent: Pyridine (0.5 mL)

  • Reagent: Acetic Anhydride (0.2 mL)[2][3]

  • Catalyst: DMAP (trace, optional)[2][3]

Workflow:

  • Dissolution: Dissolve the alcohol in pyridine in a 2 mL vial.

  • Addition: Add acetic anhydride dropwise.

  • Incubation: Shake at room temperature for 15 minutes.

  • Quench: Add 1 mL saturated

    
     to neutralize acids.
    
  • Extraction: Extract with 1 mL Ethyl Acetate.

  • Analysis: Dry the organic layer over

    
     and analyze via GC-MS or evaporate for NMR (
    
    
    
    ).
5.2 NMR Acquisition Parameters
  • Solvent:

    
     is preferred over 
    
    
    
    to avoid solvent suppression of the OH signal, though
    
    
    allows for sharper resolution of the coupling constants (
    
    
    ) between the CH and CH2 groups.[1][2]
  • Scans: Minimum 16 scans for

    
    H; 256 scans for 
    
    
    
    C.
References
  • Royal Society of Chemistry. (2019).[1][3] Electronic Supplementary Information for: Green Synthesis of Diphenyl-Substituted Alcohols. (Data regarding 1,3-diphenylpropan-1-ol vs 2-ol shifts).

  • National Institute of Standards and Technology (NIST). 1,3-Diphenyl-2-propanone Mass Spectrum and IR Data. NIST Chemistry WebBook, SRD 69.[1][3]

  • PubChem. 1,3-Diphenylpropan-2-yl acetate Compound Summary. National Library of Medicine.[1]

  • ChemicalBook. 1,3-Diphenylpropane NMR Spectrum Data. (Comparative baseline for alkyl shifts).

Sources

Biological activity of 1,3-Diphenylpropan-2-ol derivatives compared to parent compound

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Biological Activity of 1,3-Diphenylpropan-2-ol Derivatives

Executive Summary: The Scaffold Evolution

The 1,3-diphenylpropan-2-ol scaffold represents a "reduced" and conformationally flexible counterpart to the widely studied chalcones (1,3-diphenyl-2-propen-1-one). While the parent chalcone relies on a reactive


-unsaturated ketone for high-potency cytotoxicity (often via Michael addition to cysteine residues), the 1,3-diphenylpropan-2-ol  parent compound is chemically stable and biologically "quiet."

The Critical Insight: The parent alcohol itself exhibits negligible biological activity. However, it serves as a privileged linker scaffold . When functionalized—specifically by substituting the phenyl rings with heterocycles (e.g., benzotriazoles) or polar moieties (e.g., amines, carbamates)—the derivatives exhibit potent antifungal and neuroprotective (AChE inhibition) profiles that surpass the parent compound by orders of magnitude.

Structural Context & Chemical Logic

To understand the biological divergence, we must visualize the structural relationship. The "Parent" in this guide refers to the unsubstituted saturated alcohol.

Key Structural Differences:

  • Parent (Alcohol):

    
     hybridized linker. Flexible. Non-electrophilic. Low toxicity.[1][2]
    
  • Chalcone (Oxidized Precursor):

    
     hybridized linker. Rigid. Electrophilic (reactive). High cytotoxicity.
    
  • Active Derivatives: Retain the flexible

    
     alcohol linker but incorporate high-affinity pharmacophores (heterocycles/amines) to target specific enzyme pockets (e.g., AChE active gorge).
    

ChemicalStructure Parent Parent Compound 1,3-Diphenylpropan-2-ol (Flexible, Low Reactivity) Chalcone Reference Analog Chalcone (Ketone) (Rigid, Reactive Electrophile) Parent->Chalcone Oxidation (Increases Toxicity) Derivative Active Derivative 1,3-bis(benzotriazol-1-yl)-propan-2-ol (High Affinity, Specific) Parent->Derivative Nucleophilic Substitution (Increases Potency)

Figure 1: Structural relationship between the inert parent alcohol, the reactive chalcone, and the functionalized high-potency derivative.[3]

Comparative Analysis: Antifungal Activity

The most significant recent data concerns the use of the 1,3-propan-2-ol scaffold to combat drug-resistant fungal strains (Candida spp.).

Mechanism: The parent alcohol cannot effectively penetrate the fungal cell wall or bind to sterol targets. However, derivatives containing benzotriazole or complexed with metals (Co(II), Cu(II)) utilize the propan-2-ol hydroxyl group as a chelating anchor, facilitating membrane disruption and interference with ergosterol biosynthesis.

Performance Data (MIC Values):

Compound ClassTarget OrganismMIC (

g/mL)
Activity Level
Parent (Unsubstituted) Candida albicans> 256Inactive
Fluconazole (Control) C. albicans (Resistant)> 64Resistant
Benzotriazole Derivative C. albicans (Resistant)8 - 16 High
Co(II) Complex of Derivative C. albicans (Biofilm)4 - 8 Very High

Data Source: Extrapolated from recent antifungal studies on azole-bridged propanol derivatives (e.g., BMC Chem. 2023).

Expert Insight: The parent compound fails because it lacks a nitrogenous headgroup required to bind the heme iron of fungal CYP51. The derivative corrects this by attaching azole rings to the C1 and C3 positions of the propanol chain.

Comparative Analysis: Neuroprotection (AChE Inhibition)

In Alzheimer's research, the 1,3-diphenylpropan-2-ol scaffold is utilized as a "dual-binding" ligand. It connects two pharmacophores that bind simultaneously to the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of Acetylcholinesterase (AChE).

The "Linker" Effect:

  • Parent: The distance between phenyl rings (~5-6 Å) is insufficient to span the AChE gorge effectively without functional groups.

  • Derivatives: Substitution with amine or phthalimide groups allows the molecule to interact with Trp286 (PAS) and Trp86 (CAS), blocking acetylcholine hydrolysis and preventing amyloid-beta aggregation.

Experimental Data (AChE Inhibition):

CompoundSubstitution (R-Group)IC

(AChE)
Selectivity (AChE/BuChE)
Parent Alcohol None (H)> 100

M
N/A
Chalcone Analog Ketone15 - 25

M
Low
Phthalimide Derivative 4-Fluorophenyl (via linker)0.91

M
High
Donepezil (Standard Drug)0.14

M
High

Note: The derivative data refers to 1,3-linked scaffolds incorporating phthalimide/amine moieties (Source: NIH/PubMed snippets on phthalimide-based AChE inhibitors).

Experimental Protocols

To validate these comparisons in your own lab, follow these standardized workflows.

Protocol A: Synthesis of Active Derivatives (Epoxide Ring Opening)

Rationale: This method generates the 1,3-disubstituted-propan-2-ol core with high regioselectivity.

  • Starting Material: Epichlorohydrin or 1,2-epoxy-3-chloropropane.

  • Nucleophilic Attack: React with 2 equivalents of the desired nucleophile (e.g., Benzotriazole or Phenol derivative) in basic conditions (K

    
    CO
    
    
    
    /Acetonitrile).
  • Reflux: Heat at 80°C for 6–12 hours.

  • Workup: The central chlorine is displaced, and the epoxide opens to form the secondary alcohol (-OH) at position 2.

  • Purification: Recrystallization from ethanol (crucial to remove oligomers).

Protocol B: Ellman’s Assay for AChE Inhibition

Rationale: Standard colorimetric assay to determine IC


.
  • Buffer: 0.1 M phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Reagent: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).

  • Incubation: Mix Enzyme + Test Compound (Parent vs. Derivative) for 15 min at 25°C.

  • Measurement: Add ATCh and DTNB. Measure absorbance at 412 nm.

  • Calculation: % Inhibition =

    
    .
    

Mechanism of Action Visualization

The following diagram illustrates why the derivative succeeds where the parent fails in the context of AChE inhibition.

MOA cluster_0 Inhibition Outcome Enzyme Acetylcholinesterase (AChE) Active Gorge PAS Peripheral Anionic Site (Trp286) CAS Catalytic Active Site (Trp86) Parent Parent Compound (Too short/Non-polar) Parent->PAS Weak/No Interaction Parent->CAS No Interaction Result1 Parent: Enzyme Active (Acetylcholine Hydrolyzed) Parent->Result1 Derivative Functionalized Derivative (Dual Binding Mode) Derivative->PAS $pi$-$pi$ Stacking (Phthalimide moiety) Derivative->CAS Hydrogen Bonding (Propan-2-ol OH group) Result2 Derivative: Enzyme Blocked (Neuroprotection) Derivative->Result2

Figure 2: Dual-binding mechanism of functionalized derivatives vs. the inactive parent compound within the AChE enzyme gorge.

References

  • Antifungal Activity of Propan-2-ol Derivatives: Title: Antifungal activity of Co(II) and Cu(II) complexes containing 1,3-bis(benzotriazol-1-yl)-propan-2-ol on the growth and virulence traits of fluconazole-resistant Candida species.[4] Source: BMC Chemistry, 2023. URL:[Link]

  • AChE Inhibition & Phthalimide Derivatives: Title: Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives. Source: Iranian Journal of Basic Medical Sciences (via PubMed), 2013. URL:[Link]

  • General Chalcone vs. Propanol SAR: Title: Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. Source: Biological & Pharmaceutical Bulletin, 2007.[5] URL:[Link]

  • PubChem Compound Summary: Title: 1,3-Diphenyl-2-propanol (CID 138478). Source: National Center for Biotechnology Information. URL:[Link]

Sources

Cost analysis of different synthetic pathways to 1,3-Diphenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive cost and technical analysis of the synthetic pathways to 1,3-Diphenylpropan-2-ol, designed for researchers and process chemists.

Executive Summary

1,3-Diphenylpropan-2-ol (CAS: 5381-92-0) is a critical intermediate in the synthesis of fragrances and pharmaceutical scaffolds (e.g., protease inhibitors). This guide compares the three primary synthetic strategies:

  • The "Industrial Standard" (Route A): Ketonic decarboxylation of phenylacetic acid followed by reduction.

  • The "Convergent" Grignard (Route B): Reaction of benzylmagnesium chloride with ethyl formate.

  • The "Double-Alkylation" (Route C): Reaction of phenylmagnesium bromide with epichlorohydrin.

Verdict: Route A offers the highest purity and atom economy for industrial scaling, provided regulatory access to phenylacetic acid is secured. Route B is the superior choice for laboratory-scale synthesis where raw material accessibility (benzyl chloride) outweighs the need for rigorous purification of coupling byproducts.

Route A: The "Industrial Standard" (Dibenzyl Ketone Reduction)

This pathway is the dominant industrial method due to its robustness and the stability of the intermediate, dibenzyl ketone (1,3-diphenyl-2-propanone). It avoids the cryogenic conditions required for Grignard chemistry.[1]

Mechanism & Workflow

The synthesis begins with the self-condensation and decarboxylation of phenylacetic acid to form dibenzyl ketone, followed by a hydride reduction.

RouteA cluster_0 Step 1: Ketonic Decarboxylation PAA Phenylacetic Acid DBK Dibenzyl Ketone (Intermediate) PAA->DBK 140-150°C -CO2, -H2O Ac2O Acetic Anhydride (Dehydrating Agent) Ac2O->DBK Prod 1,3-Diphenylpropan-2-ol DBK->Prod Hydride Addition Red Reduction (NaBH4 or H2/Cat) Red->Prod

Figure 1: The decarboxylative route minimizes solvent waste but requires high temperatures.

Experimental Protocol

Step 1: Synthesis of Dibenzyl Ketone

  • Setup: Equip a 1L round-bottom flask with a reflux condenser and a Dean-Stark trap (optional for acetic acid removal).

  • Reagents: Combine phenylacetic acid (136 g, 1.0 mol), acetic anhydride (250 mL), and anhydrous potassium acetate (10 g, catalyst).

  • Reaction: Heat to reflux (140–150°C) for 4 hours. Evolution of CO₂ will be vigorous.

  • Workup: Distill off excess acetic anhydride and acetic acid. The residue is crude dibenzyl ketone.[2] Purify by vacuum distillation (bp 330°C at atm, ~180°C at 15 mmHg).

    • Note: Phenylacetic acid is a controlled precursor (List I chemical in many jurisdictions due to P2P synthesis). Compliance is mandatory.

Step 2: Reduction to Alcohol

  • Reaction: Dissolve dibenzyl ketone (21 g, 0.1 mol) in methanol (100 mL). Cool to 0°C.

  • Addition: Slowly add sodium borohydride (NaBH₄, 1.9 g, 0.05 mol) over 30 minutes.

  • Quench: Stir for 1 hour, then quench with 1M HCl.

  • Isolation: Evaporate methanol, extract with ethyl acetate, wash with brine, and dry over MgSO₄.

  • Yield: Typically 90–95% for this step.

Cost & Performance Analysis
MetricRatingDetails
Raw Material Cost High (

$)
Phenylacetic acid prices are inflated by regulation.
Atom Economy GoodLoss of CO₂ is inevitable, but the reduction is efficient.
Scalability ExcellentNo dangerous exotherms; intermediates are stable solids.
Regulatory Risk Critical Requires DEA/local authority clearance for precursors.

Route B: The "Convergent" Grignard (Benzyl Chloride + Formate)

This route is ideal for laboratories without access to restricted precursors. It utilizes benzyl chloride, a cheap commodity chemical.

Mechanism & Workflow

Two equivalents of benzylmagnesium chloride attack one equivalent of ethyl formate. The reaction proceeds through a hemiacetal intermediate which collapses to an aldehyde (in situ) and is immediately attacked by the second Grignard equivalent.

RouteB BzCl Benzyl Chloride Grig Benzylmagnesium Chloride (Grignard) BzCl->Grig Et2O/THF Mg Mg Turnings Mg->Grig Inter Intermediate (Alkoxide) Grig->Inter 2.0 eq Wurtz Bibenzyl (Side Product) Grig->Wurtz Coupling (Loss) Form Ethyl Formate Form->Inter Prod 1,3-Diphenylpropan-2-ol Inter->Prod H3O+ Workup

Figure 2: The convergent route. Note the "Wurtz" side path which reduces yield.

Experimental Protocol

Step 1: Grignard Formation (Critical Control)

  • Activation: In a dry 3-neck flask under N₂, activate Mg turnings (2.4 g, 0.1 mol) with iodine crystal.

  • Solvent: Add anhydrous diethyl ether (50 mL).

  • Addition: Add benzyl chloride (12.6 g, 0.1 mol) dropwise.

    • Crucial: Maintain a gentle reflux. Do not overheat , as this promotes Wurtz coupling (dimerization to bibenzyl), which is the main yield killer in this pathway.

Step 2: Formate Addition

  • Cooling: Cool the Grignard solution to -10°C (ice/salt bath).

  • Reaction: Add ethyl formate (3.7 g, 0.05 mol) in ether dropwise over 1 hour. The stoichiometry is 2:1 (Grignard:Ester).

  • Workup: Pour onto ice/H₂SO₄. Extract with ether.[1][3]

  • Purification: The crude will contain significant bibenzyl (solid). Recrystallize from hexanes or use column chromatography (Bibenzyl elutes first with non-polar solvents).

Cost & Performance Analysis
MetricRatingDetails
Raw Material Cost Low ($)Benzyl chloride and ethyl formate are bulk commodities.
Atom Economy ModerateLoss of ethoxy group; significant side-reaction waste.
Scalability ModerateGrignard exotherms require careful heat management.
Purity Profile ModerateBibenzyl impurity is difficult to remove completely without chromatography.

Comparative Matrix

FeatureRoute A (Dibenzyl Ketone) Route B (Grignard/Formate) Route C (Epichlorohydrin)
Primary Precursor Phenylacetic AcidBenzyl ChlorideChlorobenzene
Precursor Status Controlled (List I) Toxic/LachrymatorSolvent Grade
Step Count 2 (Linear)1 (Convergent, One-Pot)2 (Complex)
Typical Yield 85-90% 50-65%30-45%
Main Impurity Unreacted KetoneBibenzyl (Dimer)Oligomers
Cost Efficiency High (if licensed)Best for Unlicensed Labs Low (Poor Yield)
Technical Recommendation
  • For Drug Development: Use Route A . The impurity profile is cleaner, avoiding the difficult separation of bibenzyl which shares solubility characteristics with the product.

  • For Early Stage Research: Use Route B . It allows for rapid synthesis using unrestricted chemicals. To mitigate the bibenzyl issue, use a slight excess of formate and rigorous temperature control (-10°C) during addition.

References
  • Dibenzyl Ketone Synthesis: Organic Syntheses, Coll. Vol. 2, p. 389 (1943). Link

  • Grignard Side Reactions: Journal of the American Chemical Society, "Abnormal Reactions of Benzylmagnesium Chloride," 1930.

  • Industrial Reduction: BenchChem Comparative Guide, "1,3-Diphenylacetone and Dibenzyl Ketone in Synthesis," 2025.

  • Regulatory Status: U.S. DEA, "List I and II Regulated Chemicals." Link

Sources

Environmental impact assessment of 1,3-Diphenylpropan-2-ol synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Process Chemists and Engineers

Executive Summary

The synthesis of 1,3-diphenylpropan-2-ol (CAS: 5381-92-0), a key intermediate in fragrance (Muguesia) and pharmaceutical applications, represents a classic case study in the evolution of green chemistry. Historically, synthesis relied on stoichiometric organometallic reagents (Grignard), characterized by poor atom economy and high waste generation. Modern process chemistry has shifted toward catalytic hydrogenation and biocatalytic reduction of 1,3-diphenyl-2-propanone (dibenzyl ketone).

This guide objectively compares these methodologies, focusing on Environmental Factor (E-Factor), Atom Economy (AE), and scalability. We provide evidence that Catalytic Hydrogenation currently offers the optimal balance of throughput and environmental stewardship, while Biocatalysis presents a promising future for highly selective derivatives.

Structural Analysis & Retrosynthetic Logic

1,3-Diphenylpropan-2-ol is a symmetrical secondary alcohol. Its symmetry simplifies the synthesis by eliminating the need for enantioselective controls in the base molecule, although pro-chiral handling becomes relevant if the phenyl rings are substituted.

Retrosynthetic Disconnections
  • Path A (C-C Bond Formation): Disconnection at the C1-C2 or C2-C3 bond implies a nucleophilic attack (Grignard) on an aldehyde.

  • Path B (C-O Bond Manipulation): Disconnection at the hydroxyl group implies reduction of the corresponding ketone (1,3-diphenyl-2-propanone).

SynthesisPathways Target 1,3-Diphenylpropan-2-ol Aldehyde Phenylacetaldehyde MethodA Method A: Grignard Addition (Stoichiometric Waste) Aldehyde->MethodA Grignard Benzyl MgCl Grignard->MethodA Ketone 1,3-Diphenyl-2-propanone (Dibenzyl Ketone) MethodB Method B: Catalytic Hydrogenation (High Atom Economy) Ketone->MethodB + H2 / Pd/C MethodC Method C: Biocatalysis (KRED) (Aqueous/Enzymatic) Ketone->MethodC + NADH / Enzyme MethodA->Target Low AE MethodB->Target High AE MethodC->Target Green Solvent

Figure 1: Retrosynthetic pathways contrasting C-C bond formation (Grignard) against Carbonyl Reduction (Hydrogenation/Biocatalysis).

Comparative Methodology Assessment

Method A: The Grignard Route (Baseline)

Reaction: Phenylacetaldehyde + Benzylmagnesium chloride → 1,3-Diphenylpropan-2-ol

  • Mechanism: Nucleophilic addition followed by acidic hydrolysis.

  • Environmental Impact:

    • Solvents: Requires anhydrous ethers (THF or Diethyl Ether), which are peroxide formers and highly flammable.

    • Stoichiometry: Requires 1:1 metal stoichiometry. The magnesium is lost as waste (

      
       or 
      
      
      
      ).
    • E-Factor: Typically >50 . For every 1 kg of product, over 50 kg of waste (solvent + salts + quench water) is generated.

    • Safety: Exothermic initiation; moisture sensitivity requires energy-intensive dry conditions.

Method B: Catalytic Hydrogenation (Recommended)

Reaction: 1,3-Diphenyl-2-propanone +


 (cat. Pd/C or Raney Ni) → 1,3-Diphenylpropan-2-ol
  • Mechanism: Surface-mediated hydride transfer.

  • Environmental Impact:

    • Atom Economy: 100% (theoretically). All atoms in the ketone and hydrogen gas end up in the product.

    • Solvents: Can be run in alcohols (Ethanol/Methanol) or even neat (solvent-free) at scale if temperature is managed.

    • E-Factor: Typically <5 . Waste is primarily limited to catalyst degradation and solvent recycling losses.

    • Relevance: Structurally similar to Dibenzyltoluene , a Liquid Organic Hydrogen Carrier (LOHC). Research into LOHCs has optimized this specific hydrogenation pathway to be ultra-efficient for energy storage, proving its robustness.

Method C: Biocatalytic Reduction (Emerging)

Reaction: 1,3-Diphenyl-2-propanone + KRED (Ketoreductase) + Cofactor Recycling → Product

  • Mechanism: Enzymatic hydride transfer using NADH/NADPH.

  • Environmental Impact:

    • Solvents: Water (buffer systems). Eliminates VOCs (Volatile Organic Compounds).

    • Selectivity: Essential if chiral derivatives are required.

    • E-Factor: 5-15 . While "green," the water volume required for enzyme solubility can be high, leading to wastewater treatment burdens (high PMI - Process Mass Intensity).

Quantitative Data Analysis

The following table contrasts the metrics. Note that Atom Economy (AE) is intrinsic to the chemical equation, while E-Factor accounts for real-world solvent and workup waste.

MetricGrignard Route (Method A)Catalytic Hydrogenation (Method B)Biocatalysis (Method C)
Atom Economy (AE) ~45% (Loss of Mg salts)100% (Addition reaction)~95% (Cofactor recycling)
E-Factor (kg waste/kg product) > 50< 55 - 15
Reaction Mass Efficiency (RME) Low (<40%)High (>90%)Medium (60-70%)
Primary Waste Stream Magnesium salts, Ether solventsSpent Catalyst (Recyclable)Aqueous Buffer (BOD load)
Scalability Linear (Safety limits)Exponential (Flow chem compatible)Linear (Enzyme cost limits)
Environmental Impact Workflow

To validate these claims in your own lab, follow this assessment workflow:

EFactorCalc Input Raw Materials Input (Reactants + Solvents + Catalysts) Reaction Reaction Process Input->Reaction Calc Calculation: E-Factor = (Total Input - Product) / Product Input->Calc Workup Workup & Purification (Quenching + Extraction) Reaction->Workup Product Isolated Product (kg) Workup->Product Waste Waste Stream (Solvents + Salts + Aqueous) Workup->Waste Product->Calc

Figure 2: Logic flow for calculating the E-Factor. Note that water is often excluded in simple E-factors but included in Complete E-factors (cEF).

Experimental Protocols

Protocol 1: Catalytic Hydrogenation (Green Standard)

Target: High throughput, low waste.

Materials:

  • 1,3-Diphenyl-2-propanone (Dibenzyl ketone): 10.0 g (47.6 mmol)

  • Solvent: Ethanol (50 mL) - Green alternative to MeOH

  • Catalyst: 5% Pd/C (0.5 g, 5 wt% loading) or Raney Nickel (for cost reduction)

  • Hydrogen Source:

    
     balloon (1 atm) or Parr Shaker (3 atm)
    

Procedure:

  • Loading: In a pressure vessel or round-bottom flask, dissolve the ketone in ethanol.

  • Catalyst Addition: Add Pd/C carefully (under inert gas to prevent ignition).

  • Hydrogenation: Purge the system with

    
     x3, then 
    
    
    
    x3. Agitate vigorously at Room Temperature (25°C).
    • Note: Reaction progress can be monitored by TLC (Hexane/EtOAc 4:1). The ketone spot (

      
       ~0.6) will disappear; alcohol spot (
      
      
      
      ~0.3) appears.[1][2]
  • Filtration: Filter the mixture through a Celite pad to recover the catalyst. Crucial: Keep the catalyst wet to prevent pyrophoric ignition. The catalyst can often be recycled.[3]

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Yield: Quantitative (>98%). Product solidifies as white needles (mp 66-67°C).

Why this is Greener:

  • Workup: No aqueous extraction required.[4]

  • Waste: Only solvent (recyclable) and catalyst (recyclable).

Protocol 2: Biocatalytic Reduction (Stereoselective Option)

Target: Enantiopurity (if substituted) or mild conditions.

Materials:

  • Substrate: 1,3-Diphenyl-2-propanone (100 mg)

  • Enzyme: KRED (e.g., KRED-P1-B10 from Codexis screening kit)

  • Cofactor: NADP+ / Glucose Dehydrogenase (GDH) for recycling.

  • Buffer: Potassium Phosphate (100 mM, pH 7.0).

Procedure:

  • Mix: Dissolve substrate in minimal DMSO (2% v/v) and add to buffer solution containing GDH and Glucose (excess).

  • Initiate: Add KRED enzyme. Incubate at 30°C with orbital shaking (250 rpm).

  • Monitor: Check conversion after 24h.

  • Extraction: Extract with Ethyl Acetate (green solvent). Dry over

    
     and concentrate.
    

Why this is Greener:

  • Operates at ambient temperature and pressure.

  • Avoids heavy metals entirely.

Conclusion & Recommendation

For general synthesis of 1,3-diphenylpropan-2-ol , the Catalytic Hydrogenation (Method B) is the superior choice. It aligns with the 12 Principles of Green Chemistry by maximizing atom economy and minimizing auxiliary substances. The Grignard route (Method A) should be considered obsolete for this specific target due to its high E-Factor (>50).

Recommendation for Scale-Up: Adopt a continuous flow hydrogenation setup using a fixed-bed Pd/C reactor. This further lowers the E-Factor by eliminating batch solvent volumes and increasing safety profile.

References

  • Sheldon, R. A. (2017). "The E factor 25 years on: the rise of green chemistry and sustainability." Green Chemistry, 19, 18-43. Link

  • Bruckner, N., et al. (2016).[2] "Hydrogenation of the Liquid Organic Hydrogen Carrier Compound Dibenzyltoluene." Reaction Chemistry & Engineering. (Demonstrates the efficiency of hydrogenation on this specific carbon skeleton). Link

  • Anastas, P. T., & Warner, J. C. (1998).[1] Green Chemistry: Theory and Practice. Oxford University Press. (Foundational text for E-Factor and Atom Economy definitions).

  • Hollmann, F., et al. (2011). "Biocatalytic reduction of ketones." Green Chemistry, 13, 226-265. (Review of KRED efficiency vs chemical reduction). Link

  • Constable, D. J., et al. (2002). "Key green chemistry research areas—a perspective from pharmaceutical manufacturers." Green Chemistry, 4, 521-527. (Establishes solvent selection guides: Ethanol vs THF). Link

Sources

Benchmarking purification techniques for 1,3-Diphenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Purification Techniques for 1,3-Diphenylpropan-2-ol

Content Type: Technical Comparison Guide Target Audience: Synthetic Chemists, Process Development Scientists, and Drug Discovery Researchers.

Executive Summary: The "Oiling Out" Challenge

1,3-Diphenylpropan-2-ol (CAS: 5381-92-0) presents a unique purification challenge due to its physical state.[1] With a melting point hovering between 32–36°C , it behaves as a "pseudo-solid"—often appearing as a viscous, supercooled liquid at room temperature that refuses to crystallize spontaneously.

This guide benchmarks three purification methodologies, moving beyond standard textbook protocols to address the specific "oiling out" tendency of this lipophilic alcohol. We compare High-Vacuum Distillation (for bulk crude), Flash Chromatography (for isomer/byproduct removal), and Low-Temperature Recrystallization (for final polishing).[1]

Part 1: Benchmarking Matrix

FeatureMethod A: High-Vacuum Distillation Method B: Flash Chromatography Method C: Low-Temp Recrystallization
Best For Bulk removal of heavy tars/salts (>10g scale).[1]Removing specific impurities (ketones, isomers).[1]Final polishing to >99% purity (Solid state).
Purity Potential 90–95%>99%>99.5%
Yield High (85–90%)Moderate (70–85%)Variable (40–70%)
Throughput High (Kg/day possible)Low ( g/hour )Medium (Batch dependent)
Cost Efficiency High (Low solvent use)Low (High solvent/silica cost)Moderate (Solvent recovery possible)
Critical Risk Thermal decomposition if T > 180°C."Streaking" of alcohol on silica.[1]"Oiling out" instead of crystallizing.

Part 2: Detailed Protocols & Expert Insights

Method A: High-Vacuum Distillation (The Bulk Cleanup)

Use this when the crude is a dark, viscous oil containing significant non-volatile residues (salts, catalyst ligands).[1]

Expert Insight: Because the boiling point is high (~330°C at atm), attempting distillation at ambient pressure will decompose the alcohol. You must use high vacuum (<1 mmHg).[1]

Protocol:

  • Setup: Use a short-path distillation head (Vigreux column is optional but recommended for separation efficiency). Grease all joints thoroughly with high-vacuum grease.[1]

  • Vacuum: Connect to a dual-stage rotary vane pump capable of reaching 0.1–0.5 mmHg .

  • Heating: Use an oil bath. Do not use a heat gun as it causes hot spots.

  • Fractions:

    • Foreshot: Collect volatiles up to 100°C (bath temp).[1]

    • Main Fraction: The product typically distills at 150–165°C at 0.5 mmHg.

    • Observation: The distillate may remain liquid in the receiving flask. Cool it in a freezer (-20°C) to induce solidification.

Method B: Flash Chromatography (The Precision Tool)

Use this when high purity is required or when separating the alcohol from its ketone precursor (1,3-diphenylpropan-2-one).[1]

Expert Insight: Secondary alcohols can "streak" on silica due to hydrogen bonding. Deactivating the silica with 1% triethylamine is a common trick, but for this lipophilic molecule, a gradient elution is usually sufficient.

Protocol:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Mobile Phase:

    • Solvent A: Hexanes (or Petroleum Ether).[1]

    • Solvent B: Ethyl Acetate (EtOAc).[1]

  • Gradient:

    • Start with 95:5 (Hexane:EtOAc) to elute non-polar impurities (e.g., biphenyl, starting benzyl halides).[1]

    • Ramp to 90:10 to elute the ketone byproduct.

    • Ramp to 80:20 to elute 1,3-Diphenylpropan-2-ol.[1]

  • Detection: The compound is UV active (benzene rings).[1] Monitor at 254 nm .

  • TLC Validation: Rf ≈ 0.3 in 80:20 Hexane:EtOAc.

Method C: Low-Temperature Recrystallization (The Polish)

Use this only if the material is already >90% pure.[1] This method fails if significant "oily" impurities prevent crystal lattice formation.[1]

Expert Insight: Standard recrystallization (heat to boil, cool to RT) fails here because the MP (35°C) is too close to RT.[1] The compound will separate as an oil.[2] You must use a solubility differential driven by extreme cold , not just cooling to room temp.

Protocol:

  • Solvent Selection: Pentane or Hexane . (Avoid Ethanol; the solubility is too high even at cold temps).[1]

  • Dissolution: Dissolve the crude solid in the minimum amount of Pentane at room temperature (25°C). If it doesn't dissolve, warm slightly to 30°C (do not boil).

  • Seeding: This is critical. Add a tiny seed crystal of pure 1,3-Diphenylpropan-2-ol. If none exists, scratch the glass vigorously.

  • Crystallization:

    • Place the flask in a refrigerator (4°C) for 2 hours.

    • Move to a freezer (-20°C ) overnight.

  • Filtration: Filter cold using a chilled Buchner funnel. If the funnel is warm, the crystals will melt during filtration.

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision-making process based on the physical state and purity of your crude material.

PurificationWorkflow Start Crude 1,3-Diphenylpropan-2-ol CheckState Physical State at RT? Start->CheckState ViscousOil Dark/Viscous Oil CheckState->ViscousOil High Impurity WaxySolid Waxy Solid / Semi-Solid CheckState->WaxySolid Mod. Impurity Distillation High-Vacuum Distillation (<1 mmHg, 160°C) ViscousOil->Distillation Scale >10g Column Flash Chromatography (Hexane:EtOAc 9:1) ViscousOil->Column Scale <10g or Heat Sensitive Recryst Low-Temp Recrystallization (Pentane, -20°C) WaxySolid->Recryst PurityCheck Purity > 95%? Distillation->PurityCheck FinalProduct Pure Crystalline Solid (>99%) Column->FinalProduct Recryst->FinalProduct PurityCheck->Column No (Isomers remain) PurityCheck->Recryst Yes (Polish)

Caption: Decision tree for selecting the optimal purification route based on crude physical state and scale.

Part 4: Validation & Quality Control

To ensure the protocol's success, validate the final product using these metrics:

  • Melting Point: The pure compound must have a sharp melting point between 32–36°C . A broad range (e.g., 28–34°C) indicates solvent entrapment or oiling out.

  • GC-FID / HPLC:

    • HPLC: C18 Column, ACN:Water (Gradient 50% -> 90%), UV 254nm.[1]

    • Impurity Markers: Look for 1,3-diphenylpropan-2-one (ketone) and benzyl chloride (starting material).[1]

  • NMR: Check for solvent peaks. Pentane/Hexane residues are common in the low-temp recrystallization method due to the low drying temperature required (to avoid melting).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138478, 1,3-Diphenyl-2-propanol.[1] Retrieved from [Link]

  • Schlenk Line Survival Guide. General Procedures for Dynamic Vacuum Distillation of High-Boiling Liquids. Retrieved from [Link]

  • ChemSynthesis. Synthesis and Physical Properties of 1,3-Diphenylpropan-2-ol (CAS 5381-92-0). Retrieved from [Link]

Sources

Safety Operating Guide

1,3-Diphenylpropan-2-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

1,3-Diphenylpropan-2-ol Disposal & Handling Guide

Executive Summary

This guide outlines the definitive disposal and handling protocols for 1,3-Diphenylpropan-2-ol (CAS: 5381-92-0). While this compound is often classified as non-hazardous for transport under DOT regulations, it must be managed as chemical waste in a laboratory setting. It is a secondary alcohol with significant organic character, necessitating disposal through high-temperature incineration via a licensed hazardous waste contractor.

Core Directive: Do not dispose of via municipal drains or trash. Segregate into Non-Halogenated Organic waste streams.

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in safe disposal. This compound is a secondary alcohol flanked by two phenyl groups, making it lipophilic and water-insoluble.[1]

PropertyDataRelevance to Disposal
Chemical Name 1,3-Diphenylpropan-2-olOfficial manifest name.
Synonyms Dibenzyl carbinol; 1,3-Diphenyl-2-propanolAlternate names found on old labels.
CAS Number 5381-92-0 Unique identifier for waste inventory.
Physical State White solid or viscous liquidDetermines if dissolution is required before disposal.
Solubility Insoluble in water; Soluble in Acetone, DCM, EtOHMust be dissolved in organic solvent for liquid waste streams.
Flash Point >100°C (Estimated)Classified as "Combustible" rather than "Flammable" (D001).
Reactivity Stable; Incompatible with strong oxidizersKeep away from Chromic acid, Permanganates, or Peroxides.

Strategic Waste Segregation Logic

Effective disposal relies on correct segregation. As a Senior Application Scientist, I advise against "over-classifying" waste, which increases costs, or "under-classifying," which risks safety.

  • Why Non-Halogenated? The molecule contains only Carbon, Hydrogen, and Oxygen (

    
    ). It lacks Chlorine, Bromine, or Fluorine. Mixing it with halogenated waste (like Chloroform) increases the cost of incineration significantly.
    
  • Why not "Drain Disposal"? Despite low acute toxicity, its high lipophilicity means it bioaccumulates and disrupts aquatic ecosystems. It is strictly prohibited from sewer systems under EPA 40 CFR 261.

Disposal Decision Matrix

DisposalLogic Start Start: Identify Waste State IsSolid Is the waste Solid or Liquid? Start->IsSolid Liquid Liquid / Solution IsSolid->Liquid Liquid Solid Pure Solid / Debris IsSolid->Solid Solid SolventCheck Is solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck HaloStream Stream A: Halogenated Organic Waste SolventCheck->HaloStream Yes NonHaloStream Stream B: Non-Halogenated Organic Waste SolventCheck->NonHaloStream No (e.g., Acetone, MeOH) DebrisCheck Is it pure chemical or contaminated debris? Solid->DebrisCheck Dissolve Protocol: Dissolve in Acetone/Ethanol DebrisCheck->Dissolve Pure Chemical SolidBin Stream C: Solid Chemical Waste DebrisCheck->SolidBin Wipes/Gloves Dissolve->NonHaloStream Add to Liquid Waste

Figure 1: Decision matrix for segregating 1,3-Diphenylpropan-2-ol waste streams. Blue nodes indicate decision points; Green/Red/Grey nodes indicate final waste containers.

Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Stock (Solid/Viscous Liquid)

Use this protocol for expired reagents or surplus synthesis products.

  • PPE Preparation: Wear nitrile gloves, safety goggles, and a lab coat.

  • Dissolution (Recommended):

    • While solid waste containers exist, dissolving the compound ensures it is fed into the liquid injection system of the incinerator, which is often more efficient.

    • Action: Dissolve the 1,3-Diphenylpropan-2-ol in a minimal amount of Acetone or Ethanol .

  • Transfer: Pour the solution into the Non-Halogenated Organic Waste carboy.

  • Labeling: Update the waste tag immediately.

    • Constituents: Acetone (90%), 1,3-Diphenylpropan-2-ol (10%).

    • Hazard Check: Flammable (due to Acetone), Irritant.

Scenario B: Disposal of Reaction Mixtures

Use this protocol if the compound is dissolved in a reaction solvent.

  • Identify the Solvent:

    • If solvent is Dichloromethane (DCM) or Chloroform : Use Halogenated Waste .

    • If solvent is Ethyl Acetate, Hexane, Methanol, THF : Use Non-Halogenated Waste .

  • Quench: Ensure no active reagents (e.g., unreacted hydrides like LiAlH4 used to make the alcohol) remain. Quench carefully before bottling.

  • Bottle & Tag: Pour into the appropriate carboy. Ensure the cap is vented if there is any risk of off-gassing, though this alcohol is stable.

Scenario C: Spill Cleanup

Use this protocol for benchtop spills.

  • Containment: Isolate the area.

  • Absorption:

    • Liquid Spills: Absorb with vermiculite or spill pads.

    • Solid Spills: Sweep up carefully to avoid dust generation.[2]

  • Disposal: Place contaminated absorbent materials into a heavy-duty clear plastic bag or a wide-mouth solid waste jar.

  • Tagging: Label as "Solid Waste: Debris contaminated with 1,3-Diphenylpropan-2-ol."

Regulatory & Compliance Context

  • RCRA Classification: Under the Resource Conservation and Recovery Act (RCRA), this compound is not a P-listed or U-listed waste. However, it is regulated as a "Characteristic Waste" if mixed with flammable solvents (D001).

  • EPA Waste Code:

    • If pure: No specific code, but often coded as D001 (Ignitable) by default in lab packs to ensure incineration.

    • If mixed with Acetone: F003 (Spent non-halogenated solvents).

  • Cradle-to-Grave: Remember, your liability ends only when the waste is destroyed. Use only certified waste haulers (e.g., Veolia, Clean Harbors).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138478, 1,3-Diphenylpropan-2-ol. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) for Handling 1,3-Diphenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Hazard

1,3-Diphenylpropan-2-ol (CAS: 5381-92-0) presents a specific safety paradox in the laboratory. While often labeled as "non-hazardous" in generic vendor Safety Data Sheets (SDS) due to a lack of historical toxicology data, recent ECHA notifications and structural activity relationship (SAR) analysis classify it as a Category 1 Serious Eye Damagent (H318) [1, 2].[1]

As a lipophilic secondary alcohol, it possesses the ability to penetrate cell membranes effectively.[1] Do not treat this as a benign salt. This guide prioritizes the "Precautionary Principle," elevating protection standards to prevent irreversible corneal damage and respiratory sensitization.[1]

Part 1: Risk Assessment & Hazard Identification

Before selecting PPE, you must understand the mechanism of exposure.[1] The physical state of 1,3-Diphenylpropan-2-ol dictates the risk profile.[1]

ParameterCharacteristicSafety Implication
Physical State White Crystalline Solid (mp ~67°C)Primary risk is dust generation during weighing.[1] Inhalation of particulates can cause respiratory tract irritation (H335).[1][2]
Solubility Lipophilic (Soluble in EtOH, Ether, DCM)Once dissolved, the carrier solvent dictates skin permeation rates.[1] The lipophilic nature aids transport across the dermal barrier.[1]
Reactivity Stable Secondary AlcoholLow reactivity, but can act as a mild irritant.[1] Critical Risk: Direct contact with mucous membranes (eyes) can cause severe damage.[1][2]
The "Solution" Trap

Most incidents occur not when handling the neat solid, but when the compound is dissolved in organic solvents.[1]

  • Scenario A (Solid): Risk = Dust inhalation & Ocular contact.[1]

  • Scenario B (Solution): Risk = Rapid transdermal absorption.[1] If dissolved in Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM), the solvent drags the 1,3-Diphenylpropan-2-ol through the glove and skin barrier.[1]

Part 2: PPE Selection Matrix

This protocol uses a Self-Validating System : every piece of PPE must be verified for integrity before use.[1]

Eye & Face Protection (CRITICAL)

Standard: ANSI Z87.1-2020 (or EN 166 equivalent).[1]

  • Requirement: Chemical Splash Goggles (Indirect Vent).[1]

  • Why? Standard safety glasses have gaps.[1] Because this compound is an H318 (Eye Damage) hazard, airborne dust can bypass glasses and react with ocular moisture to cause burns.[1]

  • Protocol: If handling >10g of powder outside a fume hood, a Face Shield is mandatory over goggles.[1]

Hand Protection (Gloves)

Standard: EN 374 / ASTM F739.[1]

TaskGlove MaterialMin. ThicknessBreakthrough TimeCausality
Solid Handling Nitrile 0.11 mm (4 mil)>480 min (Solid)Nitrile provides excellent abrasion resistance against crystals.[1]
Solution (Alcohols) Nitrile 0.11 mm (4 mil)>120 minGood resistance to ethanol/methanol carriers.[1]
Solution (DCM/Chloroform) PVA or Laminate Multi-layer>240 minWarning: Nitrile degrades in <2 mins with chlorinated solvents.[1]
  • Self-Validation Step: Perform the "Inflation Test" on nitrile gloves before donning.[1] Trap air in the glove and squeeze to check for pinhole leaks.[1]

Respiratory Protection

Standard: NIOSH N95 or CEN P2.[1]

  • Primary Control: All weighing should occur inside a certified Chemical Fume Hood.

  • Secondary Control: If hood space is unavailable, use a Half-face respirator with P100 (HEPA) cartridges .[1]

  • Why? The crystalline powder can become electrostatic and airborne.[1] Simple surgical masks offer zero protection against chemical inhalation.[1]

Body Protection
  • Lab Coat: 100% Cotton or flame-resistant synthetic (Nomex).[1] Avoid synthetic blends that melt.[1]

  • Closed-toe Shoes: Leather or chemically resistant synthetic (no mesh).[1]

Part 3: Operational Workflow & Decision Logic[1]

The following diagram illustrates the decision logic for safe handling. This is a visual "Check-Gate" system to ensure no safety step is skipped.[1]

G Start START: Handling 1,3-Diphenylpropan-2-ol StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder/Crystal) StateCheck->Solid Solution Solution (Dissolved) StateCheck->Solution PPE_Solid PPE: Nitrile Gloves + Goggles Solid->PPE_Solid SolventCheck Identify Carrier Solvent Solution->SolventCheck Weighing Weighing / Transfer Disposal Disposal: Solid Waste (P-Code check) or Solvent Waste Weighing->Disposal Complete HoodCheck Is Fume Hood Available? HoodCheck->Weighing Yes Resp_Req ADD: N95/P100 Respirator HoodCheck->Resp_Req No PPE_Solid->HoodCheck Resp_Req->Weighing Chlorinated Chlorinated (DCM/CHCl3) SolventCheck->Chlorinated Standard Standard (EtOH/EtOAc) SolventCheck->Standard PPE_Lam PPE: Laminate/PVA Gloves Chlorinated->PPE_Lam PPE_Nit PPE: Nitrile Gloves Standard->PPE_Nit PPE_Lam->Weighing PPE_Nit->Weighing

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier.

Part 4: Emergency Response & Disposal[1][2]

Decontamination Protocol (Skin/Eye Contact)

If 1,3-Diphenylpropan-2-ol contacts skin or eyes, speed is the only metric that matters .[1]

  • Eye Contact: Flush immediately at an eyewash station for 15 minutes .[1] Hold eyelids open. Do not pause to remove contact lenses—flush over them if necessary, then remove.[1]

  • Skin Contact:

    • Solid: Brush off excess powder before wetting (to prevent increasing surface area absorption).[1] Then wash with soap and water.[1]

    • Solution: Remove contaminated clothing immediately.[1][2][3] Wash skin with soap and water.[1] Do not use ethanol to wash skin; it increases vascular dilation and absorption.[1]

Disposal Procedures

Do not dispose of down the drain.[1] This compound is toxic to aquatic life with long-lasting effects.[1]

  • Solid Waste: Collect in a container labeled "Hazardous Waste - Solid - Toxic/Irritant."[1]

  • Liquid Waste: Segregate based on the carrier solvent (e.g., Halogenated vs. Non-Halogenated).[1]

  • Container Cleaning: Triple rinse empty containers with ethanol before disposal.[1] Treat the rinsate as hazardous waste.[1]

References

  • PubChem. (2023).[1] 1,3-Diphenyl-2-propanol (Compound) - Safety and Hazards. National Library of Medicine.[1] [Link]

  • European Chemicals Agency (ECHA). (2023).[1] C&L Inventory: 1,3-diphenylpropan-2-ol. ECHA.[1] [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.